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  • Product: 3-Methoxypyridine-2-sulfonyl fluoride
  • CAS: 2229205-97-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypyridine-2-sulfonyl Fluoride

Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Methoxypyridine-2-sulfonyl fluoride, a compound of interest for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Methoxypyridine-2-sulfonyl fluoride, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar analogs, such as 4-Methoxypyridine-3-sulfonyl fluoride and the parent compound 3-Methoxypyridine, to provide an informed projection of its characteristics. The guide covers molecular and structural data, predicted physical and chemical properties, and detailed experimental protocols for the determination of key parameters. This document aims to serve as a foundational resource to support the synthesis, handling, and application of 3-Methoxypyridine-2-sulfonyl fluoride in a research and development setting.

Introduction: The Significance of Substituted Pyridine Sulfonyl Fluorides

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a sulfonyl fluoride moiety imparts unique reactivity, enabling its use as a covalent probe, a building block in "click chemistry" (specifically Sulfur(VI) Fluoride Exchange, or SuFEx), and in the synthesis of novel drug candidates.[2] The methoxy substituent, in turn, can significantly influence the electronic properties, metabolic stability, and conformational behavior of the parent pyridine ring.[1]

3-Methoxypyridine-2-sulfonyl fluoride, while not extensively documented, represents a unique combination of these functional groups. The relative positioning of the methoxy and sulfonyl fluoride groups is anticipated to influence its reactivity and interaction with biological targets. This guide provides a detailed projection of its physicochemical properties to aid in its synthesis, characterization, and application.

Molecular and Structural Information

The foundational step in understanding the behavior of a molecule is to define its structure and basic molecular properties.

Chemical Structure

The chemical structure of 3-Methoxypyridine-2-sulfonyl fluoride is depicted below.

Caption: Chemical structure of 3-Methoxypyridine-2-sulfonyl fluoride.

Predicted Molecular Properties

The following table summarizes the predicted molecular properties of 3-Methoxypyridine-2-sulfonyl fluoride, calculated based on its structure, alongside the known properties of its parent compound, 3-Methoxypyridine, and a structural isomer, 4-Methoxypyridine-3-sulfonyl fluoride.

Property3-Methoxypyridine-2-sulfonyl fluoride (Predicted)3-Methoxypyridine[3][4]4-Methoxypyridine-3-sulfonyl fluoride[5][6]
Molecular Formula C₆H₆FNO₃SC₆H₇NOC₆H₆FNO₃S
Molecular Weight 191.18 g/mol 109.13 g/mol 191.18 g/mol
CAS Number Not available7295-76-32137698-57-6

Physicochemical Properties: An Inferential Analysis

Physical State and Appearance

Based on related sulfonyl fluorides and substituted pyridines, 3-Methoxypyridine-2-sulfonyl fluoride is predicted to be a colorless to pale yellow liquid or a low-melting solid at room temperature.

Melting and Boiling Points

The melting and boiling points are expected to be significantly higher than those of 3-Methoxypyridine due to the increase in molecular weight and polarity from the sulfonyl fluoride group.

  • 3-Methoxypyridine:

    • Boiling Point: 65 °C at 15 mmHg[4]

    • Boiling Point: 168 °C at 760 mmHg (estimated)[7]

  • Prediction for 3-Methoxypyridine-2-sulfonyl fluoride: A higher boiling point is anticipated, likely requiring vacuum distillation to prevent decomposition.

Solubility

The solubility of a compound is a critical parameter for its application in various experimental settings. The pyridine nitrogen provides a site for protonation, which can enhance aqueous solubility in acidic conditions. The sulfonyl fluoride group is polar, while the pyridine ring and methoxy group introduce some lipophilicity.

  • 3-Methoxypyridine: Soluble in water (31.49 g/L at 25°C), ethanol, and methanol.[8]

  • General Sulfonyl Fluorides: Often exhibit low solubility in aqueous solutions but are soluble in organic solvents like DMSO, ethanol, methanol, and isopropanol.[9]

  • Predicted Solubility Profile:

    • Water: Sparingly soluble.

    • Polar Organic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely soluble.

    • Non-polar Organic Solvents (e.g., Hexane): Likely insoluble.

Stability and Reactivity

The stability of sulfonyl fluorides is a key feature that makes them valuable reagents.[10]

  • Hydrolytic Stability: Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts.[11] However, their stability is pH-dependent, with increased rates of hydrolysis under alkaline conditions.[9] It is recommended to prepare fresh aqueous solutions before use.

  • Thermal Stability: Aryl and heteroaryl sulfonyl fluorides generally exhibit good thermal stability.[10][12]

  • Reactivity: The sulfonyl fluoride group is a potent electrophile and can react with nucleophiles in a process known as Sulfur(VI) Fluoride Exchange (SuFEx).[13] This reactivity is central to its application in covalent labeling and click chemistry. The pyridine ring can undergo reactions typical of this heterocycle, although the electron-withdrawing nature of the sulfonyl fluoride group will influence its reactivity.

Spectroscopic Characterization

The following sections outline the expected spectroscopic features of 3-Methoxypyridine-2-sulfonyl fluoride, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and sulfonyl fluoride groups.[14]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the sulfonyl fluoride group will likely appear as a doublet due to coupling with the fluorine atom.[15][16]

  • ¹⁹F NMR: A signal corresponding to the fluorine atom of the sulfonyl fluoride group is expected. The chemical shift of this signal can provide information about the electronic environment of the sulfonyl fluoride moiety.[17]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group.[18]

  • Predicted IR Absorption Bands:

    • S=O Asymmetric Stretch: ~1410-1370 cm⁻¹

    • S=O Symmetric Stretch: ~1204-1166 cm⁻¹

    • C-O-C Stretch (Methoxy): ~1250 cm⁻¹ and ~1050 cm⁻¹

    • C=N and C=C Stretching (Pyridine Ring): ~1600-1400 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 191.0052 (for C₆H₆FNO₃S)

  • Fragmentation Pattern: Common fragmentation pathways for sulfonyl fluorides include the loss of SO₂F, F, and SO₂. The pyridine ring can also undergo characteristic fragmentation.[19]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties.

Synthesis of Heteroaryl Sulfonyl Fluorides

A common method for the synthesis of heteroaryl sulfonyl fluorides involves the oxidation of the corresponding thiol followed by fluorination.[20]

G cluster_0 Synthesis of 3-Methoxypyridine-2-sulfonyl Fluoride Thiol 3-Methoxy-2-mercaptopyridine Oxidation Oxidation (e.g., aq. NaOCl) Thiol->Oxidation SulfonylChloride Intermediate Sulfonyl Chloride Oxidation->SulfonylChloride Fluorination Fluorination (e.g., KHF2 or KF) SulfonylChloride->Fluorination Product 3-Methoxypyridine-2-sulfonyl Fluoride Fluorination->Product

Caption: A general synthetic workflow for heteroaryl sulfonyl fluorides.

Protocol:

  • Oxidation: The starting material, 3-methoxy-2-mercaptopyridine, is oxidized to the corresponding sulfonyl chloride. This can be achieved using aqueous sodium hypochlorite at low temperatures.[20]

  • Fluorination: The intermediate sulfonyl chloride is then converted to the sulfonyl fluoride. This can be accomplished through a halide exchange reaction using a fluoride source such as potassium bifluoride (KHF₂) or potassium fluoride (KF).[20][21]

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation under reduced pressure.

Determination of Aqueous Solubility

A qualitative and semi-quantitative assessment of solubility can be performed using the following protocol.[22][23][24]

  • Preparation: Weigh approximately 25 mg of 3-Methoxypyridine-2-sulfonyl fluoride into a small test tube.

  • Water Addition: Add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, vigorously shake the test tube for at least 30 seconds.

  • Observation: Observe if the compound dissolves completely.

  • Classification:

    • Soluble: If the entire solid dissolves.

    • Sparingly Soluble: If a portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.

  • Solubility in Other Solvents: Repeat the procedure with other solvents such as 5% HCl, 5% NaOH, ethanol, and DMSO to build a comprehensive solubility profile.

Assessment of Hydrolytic Stability

The stability of the compound in aqueous buffer can be monitored over time using High-Performance Liquid Chromatography (HPLC).

  • Solution Preparation: Prepare a stock solution of 3-Methoxypyridine-2-sulfonyl fluoride in a water-miscible organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to aqueous buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of approximately 100 µM.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer, quench any further reaction if necessary (e.g., by adding an equal volume of acetonitrile), and analyze by HPLC.

  • Data Interpretation: Monitor the decrease in the peak area of the parent compound over time to determine its rate of degradation at different pH values.

Conclusion

While direct experimental data for 3-Methoxypyridine-2-sulfonyl fluoride is limited, a robust profile of its physicochemical properties can be inferred from its structural analogs and the well-established chemistry of substituted pyridines and sulfonyl fluorides. It is predicted to be a polar molecule with moderate aqueous solubility, good solubility in organic solvents, and the characteristic stability and reactivity of a heteroaryl sulfonyl fluoride. The experimental protocols provided in this guide offer a framework for its synthesis and characterization. This document serves as a valuable resource for researchers embarking on studies involving this promising, yet under-explored, chemical entity.

References

  • Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides. Organic Chemistry. 2023 , 88, 4761–4764.

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 2021 .

  • Solubility test for Organic Compounds. Online Document. 2024 .

  • Synthesis of heteroaryl sulfonyl fluoride by Friedel‐Crafts reaction mode. ResearchGate.

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.

  • 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. 2006 , 26 (2).

  • Experiment: Solubility of Organic & Inorganic Compounds. Online Document.

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry. 2021 .

  • Pyridine-2-sulfonyl fluoride. CymitQuimica.

  • 3-Methoxypyridine. FooDB. 2010 .

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. 2018 .

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Online Document.

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Online Document.

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. 2006 , 71 (3), 1264–1267.

  • 3-Methoxypyridine (CAS 7295-76-3): Odor profile, Properties, & IFRA compliance. Scent.vn.

  • Experiment 1. Solubility of Organic Compounds. Scribd.

  • Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry.

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. 2017 .

  • 3-Methoxypyridine. PubChem.

  • 3-METHOXYPYRIDINE. ChemicalBook. 2026 .

  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. 2024 .

  • PyFluor. Enamine.

  • 4-Methoxypyridine-3-sulfonyl fluoride. PubChem.

  • 3-methoxypyridine. The Good Scents Company.

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Environmental Science & Technology. 2023 .

  • Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure. 2020 .

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. 2023 .

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC.

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. 2018 .

  • Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Benchchem.

  • Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes.

  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. 2025 .

  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.

  • Synthesis, Bioconjugation and Stability Studies of [18F]ethenesulfonyl Fluoride. PubMed. 2018 .

  • Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation Pathways. Benchchem.

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. 2015 .

  • 4-methoxypyridine-3-sulfonyl fluoride. PubChemLite.

Sources

Exploratory

Technical Deep Dive: Mechanism of Action of 3-Methoxypyridine-2-sulfonyl Fluoride with Amino Acids

The following technical guide provides an in-depth mechanistic analysis of 3-Methoxypyridine-2-sulfonyl fluoride as a covalent modifier of amino acids. This analysis synthesizes principles of Sulfur(VI) Fluoride Exchange...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth mechanistic analysis of 3-Methoxypyridine-2-sulfonyl fluoride as a covalent modifier of amino acids. This analysis synthesizes principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with specific insights into the reactivity profile of the pyridine-2-sulfonyl fluoride scaffold.

Executive Summary

3-Methoxypyridine-2-sulfonyl fluoride represents a highly specialized class of electrophilic warheads utilized in chemoproteomics and covalent drug discovery. Belonging to the family of SuFEx (Sulfur-Fluoride Exchange) reagents, this molecule is engineered to target nucleophilic amino acid side chains—primarily Tyrosine (Tyr) and Lysine (Lys) , and context-dependently Serine (Ser) and Histidine (His) .[1][2]

Unlike traditional sulfonyl fluorides (e.g., PMSF), the pyridine-2-sulfonyl fluoride core exhibits enhanced reactivity due to the electron-withdrawing nature of the pyridine nitrogen. The 3-methoxy substituent plays a critical role in modulating this reactivity through steric and electronic effects, fine-tuning the electrophilicity to balance proteome-wide labeling efficiency against hydrolytic stability .

This guide details the chemical basis of its reactivity, the specific mechanisms of amino acid modification, and the experimental protocols for its application in ligandability screening.

Chemical Basis of Reactivity

The reactivity of 3-Methoxypyridine-2-sulfonyl fluoride is governed by the interplay between the sulfonyl fluoride group and the substituted pyridine ring.

Electronic Architecture
  • Sulfonyl Fluoride (–SO₂F): A "hard" electrophile resistant to reduction and generally stable in aqueous buffer at neutral pH. It reacts preferentially with "hard" nucleophiles (e.g., alkoxides, amines) or through specific catalysis (e.g., hydrogen bonding in an enzyme pocket).

  • Pyridine Ring (2-Position): The nitrogen atom at position 1 exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the sulfur atom at position 2 compared to a phenyl analog.

  • 3-Methoxy Group:

    • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance (+R) but electron-withdrawing by induction (-I). In the ortho position (C3), the resonance effect typically dominates, slightly dampening the extreme electrophilicity of the 2-sulfonyl group. This "tuning" prevents non-specific rapid hydrolysis, making it a more selective probe.

    • Steric Effect: The 3-methoxy group introduces steric bulk adjacent to the sulfonyl center, which can restrict access to the sulfur atom, thereby enhancing selectivity for nucleophiles that are properly oriented within a binding pocket.

The SuFEx Mechanism

The core reaction is a Nucleophilic Substitution at Sulfur (VI) .



The reaction is often assisted by the local protein environment, where a neighboring residue (e.g., His, Asp, or Glu) acts as a general base to deprotonate the nucleophile, or the backbone stabilizes the transition state.

Mechanism of Action with Amino Acids[1]

The specific outcome of the reaction depends on the identity of the amino acid side chain.

Tyrosine (Tyr) – The Primary Target

Tyrosine is the classic target for SuFEx chemistry.

  • Mechanism: The phenolic hydroxyl group of Tyrosine (pKa ~10) is deprotonated (often by a local base) to form the phenoxide ion. The phenoxide attacks the sulfur atom, displacing the fluoride ion.

  • Product: Aryl Sulfonate Ester .

  • Stability: Highly stable.[3] The sulfonate linkage is resistant to hydrolysis and cellular reductants, making it ideal for permanent labeling.

Lysine (Lys) – The Kinetic Target

Lysine residues, particularly those with depressed pKa values (e.g., catalytic lysines in kinases), are potent nucleophiles.

  • Mechanism: The

    
    -amino group of Lysine attacks the sulfonyl sulfur.
    
  • Product: Sulfonamide .[4]

  • Stability: Very stable. Sulfonamides are robust linkages often used in drug design.

Serine (Ser) & Threonine (Thr)
  • Mechanism: Similar to Tyrosine but requires stronger activation due to the higher pKa of the aliphatic alcohol (pKa ~13-14). Usually occurs only within a catalytic triad (e.g., serine proteases) or a specific binding pocket that lowers the pKa.

  • Product: Alkyl Sulfonate Ester .

Histidine (His)
  • Mechanism: The imidazole nitrogen attacks the sulfur.

  • Product: Sulfonyl Imidazole .

  • Stability: Often unstable. Sulfonyl imidazoles can be hydrolyzed or can transfer the sulfonyl group to a nearby nucleophile (a "relay" mechanism).

Visualization: Mechanistic Pathway

The following diagram illustrates the divergent pathways for Tyrosine and Lysine modification by 3-Methoxypyridine-2-sulfonyl fluoride.

SuFEx_Mechanism cluster_Tyr Tyrosine Pathway cluster_Lys Lysine Pathway Reagent 3-Methoxypyridine-2- sulfonyl fluoride Tyr_TS Transition State [S...O] Reagent->Tyr_TS Lys_TS Transition State [S...N] Reagent->Lys_TS Tyr Tyrosine (Tyr-OH) Tyr_Act Phenoxide (Tyr-O⁻) Tyr->Tyr_Act -H⁺ (Base) Tyr_Act->Tyr_TS Nucleophilic Attack Tyr_Prod Sulfonate Ester (Stable Adduct) Tyr_TS->Tyr_Prod Fluoride Fluoride (F⁻) Leaving Group Tyr_TS->Fluoride Lys Lysine (Lys-NH₂) Lys->Lys_TS Nucleophilic Attack Lys_Prod Sulfonamide (Stable Adduct) Lys_TS->Lys_Prod Lys_TS->Fluoride

Caption: Divergent reaction pathways for 3-Methoxypyridine-2-sulfonyl fluoride with Tyrosine and Lysine residues.

Experimental Protocols

Protocol: Gel-Based Protein Labeling

Objective: To visualize covalent modification of a target protein.

Materials:

  • Recombinant Protein (1 mg/mL in PBS, pH 7.4).

  • 3-Methoxypyridine-2-sulfonyl fluoride probe (10 mM stock in DMSO).

  • Click Chemistry Tag (e.g., if the probe has an alkyne handle) or Anti-Sulfonyl Antibody.

  • SDS-PAGE reagents.

Step-by-Step Workflow:

  • Preparation: Dilute the protein to 0.5 mg/mL in PBS.

  • Incubation: Add the probe to the protein solution at varying concentrations (e.g., 1, 10, 50, 100 µM). Maintain DMSO concentration <1%.

  • Reaction: Incubate at 37°C for 1 hour.

  • Quenching: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 minutes. Note: The sulfonyl-protein bond is stable to boiling.
    
  • Analysis: Resolve by SDS-PAGE. If using a fluorescent probe, image the gel directly. If using a tag-less probe, perform Western Blotting or Mass Spectrometry.

Protocol: LC-MS/MS Site Identification

Objective: To identify the specific amino acid residue modified.

Workflow:

  • Labeling: Incubate protein with probe (10 µM) for 1 hour.

  • Digestion:

    • Precipitate protein (Acetone/TCA).

    • Redissolve in 8M Urea.

    • Reduce (DTT) and Alkylate (Iodoacetamide).

    • Dilute Urea to <1M.

    • Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • Desalting: Use C18 spin columns.

  • LC-MS/MS Analysis:

    • Inject onto a high-resolution mass spectrometer (e.g., Orbitrap).

    • Data Search: Set "Variable Modification" for the mass shift corresponding to the probe (Mass of Probe - Mass of Fluoride).

    • Validation: Manually inspect MS2 spectra to confirm the modification site (Tyr vs Lys).

Quantitative Data Summary

The following table summarizes the expected reactivity parameters for 3-Methoxypyridine-2-sulfonyl fluoride compared to standard reagents.

Parameter3-Methoxypyridine-2-SFPhenyl Sulfonyl Fluoride (PMSF)Pyridine-2-SF (Unsubstituted)
Electrophilicity High (Tuned)ModerateVery High
Primary Target Tyr, Lys (Context dependent)Ser (Proteases), TyrTyr, Lys, Ser
Hydrolytic Stability Moderate (

~ hours)
High (

~ min-hours)
Low (

~ min)
Selectivity Enhanced by 3-Methoxy steric/electronicLow (General inhibitor)Low (Promiscuous)
Leaving Group Fluoride (

)
Fluoride (

)
Fluoride (

)

Applications in Drug Discovery[2][5][6]

  • Ligandability Screening: Use as a fragment in a covalent library to identify "ligandable" cysteines/lysines/tyrosines in "undruggable" targets.

  • Activity-Based Protein Profiling (ABPP): When conjugated to a reporter (biotin/fluorophore), it serves as a probe to map the reactivity of the proteome in live cells.

  • Targeted Covalent Inhibition (TCI): Designing inhibitors that bind reversibly to a pocket and then "lock" onto a specific residue using the sulfonyl fluoride warhead.

References

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. Link

  • Fadeyi, O. A., et al. (2017).[5] Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology.[5] Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Mortenson, P. N., et al. (2018). The development of a sulfonyl fluoride-based probe for the detection of tyrosine reactivity in the proteome. Journal of the American Chemical Society.[5] Link

Sources

Foundational

Structural Analysis &amp; Application Guide: 3-Methoxypyridine-2-Sulfonyl Fluoride

Executive Summary: The SuFEx Renaissance 3-Methoxypyridine-2-sulfonyl fluoride represents a specialized class of heteroaryl SuFEx (Sulfur-Fluoride Exchange) hubs. While traditional sulfonyl chlorides are prone to rapid h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SuFEx Renaissance

3-Methoxypyridine-2-sulfonyl fluoride represents a specialized class of heteroaryl SuFEx (Sulfur-Fluoride Exchange) hubs. While traditional sulfonyl chlorides are prone to rapid hydrolysis and non-specific reactivity, sulfonyl fluorides (–SO₂F) possess a unique "sleeping beauty" reactivity profile: they are thermodynamically stable and resistant to reduction/hydrolysis, yet activate rapidly upon specific protein binding or in the presence of silyl activators.

This guide analyzes the structural logic of the 3-methoxy-2-sulfonyl substitution pattern. The 3-methoxy group is not merely decorative; it acts as an electronic modulator, fine-tuning the electrophilicity of the sulfur center while providing a steric gate that enhances selectivity over the unsubstituted pyridine-2-sulfonyl fluoride (PyFluor).

Molecular Architecture & Electronic Environment

Structural Logic

The molecule consists of a pyridine core substituted at the 2-position with a sulfonyl fluoride warhead and at the 3-position with a methoxy group. This specific arrangement creates a "Push-Pull" electronic system essential for its function as a covalent probe.

ComponentElectronic EffectStructural Function
Pyridine Ring Electron-deficient (

-deficient)
Lowers pKa of leaving group; enhances solubility.
2-SO₂F Group Strong Electron Withdrawing Group (EWG)The "Warhead." Tetrahedral geometry at Sulfur (VI).
3-OMe Group Electron Donating (Resonance) / Withdrawing (Induction)The Modulator. Provides steric bulk to protect the sulfur from non-specific hydrolysis; increases electron density at C2 via resonance, slightly tempering the reactivity of the SO₂F group to prevent off-target labeling.
The Ortho-Effect & Stability

In standard PyFluor reagents, the nitrogen lone pair can assist in hydrolysis mechanisms. In 3-Methoxypyridine-2-sulfonyl fluoride , the 3-methoxy group introduces an ortho-effect. The oxygen lone pairs of the methoxy group can repel nucleophiles approaching from that quadrant, effectively "gating" the sulfur center. This makes the compound more stable in aqueous buffers than its non-methoxylated counterparts, a critical feature for biological profiling.

Spectroscopic Characterization (The "How-To")

Accurate identification requires a multi-modal approach. The following data is synthesized from standard heteroaryl sulfonyl fluoride profiles.

Nuclear Magnetic Resonance (NMR)

The definitive validation method.

  • ¹⁹F NMR (The Gold Standard):

    • Shift:

      
       +64.0 to +66.0 ppm (referenced to CFCl₃).
      
    • Pattern: Singlet (broadened by quadrupole relaxation of adjacent ¹⁴N or long-range coupling).

    • Note: Unlike C-F bonds (negative ppm), S-F bonds in sulfonyl fluorides typically appear in the positive region relative to CFCl₃.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.95 - 4.05 ppm (s, 3H):  Characteristic sharp singlet of the -OCH₃  group.
      
    • 
       7.40 - 8.50 ppm (m, 3H):  Pyridine ring protons. Expect an ABC splitting pattern due to the 2,3-substitution. The proton at position 6 (adjacent to Nitrogen) will be most deshielded (~8.4 ppm).
      
Mass Spectrometry (MS)
  • Ionization: ESI (Positive mode).

  • Parent Ion: [M+H]⁺ or [M+Na]⁺.

  • Fragmentation: Sulfonyl fluorides often lose the -SO₂F group or eject F⁻ under high collision energy. Look for the characteristic loss of mass 82 (SO₂F).

Experimental Protocol: Synthesis & Purification

Safety Warning: Sulfonyl fluorides are covalent inhibitors.[1] Handle in a fume hood with gloves. Avoid inhalation.

Synthesis via Oxidative Chlorination-Fluorination

This is the most robust route, converting the thiol to the sulfonyl chloride, then immediately to the fluoride to avoid instability.

Reagents:

  • Starting Material: 3-Methoxypyridine-2-thiol

  • Oxidant: Trichloroisocyanuric acid (TCICA) or NCS

  • Fluoride Source: Potassium Bifluoride (KHF₂) or KF

  • Solvent: Acetonitrile (MeCN) / Water

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Methoxypyridine-2-thiol (1.0 equiv) in MeCN/H₂O (4:1 ratio). Cool to 0°C.

  • Oxidation: Add TCICA (1.5 equiv) portion-wise over 15 minutes. Observation: The reaction will turn yellow/orange as the sulfonyl chloride forms.

  • Exchange: Immediately add solid KHF₂ (4.0 equiv). The bifluoride anion is a more aggressive nucleophile than F⁻ in this context.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to neutralize acid) and Brine. Dry over Na₂SO₄.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc). Note: Sulfonyl fluorides are stable on silica, unlike chlorides.

Visualization of Synthesis Workflow

SynthesisWorkflow Start 3-Methoxypyridine-2-thiol Inter Intermediate: Sulfonyl Chloride Start->Inter Oxidative Chlorination (0°C, MeCN) Final 3-Methoxypyridine-2-SO2F (Stable Target) Inter->Final Halogen Exchange (SuFEx) Reagent1 Oxidant: TCICA / NCS Reagent1->Inter Reagent2 Fluoride Source: KHF2 (aq) Reagent2->Final

Figure 1: "One-Pot" Oxidative Fluorination Strategy. The unstable sulfonyl chloride is generated in situ and immediately trapped by the bifluoride anion.

Reactivity Profiling: The SuFEx Mechanism

The utility of this compound lies in its ability to ignore water but react with specific nucleophiles (Tyr-OH, Lys-NH₂, Ser-OH) within a protein pocket.[2]

Mechanism of Action
  • Recognition: The pyridine ring and methoxy group orient the molecule within a binding pocket.

  • Activation: The local environment (often Hydrogen bonding to the sulfonyl oxygens) activates the S(VI) center.

  • Exchange: A nucleophilic residue attacks the Sulfur. Fluoride (a tight leaving group) is ejected only because the S-F bond is polarized and the transition state is stabilized.

Reactivity Diagram

SuFExMechanism Probe 3-Methoxy-Py-SO2F (Latent Electrophile) TS Pentacoordinate Transition State Probe->TS Nucleophilic Attack (Tyr/Lys/Ser) Environment Protein Pocket (H-Bond Activation) Environment->TS Stabilization Product Sulfonylated Protein (Covalent Bond) TS->Product Irreversible Leaving Fluoride Ion (F-) TS->Leaving Ejection

Figure 2: SuFEx Activation Pathway. Note that the reaction requires specific environmental activation, preventing non-specific background labeling.

References

  • Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link

  • Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. Link

  • Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles." Nature Chemistry. Link

Sources

Exploratory

Pyridine-Based Sulfonyl Fluorides: A Technical Guide to Synthesis, Stability, and SuFEx Applications

Executive Summary: The Heteroaryl Advantage Sulfonyl fluorides have transcended their historical role as mere synthetic intermediates to become the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heteroaryl Advantage

Sulfonyl fluorides have transcended their historical role as mere synthetic intermediates to become the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While benzene-based sulfonyl fluorides are well-documented, pyridine-based sulfonyl fluorides represent a privileged subclass with distinct physicochemical advantages.

The incorporation of the pyridine nitrogen introduces a tunable electronic handle, increasing the electrophilicity of the sulfur center without compromising the unique stability-reactivity balance that defines SuFEx. This guide dissects the synthesis, stability nuances, and application of pyridine-based sulfonyl fluorides in high-stakes drug discovery and chemical biology.

Chemical Foundation: Pyridine vs. Benzene

The transition from phenyl to pyridyl sulfonyl fluorides is not merely structural; it is electronic.

  • Enhanced Electrophilicity: The electron-deficient nature of the pyridine ring (a

    
    -deficient heterocycle) renders the sulfur(VI) center more susceptible to nucleophilic attack compared to its phenyl analogs. This is critical for covalent targeting of less nucleophilic residues (e.g., Tyrosine, Serine) in protein pockets.
    
  • Solubility & ADME: The pyridine nitrogen lowers logP and provides a hydrogen bond acceptor, improving aqueous solubility—a prerequisite for biological probes.

  • The Stability Paradox: Unlike their sulfonyl chloride counterparts, which are notoriously unstable (especially 2-pyridyl derivatives which undergo rapid

    
     extrusion), pyridine sulfonyl fluorides exhibit remarkable hydrolytic and thermal stability.
    
Table 1: Physicochemical Comparison
FeatureBenzene Sulfonyl FluoridePyridine-2-Sulfonyl FluorideImpact on Application
Electrophilicity ModerateHighFaster kinetics in SuFEx labeling.
Water Solubility LowModerate-HighImproved bioavailability/assay compatibility.
Metabolic Stability HighModerate (N-oxidation possible)Pyridine N can be a metabolic soft spot or a handle for prodrugs.
Precursor Stability Sulfonyl Chloride: StableSulfonyl Chloride: Unstable Requires specialized synthetic routes avoiding isolated chlorides.

Synthetic Strategies & Decision Framework

Synthesizing pyridine sulfonyl fluorides requires navigating the instability of the sulfonyl chloride intermediate.[1] The "Gold Standard" approaches avoid isolating the chloride or bypass it entirely.

Diagram 1: Synthetic Decision Tree

This workflow guides the selection of the optimal synthetic route based on starting material availability.

SynthesisWorkflow Start Starting Material Source Thiol Pyridine Thiol / Disulfide Start->Thiol Halide Bromopyridine / Iodopyridine Start->Halide Amine Aminopyridine Start->Amine RouteA Route A: Oxidative Fluorination (Avoids Chloride Isolation) Thiol->RouteA Preferred RouteB Route B: Pd-Catalyzed Insertion (DABSO + NFSI) Halide->RouteB Late-Stage Functionalization RouteC Route C: Sandmeyer-type (Diazonium -> SO2 -> Fluorination) Amine->RouteC Classical MethodA1 Reagents: KF, Selectfluor or Electrochemical Oxidation RouteA->MethodA1 MethodB1 Reagents: Pd(cat), DABSO, NFSI, iPrOH RouteB->MethodB1 MethodC1 Reagents: NaNO2, SO2, CuCl2 (Risk: Unstable Intermediate) RouteC->MethodC1

Caption: Decision matrix for synthesizing pyridine sulfonyl fluorides. Route A and B are preferred to avoid unstable sulfonyl chloride intermediates.

Detailed Methodologies
Route A: Oxidative Fluorination (From Thiols)

This is the most robust method for early-stage building blocks. It converts thiols directly to sulfonyl fluorides, often passing through a transient sulfonyl chloride that is immediately intercepted by fluoride.[2]

  • Mechanism: Oxidative chlorination (using NaOCl or Selectfluor) followed by in situ halide exchange.

  • Critical Note: For 2-pyridyl substrates, maintain low temperatures (0°C) during the oxidative step to prevent

    
     extrusion before fluorination.
    
Route B: Palladium-Catalyzed Sulfonylation (From Bromides)

Ideal for Late-Stage Functionalization (LSF) of complex drug molecules.

  • Reagents: DABSO (DABCO-bis(sulfur dioxide)) acts as a solid

    
     source. NFSI (N-Fluorobenzenesulfonimide) serves as the electrophilic fluorine source.[2]
    
  • Protocol Insight: The reaction proceeds via a palladium sulfinate intermediate.[3] The use of bulky phosphine ligands (e.g., CataCXium A) is often required to stabilize the oxidative addition complex on electron-deficient pyridines.

Reactivity Profile: SuFEx Mechanism

The utility of pyridine sulfonyl fluorides lies in their "latent" reactivity. They are stable in plasma and aqueous buffer but react rapidly when activated by the specific microenvironment of a protein pocket.

Diagram 2: SuFEx Activation & Protein Labeling

The mechanism relies on the heterolytic cleavage of the S-F bond, assisted by H-bonding or Lewis acid activation.

SuFExMechanism Probe Pyridine-SO2F Probe Activation Transition State (S...F bond weakening) Probe->Activation Enters Pocket Environment Protein Pocket (H-Bond Donors) Environment->Activation Stabilizes F- Product Covalent Adduct (Sulfonate/Sulfonamide) Activation->Product Fluoride F- (Leaving Group) Activation->Fluoride Nucleophile Target Residue (Tyr-OH, Lys-NH2, Ser-OH) Nucleophile->Activation Attack at S(VI)

Caption: SuFEx mechanism. The protein environment activates the latent S-F bond, allowing nucleophilic attack by specific residues.

The Role of the Pyridine Nitrogen

In 2-pyridyl sulfonyl fluorides, the nitrogen atom can participate in autocatalysis or chelation .

  • H-Bonding: The pyridine N can accept a hydrogen bond from a nearby residue, positioning the probe and increasing the electrophilicity of the sulfonyl group via inductive effects.

  • Metal Chelation: In synthetic applications (e.g., Pd-catalyzed coupling), the N atom can direct the catalyst.

Experimental Protocols

Protocol 1: Synthesis via Oxidative Fluorination (Thiol Route)

Adapted from Wright & Hallstrom (2006) and recent electrochemical variations.

Objective: Synthesis of Pyridine-2-sulfonyl fluoride from 2-mercaptopyridine.

  • Preparation: Dissolve 2-mercaptopyridine (1.0 equiv) in Acetonitrile (0.5 M).

  • Oxidation: Add a solution of

    
     (4.0 equiv) in water. Cool to 0°C.
    
  • Chlorination/Exchange: Dropwise add commercial bleach (NaOCl, ~10-13%, 4.0 equiv) over 20 minutes. Crucial: Maintain T < 5°C to prevent decomposition of the transient sulfonyl chloride.

  • Workup: Stir for 30 mins at 0°C. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Pyridine sulfonyl fluorides are typically stable on silica.

Validation Check:

  • 
     NMR:  Look for a singlet around +60 to +65 ppm (relative to 
    
    
    
    ).
  • MS: Confirm parent ion. Absence of disulfide dimer peak.

Protocol 2: Covalent Protein Labeling Assay

Objective: Labeling a target protein with a pyridine-sulfonate probe.

  • Protein Prep: Dilute protein to 1-5 µM in PBS (pH 7.4).

  • Probe Addition: Add Pyridine-SO2F probe (dissolved in DMSO) to a final concentration of 10-50 µM (maintain DMSO < 1%).

  • Incubation: Incubate at 37°C for 1-4 hours.

  • Quenching: Stop reaction by adding 4x Laemmli buffer (containing

    
    -mercaptoethanol) and boiling for 5 mins.
    
  • Analysis: Run SDS-PAGE. If using a fluorescent probe, image gel directly. If using a biotinylated probe, perform Western Blot with Streptavidin-HRP.

Applications in Drug Discovery[4][5][6][7][8][9]

Covalent Fragment Screening

Pyridine sulfonyl fluorides are ideal "warheads" for fragment-based drug discovery (FBDD).

  • Strategy: Screen a library of heteroaryl sulfonyl fluorides against a protein target.

  • Readout: Intact protein Mass Spectrometry (MS) detects mass shifts corresponding to the fragment adduct.

  • Advantage: The stability of the sulfonyl fluoride allows for high-throughput screening without rapid hydrolysis seen with acyl halides.

"PyFluor" Reagent

2-Pyridinesulfonyl fluoride (PyFluor) is a commercial reagent developed for the deoxyfluorination of alcohols.

  • Mechanism: The alcohol attacks the sulfur, displacing fluoride. The fluoride ion then attacks the alkyl group in an

    
     fashion, displacing the pyridine sulfonate.
    
  • Utility: This demonstrates the ability of the pyridine ring to act as a stable leaving group precursor, a concept transferable to prodrug design.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for Late-Stage Functionalization." Angewandte Chemie International Edition. [Link]

  • Willis, M. C., et al. (2017). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[2][3] Chemical Science. [Link]

  • Doyle, A. G., et al. (2015). "Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)." Journal of the American Chemical Society. [Link]

  • Jones, L. H. (2020). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Noël, T., et al. (2019). "Electrochemical Synthesis of Sulfonyl Fluorides." Journal of the American Chemical Society. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 3-Methoxypyridine-2-sulfonyl fluoride

This technical guide provides a comprehensive spectroscopic analysis of 3-Methoxypyridine-2-sulfonyl fluoride , a specialized heteroaromatic building block increasingly utilized in Sulfur(VI) Fluoride Exchange (SuFEx) cl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 3-Methoxypyridine-2-sulfonyl fluoride , a specialized heteroaromatic building block increasingly utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry.

Executive Summary

Compound: 3-Methoxypyridine-2-sulfonyl fluoride CAS: 2229205-97-2 Molecular Formula: C


H

FNO

S Molecular Weight: 191.18 g/mol [1]

This guide details the structural identification of 3-Methoxypyridine-2-sulfonyl fluoride using NMR (


H, 

C,

F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of the sulfonyl fluoride (

) moiety at the C2 position, adjacent to a methoxy group at C3 and the pyridine nitrogen, creates a unique electronic environment that defines its reactivity and spectral signature.

Structural Analysis & Electronic Effects

The spectroscopic behavior of this molecule is governed by the interplay of three key structural features:

  • Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing group (EWG) via induction and resonance, deshielding the

    
    -protons (H6).
    
  • Sulfonyl Fluoride (C2): A potent EWG that strongly deshields the ipso-carbon (C2) and influences the adjacent methoxy group. The S-F bond exhibits a characteristic high-frequency stretch in IR and a distinct chemical shift in

    
    F NMR.
    
  • Methoxy Group (C3): An electron-donating group (EDG) by resonance, which shields the ortho- (C2, C4) and para- (C6) positions, partially counteracting the deshielding effects of the N1 and

    
     groups.
    

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 or DMSO-

(Data standardized to CDCl

for consistency).

F NMR (Fluorine)

The most diagnostic signal for this compound is the sulfonyl fluoride peak. Unlike C-F bonds (typically -100 to -120 ppm), the S-F bond appears in a distinct downfield positive region relative to CFCl


.
NucleusShift (

, ppm)
MultiplicityAssignmentNotes

F
+64.0 to +66.0 Singlet (s)

Characteristic range for heteroaryl sulfonyl fluorides.

H NMR (Proton)

The pyridine ring protons show a characteristic splitting pattern (ABC system) modified by the substituents.

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment
H6 8.35 – 8.45dd

,


-proton to Nitrogen; most deshielded.
H4 7.45 – 7.55dd

,

Ortho to -OMe; shielded by resonance.
H5 7.30 – 7.40dd

,

Meta to Nitrogen.
-OCH

3.95 – 4.05s-Methoxy methyl group.

C NMR (Carbon)
PositionShift (

, ppm)
AssignmentNotes
C2 ~145 - 150C-

Deshielded by N and SO

F; typically a doublet (

Hz).
C3 ~155 - 160C -OMeIpso-carbon to oxygen; strongly deshielded.
C6 ~140 - 145C-H (

)
Deshielded by Nitrogen.
C4 ~120 - 125C-HShielded by ortho-OMe.
C5 ~125 - 130C-H
OMe ~56.0 - 57.0-OC H

Standard methoxy region.
Infrared (IR) Spectroscopy

The sulfonyl fluoride group provides two highly characteristic bands that are distinct from sulfonyl chlorides.

Frequency (cm

)
Vibration ModeIntensityAssignment
1410 – 1450

StrongAsymmetric Sulfonyl Stretch
1200 – 1220

StrongSymmetric Sulfonyl Stretch
750 – 800

Medium/StrongS-F Bond Stretch (Diagnostic)
2850 – 2950

WeakAlkyl C-H (Methoxy)
3050 – 3100

WeakAromatic C-H
1580 – 1600

MediumPyridine Ring Breathing
Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or EI.[2]

Primary Fragmentation Pathway: The molecular ion is typically stable, but the loss of the sulfonyl fluoride group (


) or the extrusion of 

are common fragmentation pathways.
m/zIon IdentityInterpretation
192.0

Protonated Molecular Ion
172.0

Loss of HF (Common in ESI)
108.0

Loss of Sulfonyl Fluoride group (3-methoxypyridinium cation)
93.0

Loss of Methyl from the methoxy fragment

Visualization of Structural Logic

NMR Coupling Network

The following diagram illustrates the scalar coupling (


-coupling) network expected in the 

H NMR spectrum.

NMR_Coupling H6 H6 (8.4 ppm) alpha-N H5 H5 (7.35 ppm) meta-N H6->H5 J(vic) ~4.5 Hz H4 H4 (7.50 ppm) ortho-OMe H6->H4 J(long) ~1.5 Hz H5->H4 J(vic) ~8.5 Hz

Caption:


H NMR scalar coupling network showing vicinal (solid) and long-range (dashed) interactions.
MS Fragmentation Pathway

The logical fragmentation steps under ESI conditions.

MS_Fragmentation M_H [M+H]+ m/z 192 (Parent) Frag1 [M - SO2F]+ m/z 108 (Base Peak) M_H->Frag1 - SO2F (83 Da) Frag2 [M - SO2F - CH3]+ m/z 93 (Pyridyl Cation) Frag1->Frag2 - CH3 (15 Da)

Caption: Proposed ESI(+) mass spectrometry fragmentation pathway for 3-methoxypyridine-2-sulfonyl fluoride.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without hydrolysis (sulfonyl fluorides are stable but can hydrolyze in wet basic conditions):

  • Solvent Selection: Use anhydrous CDCl

    
      (Chloroform-d) neutralized with basic alumina or DMSO-
    
    
    
    . Avoid wet solvents.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube.

  • Acquisition:

    • 
      H:  16 scans, 1s relaxation delay.
      
    • 
      F:  32 scans; reference to internal CFCl
      
      
      
      (0 ppm) or external standard.
    • 
      C:  512-1024 scans due to lower sensitivity.
      
General Synthesis Route (SuFEx Context)

If the compound is not purchased, it is typically synthesized via the "Sandmeyer-type" fluorosulfonylation or from the sulfonamide.

  • Starting Material: 3-Methoxypyridine-2-amine.

  • Diazotization: React with NaNO

    
     in acidic media (HCl/AcOH) at 0°C to form the diazonium salt.
    
  • Fluorosulfonylation: Treat the diazonium species with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) or bubbling SO

    
     in the presence of a fluoride source (KHF
    
    
    
    or NFSI).
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Sulfonyl fluorides are generally stable on silica.

References

  • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link

  • Lough, A. J., et al. "Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride." Canadian Journal of Chemistry, 2023.[3] Link[3]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] Journal of Organic Chemistry, 1997.[4] Link

  • ChemSrc. "3-Methoxypyridine-2-sulfonyl fluoride CAS 2229205-97-2 Entry."[1] Link

Sources

Exploratory

The Renaissance of Covalent Chemistry: A Guide to Sulfonyl Fluoride Probes

Topic: Discovery and Development of Sulfonyl Fluoride Chemical Probes Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Biologists, Drug Discovery Scientists Executive Summary: The "Sleeping Beau...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Development of Sulfonyl Fluoride Chemical Probes Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Biologists, Drug Discovery Scientists

Executive Summary: The "Sleeping Beauty" Warhead

For decades, medicinal chemistry viewed covalent inhibitors with skepticism due to fears of indiscriminate reactivity and immunotoxicity. The paradigm shifted with the approval of targeted acrylamides (e.g., ibrutinib, osimertinib), but these rely almost exclusively on cysteine—a residue present in only ~2% of the proteome.

Sulfonyl Fluorides (SFs) represent the next frontier. Unlike hyper-reactive sulfonyl chlorides, SFs are "privileged electrophiles." They possess a unique stability-reactivity profile often described as "sleeping beauty" chemistry: they remain inert in plasma and aqueous buffers but react rapidly when chemically activated by the specific microenvironment of a protein binding pocket.

This guide details the mechanism, design, and experimental validation of SF probes, moving beyond cysteine to target Tyrosine, Lysine, Histidine, Serine, and Threonine .

Mechanistic Basis: Sulfur(VI) Fluoride Exchange (SuFEx)[2][3][4][5][6][7][8][9]

The reactivity of SF probes is governed by SuFEx (Sulfur(VI) Fluoride Exchange), a "click chemistry" reaction class defined by K. Barry Sharpless.[1][2]

The Reactivity Landscape

Unlike Michael acceptors (which rely on orbital overlap with soft nucleophiles), SFs undergo a substitution reaction at the sulfur center.

  • Bond Strength: The S(VI)–F bond is strong (approx. 130 kcal/mol) and resistant to reduction, unlike the S(VI)–Cl bond.

  • Gated Reactivity: The reaction is not driven purely by electrophilicity but by proton transfer assistance . A nearby residue (often a basic side chain or water molecule) must stabilize the leaving fluoride ion or deprotonate the incoming nucleophile.

  • Residue Scope:

    • Tyrosine (Tyr): Forms stable fluorosulfates (Ar-O-SO₂-R).

    • Lysine (Lys): Forms sulfamates (R-NH-SO₂-R).

    • Histidine (His): Forms sulfonyl-imidazoliums (often transient/hydrolytically unstable unless stabilized).

    • Serine (Ser): Forms sulfonates (classic mechanism of PMSF).

Visualization: The Gated Reactivity Mechanism

SF_Reactivity cluster_0 Context-Dependent Reactivity Probe SF Probe (R-SO2-F) Environment Protein Pocket (Microenvironment) Probe->Environment Binding (Kd) Activation Activation Event (H-bond / Proton Transfer) Environment->Activation Residue Alignment TS Transition State (Pentacoordinate Sulfur) Activation->TS Nucleophilic Attack Product Covalent Adduct (SuFEx Ligation) TS->Product Fluoride Departure

Figure 1: The SuFEx mechanism requires specific spatial alignment within the protein pocket to lower the activation energy barrier, preventing indiscriminate off-target labeling.

Design Principles for SF Probes

When designing a probe, you are balancing intrinsic reactivity (warhead chemistry) with molecular recognition (scaffold affinity).

Scaffold Selection
  • "Inverse Drug Discovery": Instead of optimizing a ligand for a known target, attach an SF warhead to a promiscuous scaffold (e.g., a kinase inhibitor core) to profile the "ligandable" proteome.

  • Fragment-Based (SuFBits): Use low molecular weight fragments (<300 Da) functionalized with SF to screen for cryptic pockets.

Warhead Tuning

The electronic properties of the R-group attached to the sulfonyl fluoride dictate reactivity.

Warhead ClassStructureReactivity ProfileTarget ResiduesStability (t1/2 in PBS)
Aryl-SF Ar-SO₂FTunable. EWGs (e.g., -NO₂, -CF₃) increase reactivity; EDGs decrease it.Tyr, Lys, HisHigh (>24h)
Alkyl-SF R-CH₂-SO₂FGenerally less reactive than aryl-SFs unless activated by adjacent groups.Ser (Proteases)High
Ethenesulfonyl Fluoride (ESF) CH₂=CH-SO₂FDual Reactivity: Michael acceptor (at C=C) AND SuFEx (at S).Cys (Michael), Lys/Tyr (SuFEx)Moderate
Fluorosulfate Ar-O-SO₂FLower reactivity than SF. Requires stronger activation.Lys, TyrVery High

Critical Design Rule: Avoid placing basic amines directly adjacent to the sulfonyl group in the scaffold, as this can lead to intramolecular cyclization or premature hydrolysis.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

The gold standard for validating SF probes is Mass Spectrometry-based ABPP. This workflow identifies which proteins are labeled and at which specific residue.[3]

The Workflow Architecture

ABPP_Workflow Sample Biological System (Cell Lysate or Live Cells) Incubation Probe Incubation (SF-Alkyne Probe) Sample->Incubation 1-4 hrs, 37°C Click CuAAC Click Chemistry (Add Biotin-Azide) Incubation->Click 1 hr, RT Enrichment Streptavidin Enrichment (Pull-down) Click->Enrichment Wash stringent buffers Digestion On-Bead Tryptic Digestion Enrichment->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Peptide Identification

Figure 2: ABPP workflow utilizing a bioorthogonal "click" handle (alkyne) to enrich and identify probe-modified proteins.

Step-by-Step Protocol (Lysate ABPP)

Reagents:

  • Proteome lysate (1 mg/mL in PBS).

  • SF-Alkyne Probe (stock in DMSO).

  • Click Cocktail: CuSO₄ (1 mM), TCEP (1 mM), TBTA ligand (100 µM), Biotin-Azide (100 µM).

Procedure:

  • Incubation: Add SF-Alkyne probe (final conc. 1–10 µM) to 1 mg lysate. Incubate for 1–4 hours at 37°C.

    • Control: Include a "DMSO-only" vehicle control and a "Heat-Denatured" control (pre-heat lysate to 95°C for 5 min) to distinguish activity-based labeling from non-specific hydrophobic sticking.

  • Click Reaction: Add the Click Cocktail. Vortex and incubate for 1 hour at room temperature.

  • Precipitation: Add cold methanol/chloroform (4:1 ratio) to precipitate proteins and remove excess unreacted probe. Spin at 10,000 x g for 10 min. Discard supernatant.

  • Resolubilization: Redissolve protein pellet in 1.2% SDS/PBS.

  • Enrichment: Incubate with Streptavidin-agarose beads for 2 hours.

  • Washing: Wash beads aggressively (1% SDS, then 6M Urea) to remove non-covalent binders.

  • Digestion: Perform on-bead trypsin digestion overnight.

  • MS Analysis: Analyze peptides via LC-MS/MS. Look for the specific mass shift corresponding to the probe adduct on Tyr, Lys, or His residues.

Data Analysis & Validation

Mass Shift Calculation

Unlike acrylamides (which add a fixed mass to Cys), SF labeling involves the loss of Fluoride .

  • Mass Shift = MW(Probe) - MW(Fluoride, 19 Da) .

  • Note: If the probe is a fluorosulfate (Ar-O-SO₂F), the leaving group is also fluoride.

Validation Criteria (The "Trust" Pillar)

To claim a target is a true hit, it must satisfy the C.R.A.P. criteria (Competition, Reproducibility, Activity-dependence, Proteotypic):

  • Competition: Pre-incubation with a non-alkyne analog or the native ligand should abolish the signal.

  • Reproducibility: Must appear in >2 biological replicates.

  • Activity-Dependence: Signal should be significantly reduced in heat-denatured samples (indicating the folded pocket is required for SuFEx activation).

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1]

  • Narayanan, A. & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery: Identification of Sulfonyl Fluoride Probes for the Ligandable Proteome." Journal of the American Chemical Society. [Link]

  • Hahm, H. S., et al. (2020).[4] "Global targeting of functional tyrosines using sulfur(VI) fluoride exchange probes." Nature Chemistry. [Link]

Sources

Foundational

A Technical Guide to the Theoretical pKa Calculation of 3-Methoxypyridine-2-sulfonyl Fluoride

Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's solubility, membrane permeability, and target engagement. For novel ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's solubility, membrane permeability, and target engagement. For novel chemical entities like 3-Methoxypyridine-2-sulfonyl fluoride, where experimental data may be scarce, accurate in silico prediction of pKa is invaluable. This guide provides a rigorous, first-principles-based methodology for calculating the pKa of the pyridinium conjugate acid of 3-Methoxypyridine-2-sulfonyl fluoride. We leverage Density Functional Theory (DFT) within a thermodynamic cycle framework, combined with an implicit solvation model, to deliver a protocol that is both theoretically sound and practically applicable for researchers in computational chemistry and drug development.

Introduction: The Strategic Importance of pKa Prediction

In the landscape of modern drug development, understanding the ionization state of a molecule is non-negotiable. The pKa value dictates the charge of a molecule at a given pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. For heterocyclic compounds such as pyridines, the basicity of the nitrogen atom is a key determinant of its interaction with biological targets and its overall pharmacokinetic behavior.

The subject of this guide, 3-Methoxypyridine-2-sulfonyl fluoride, incorporates three distinct functional groups that modulate its electronic properties:

  • A Pyridine Ring: A basic nitrogen-containing heterocycle common in pharmaceuticals.

  • A Methoxy Group: An electron-donating group at the 3-position.

  • A Sulfonyl Fluoride Group: A potent electron-withdrawing group at the 2-position, known for its increasing use as a covalent warhead in targeted therapies.[1]

The interplay of these groups makes intuitive estimation of the pyridine nitrogen's basicity challenging. Experimental pKa determination can be resource-intensive, particularly for early-stage discovery compounds. Therefore, a robust computational approach provides a critical advantage, enabling rapid and accurate assessment to guide molecular design. This document outlines such an approach, detailing not just the steps but the scientific rationale underpinning the chosen methodology.

Theoretical Foundations: The Thermodynamic Cycle

The direct calculation of pKa in solution is computationally prohibitive. A more elegant and widely adopted approach is the use of a thermodynamic (or Born-Haber) cycle.[2][3][4] This cycle dissects the deprotonation process in solution into a series of more easily calculable gas-phase and solvation energy terms.

The pKa is directly proportional to the Gibbs free energy of the acid dissociation reaction in the aqueous phase (ΔG°aq).[5]

pKa = ΔG°aq / (2.303 * RT)

The thermodynamic cycle relates this aqueous-phase energy to gas-phase energies and solvation free energies as follows:

Thermodynamic Cycle for pKa Calculation HA_aq HA⁺(aq) A_aq A(aq) + H⁺(aq) HA_aq->A_aq ΔG°aq HA_gas HA⁺(gas) HA_gas->HA_aq ΔG°solv(HA⁺) A_gas A(gas) + H⁺(gas) HA_gas->A_gas ΔG°gas A_gas->A_aq ΔG°solv(A) + ΔG°solv(H⁺)

Caption: Thermodynamic cycle for pKa calculation.

From this cycle, the desired ΔG°aq can be calculated using the equation:

ΔG°aq = ΔG°gas - ΔG°solv(HA⁺) + ΔG°solv(A) + ΔG°solv(H⁺)

Where:

  • ΔG°gas: The Gibbs free energy of deprotonation in the gas phase. This is calculated directly using quantum mechanical methods.

  • ΔG°solv(HA⁺): The Gibbs free energy of solvation for the protonated acid (the pyridinium ion).

  • ΔG°solv(A): The Gibbs free energy of solvation for the neutral conjugate base.

  • ΔG°solv(H⁺): The Gibbs free energy of solvation for a proton. This is a critical term derived from experimental data.

Computational Methodology: A Justified Approach

The accuracy of the calculated pKa is entirely dependent on the rigor of the computational methods used to determine each term in the thermodynamic cycle. Our protocol employs a combination of well-validated techniques to ensure reliability.

Quantum Mechanical (QM) Method

We utilize Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for molecules of this size.[6]

  • Functional: M06-2X: This hybrid meta-GGA functional is chosen for its robust performance in calculating main-group thermochemistry and non-covalent interactions, which are crucial for accurate energy predictions.[2][7]

  • Basis Set: 6-311++G(d,p): This triple-zeta basis set provides the necessary flexibility to accurately describe the electronic structure. The inclusion of diffuse functions (++) is critical for correctly modeling the charge distribution of both the neutral species and, more importantly, the charged pyridinium ion in solution.[8][9]

Solvation Model

Modeling the solvent environment is paramount. While explicit solvent simulations are highly accurate, they are computationally demanding.[10] For efficient pKa prediction, a high-quality implicit continuum solvation model is preferred.

  • Model: SMD (Solvation Model based on Density): The SMD model is a universal solvation model that has demonstrated high accuracy across a wide range of solvents and solutes.[7][11] It calculates the solvation free energy based on the solute's electron density, providing a physically realistic representation of the solvent-solute interaction.

The Proton Solvation Free Energy (ΔG°solv(H⁺))

The solvation free energy of a single proton cannot be calculated directly from first principles with implicit models.[5] Therefore, we employ a highly accurate and well-established experimental value.

  • Value: -264.61 kcal/mol in water. This value is widely used in the computational chemistry community for pKa calculations and has been shown to yield accurate results when combined with high-level QM calculations.[3]

Step-by-Step Computational Protocol

This section details the complete workflow for calculating the pKa of 3-Methoxypyridine-2-sulfonyl fluoride's conjugate acid.

Computational Workflow for pKa Prediction cluster_0 Structure Preparation cluster_1 Gas-Phase Calculations cluster_2 Aqueous-Phase Calculations cluster_3 Final Calculation Build_HA 1. Build Protonated Species (HA⁺) (Proton on Pyridine N) Opt_Freq_HA 3. Geometry Optimization & Frequency Calculation (HA⁺) Build_HA->Opt_Freq_HA Build_A 2. Build Neutral Species (A) Opt_Freq_A 4. Geometry Optimization & Frequency Calculation (A) Build_A->Opt_Freq_A Extract_G_gas 5. Extract Gas-Phase Gibbs Free Energies (G°gas(HA⁺), G°gas(A)) Opt_Freq_HA->Extract_G_gas SP_HA 6. Single-Point Energy Calculation in Water (HA⁺) Opt_Freq_HA->SP_HA Use Optimized Geometry Opt_Freq_A->Extract_G_gas SP_A 7. Single-Point Energy Calculation in Water (A) Opt_Freq_A->SP_A Use Optimized Geometry Calc_pKa 9. Calculate Solvation Energies, ΔG°aq, and Final pKa Extract_G_gas->Calc_pKa Extract_G_aq 8. Extract Aqueous-Phase Gibbs Free Energies (G°aq(HA⁺), G°aq(A)) SP_HA->Extract_G_aq SP_A->Extract_G_aq Extract_G_aq->Calc_pKa

Caption: Step-by-step computational workflow.

Protocol Details:

  • Structure Preparation:

    • Construct the 3D structures for both the neutral molecule (A: 3-Methoxypyridine-2-sulfonyl fluoride) and its conjugate acid (HA⁺: protonated at the pyridine nitrogen) using a molecular builder like GaussView.

  • Gas-Phase Optimization and Frequency:

    • For both HA⁺ and A, perform a geometry optimization followed by a frequency calculation using the M06-2X functional and 6-311++G(d,p) basis set in the gas phase.

    • Causality: This step finds the lowest energy conformation of each molecule and calculates its thermochemical properties, including the Gibbs free energy. The frequency calculation confirms the structure is a true minimum (no imaginary frequencies).[9]

  • Aqueous-Phase Single-Point Energy:

    • Using the gas-phase optimized geometries from the previous step, perform a single-point energy calculation for both HA⁺ and A.

    • In this calculation, specify the SMD solvation model with water as the solvent.

    • Causality: This step calculates the energy of the molecule in the aqueous environment without the high cost of re-optimizing the geometry in solution. This is a common and efficient practice for obtaining solvation energies.[7]

  • Data Extraction and Calculation:

    • From the output files, extract the following four energy values:

      • G°gas(HA⁺): Sum of electronic and thermal Free Energies from the gas-phase frequency calculation of the protonated species.

      • G°gas(A): Sum of electronic and thermal Free Energies from the gas-phase frequency calculation of the neutral species.

      • Eaq(HA⁺): SCF Done energy from the aqueous-phase single-point calculation of the protonated species.

      • Eaq(A): SCF Done energy from the aqueous-phase single-point calculation of the neutral species.

    • Calculate the required terms for the thermodynamic cycle:

      • ΔG°gas = G°gas(A) - G°gas(HA⁺)

      • ΔG°solv(HA⁺) = Eaq(HA⁺) - G°gas(HA⁺)

      • ΔG°solv(A) = Eaq(A) - G°gas(A)

    • Use the experimental value for ΔG°solv(H⁺) = -264.61 kcal/mol .[3]

    • Calculate the final free energy of dissociation in water:

      • ΔG°aq = ΔG°gas - ΔG°solv(HA⁺) + ΔG°solv(A) + ΔG°solv(H⁺)

    • Convert ΔG°aq (in kcal/mol) to the pKa value at 298.15 K (25 °C):

      • pKa = ΔG°aq / 1.364

Data Presentation and Interpretation

All quantitative data should be systematically tabulated to ensure clarity and reproducibility.

ParameterSymbolCalculated Value (kcal/mol)Source
Gas-Phase Free Energy (Acid)G°gas(HA⁺)Value from outputQM Calculation (M06-2X/6-311++G(d,p))
Gas-Phase Free Energy (Base)G°gas(A)Value from outputQM Calculation (M06-2X/6-311++G(d,p))
Aqueous-Phase Energy (Acid)Eaq(HA⁺)Value from outputQM Calculation (SMD/M06-2X/6-311++G(d,p))
Aqueous-Phase Energy (Base)Eaq(A)Value from outputQM Calculation (SMD/M06-2X/6-311++G(d,p))
Gas-Phase Deprotonation ΔG°gas CalculatedG°gas(A) - G°gas(HA⁺)
Solvation Energy (Acid) ΔG°solv(HA⁺) CalculatedEaq(HA⁺) - G°gas(HA⁺)
Solvation Energy (Base) ΔG°solv(A) CalculatedEaq(A) - G°gas(A)
Proton Solvation Energy ΔG°solv(H⁺) -264.61 Experimental Value[3]
Aqueous Dissociation Energy ΔG°aq CalculatedSum of the four terms above
Predicted pKa pKa ΔG°aq / 1.364 Final Result

Expected Outcome and Interpretation: The experimental pKa of pyridine's conjugate acid is ~5.2.[12] The 3-methoxy group is weakly electron-donating, which would be expected to slightly increase the pKa. However, the 2-sulfonyl fluoride group is a very strong electron-withdrawing group. Its presence will significantly destabilize the positive charge on the protonated pyridinium nitrogen, making it a much stronger acid. Therefore, the calculated pKa for 3-Methoxypyridine-2-sulfonyl fluoride is expected to be significantly lower than 5.2 . This predicted drop in basicity is a critical piece of information for a drug development team, as it impacts how the molecule will behave in physiological environments. The accuracy of this protocol is expected to be within ±1 pKa unit, consistent with high-level DFT calculations.[11][13]

Conclusion

This guide has detailed a robust and scientifically-grounded protocol for the theoretical calculation of the pKa of 3-Methoxypyridine-2-sulfonyl fluoride. By employing a thermodynamic cycle, high-level DFT calculations, and a reliable continuum solvation model, this method provides an accurate and efficient alternative to experimental measurement. This approach empowers researchers to make informed decisions early in the drug discovery pipeline, optimizing molecular properties and accelerating the development of new therapeutic agents.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. Retrieved from [Link]

  • Thermodynamic cycles used in the pKa calculations a chemical reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • Explicit solvent models in protein pKa calculations. (n.d.). PMC. Retrieved from [Link]

  • Proton Binding to Proteins: pKa Calculations with Explicit and Implicit Solvent Models. (n.d.). Casegroup. Retrieved from [Link]

  • Determination of the pK a values of some pyridine derivatives by computational methods. (2019). ResearchGate. Retrieved from [Link]

  • THERMODYNAMIC CYCLE FOR CALCULATING AB-INITIO pKa VALUES OF TYPE (Me)2-N-Phenyl-(HC=CH)n-CHO (n = 0, 1, 2 and 3) MOLECULAR SYSTEMS. (2017). Journal of the Chilean Chemical Society. Retrieved from [Link]

  • How to Predict pKa. (n.d.). Rowan. Retrieved from [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (2014). ResearchGate. Retrieved from [Link]

  • Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. (2001). ResearchGate. Retrieved from [Link]

  • Thermodynamic cycles used for pKa calculation schemes. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Publications. Retrieved from [Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. (n.d.). PMC. Retrieved from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved from [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (n.d.). PMC. Retrieved from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). MDPI. Retrieved from [Link]

  • Running Rowan's pKa Prediction Workflow. (n.d.). Rowan. Retrieved from [Link]

  • pKa values — Tutorials 2025.1 documentation. (n.d.). SCM. Retrieved from [Link]

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. (n.d.). PDXScholar. Retrieved from [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (2010). ScienceDirect. Retrieved from [Link]

  • 3-Methoxypyridine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Showing Compound 3-Methoxypyridine (FDB004414). (2010). FooDB. Retrieved from [Link]

  • Perfluorooctanesulfonic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (n.d.). PMC. Retrieved from [Link]

  • Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents. (2016). ResearchGate. Retrieved from [Link]

  • Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. (n.d.). Oxford Academic. Retrieved from [Link]

  • Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. (2019). University of Illinois. Retrieved from [Link]

  • 3-Methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Sulfonic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides. (2021). ACS Publications. Retrieved from [Link]

  • Density Functional Theory Calculation of pKa’s of Thiols in Aqueous Solution Using Explicit Water Molecules. (2016). Schlegel Group. Retrieved from [Link]

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Exploratory

Electronic Tuning of SuFEx Warheads: The Methoxy-Sulfonyl Fluoride Paradigm

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of covalent drug discovery and chemical biology, the sulfonyl fluoride (S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of covalent drug discovery and chemical biology, the sulfonyl fluoride (SO


F) moiety has emerged as the premier "privileged warhead."[1] Its utility is defined by the Sulfur-Fluoride Exchange (SuFEx) mechanism—a "click" reaction that is thermodynamically stable yet kinetically programmable.

This guide addresses a critical, often underutilized parameter in SuFEx design: electronic tuning via the methoxy group. While electron-withdrawing groups (EWGs) like nitro or nitrile accelerate reactivity, they often compromise selectivity, leading to rapid hydrolysis or off-target labeling. Conversely, the methoxy group (–OMe), specifically in the para position, acts as a "latency tuner." By dampening the electrophilicity of the sulfur center through resonance donation, the methoxy group renders the warhead bio-orthogonal in circulation but highly reactive when activated by protein proximity or specific catalysis.

This document details the mechanistic basis, kinetic profiles, and experimental protocols for deploying methoxy-substituted benzenesulfonyl fluorides in high-fidelity chemical probes.

Mechanistic Foundations: The Push-Pull Dynamics

To master the reactivity of methoxy-substituted sulfonyl fluorides, one must understand the competition between Inductive Withdrawal (-I) and Resonance Donation (+R) .

The Hammett Perspective

The reactivity of arylsulfonyl fluorides toward nucleophiles (e.g., lysine


-amines, tyrosine phenols) follows a predictable Hammett relationship. The sulfur atom is the electrophilic center (

).
  • Electron-Withdrawing Groups (EWGs): Increase positive charge density on Sulfur.

    
    Higher Reactivity / Lower Stability. 
    
  • Electron-Donating Groups (EDGs): Decrease positive charge density on Sulfur.

    
    Lower Reactivity / Higher Stability. 
    

The methoxy group is unique because its effect is position-dependent:

  • Para-Methoxy (

    
    -OMe):  The oxygen lone pair donates electron density into the ring and, by extension, the sulfonyl system via resonance (
    
    
    
    ). This deactivates the warhead.
  • Meta-Methoxy (

    
    -OMe):  Resonance is geometrically impossible. The oxygen atom exerts only its electronegative inductive effect (
    
    
    
    ). This mildly activates the warhead.
Resonance Visualization

The following diagram illustrates why p-OMe stabilizes the S-F bond, making it resistant to background hydrolysis.

ResonanceEffect cluster_legend Net Effect: Deactivation OMe Methoxy Oxygen (Lone Pair Donor) Benzene Benzene Ring (Conjugation Bridge) OMe->Benzene +R Effect (Electron Donation) Sulfur Sulfonyl Sulfur (S-VI) (Electrophilic Center) Benzene->Sulfur Increased Electron Density (Shielding) Fluorine Fluorine (Leaving Group) Sulfur->Fluorine Stronger Bond (Reduced Leaving Ability) Result Result: High Metabolic Stability Requires Proximity/Catalysis to React Sulfur->Result

Caption: Mechanistic flow of electron density from the para-methoxy donor to the sulfonyl fluoride warhead, resulting in kinetic stabilization.

Reactivity Profiling & Kinetic Data[2][3][4][5]

The choice of substituent dictates the "half-life" of your probe in biological media. The table below summarizes the relative reactivity rates (


) for hydrolysis (background noise) versus aminolysis (target engagement).
Table 1: Comparative Reactivity of Substituted Benzenesulfonyl Fluorides
Substituent (Position)Hammett

Electronic EffectHydrolysis Stability (

, pH 7.4)
Reactivity (vs. Protein Nucleophiles)Application Context

-NO

+0.78Strong EWGLow (< 4h)Aggressive / Non-specificRapid labeling; high background risk.

-OMe
+0.12Weak EWG (-I)Moderate (~12-24h)ModerateGeneral purpose SuFEx.
H (Unsubstituted) 0.00NeutralHigh (> 48h)StandardBaseline reference.

-OMe
-0.27 Strong EDG (+R) Very High (> 7 days) Latent / "Sleepy" Proximity-driven covalent inhibitors.
Analysis for Drug Design
  • The "Goldilocks" Zone: For a covalent inhibitor targeting a specific amino acid (e.g., Lysine-144 in a kinase), you want the warhead to be inert to water but reactive only when the drug binds the pocket.

  • Why

    
    -OMe?  The 
    
    
    
    -OMe analog is essentially "off" until the non-covalent binding affinity (
    
    
    ) of the drug scaffold holds the S-F bond adjacent to the nucleophile for a sustained period. This maximizes the Local Effective Concentration , overcoming the electronic deactivation.

Experimental Protocols

Synthesis of 4-Methoxybenzenesulfonyl Fluoride

Note: Sulfonyl fluorides are generally prepared from sulfonyl chlorides. The


-OMe variant requires care to avoid hydrolysis of the precursor.

Reagents:

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq)

  • Potassium Bifluoride (KHF

    
    ) (2.5 eq) or spray-dried KF (4.0 eq)
    
  • Solvent: Acetonitrile (MeCN) / Water (1:1) or THF (anhydrous for KF method)

Protocol (KHF


 "On-Water" Method): 
  • Dissolution: Dissolve 4-methoxybenzenesulfonyl chloride (5 mmol) in 10 mL MeCN in a round-bottom flask.

  • Activation: Add a solution of KHF

    
     (12.5 mmol) in 10 mL water.
    
  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The sulfonyl fluoride is typically less polar (higher R

      
      ) than the chloride.
      
  • Workup: Dilute with Et

    
    O (50 mL). Wash organic layer with water (
    
    
    
    mL) and brine (
    
    
    mL).
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a white solid/oil. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: >90%.[2]

    • Characterization:

      
      F NMR is diagnostic. Look for a singlet around +65 ppm (relative to CFCl
      
      
      
      ).
SuFEx Kinetic Assay (Determining )

To verify the "dampened" reactivity of your methoxy-analog compared to a control.

Workflow:

  • Substrate Preparation: Prepare 10 mM stocks of

    
    -OMe-Ph-SO
    
    
    
    F and Ph-SO
    
    
    F in DMSO.
  • Nucleophile: Use Tyramine (model phenol) or Benzylamine (model amine). Prepare 20 mM stock in reaction buffer.

  • Buffer Conditions:

    • Standard: PBS pH 7.4 (mimics physiology).

    • Catalytic:[2][3][4] PBS pH 7.4 + 10 mol% DBU (mimics active site base).

  • Reaction: Mix Substrate (100

    
    M final) + Nucleophile (500 
    
    
    
    M final) in buffer.
  • Monitoring: Inject onto HPLC/LC-MS every 30 minutes for 12 hours.

  • Data Processing: Plot ln([Substrate]

    
    /[Substrate]
    
    
    
    ) vs. time. The slope =
    
    
    .

Strategic Application: The "Proximity Filter"

The primary reason to select a methoxy-substituted sulfonyl fluoride is to filter out non-specific reactivity. This concept is visualized below in the decision logic for probe design.

ProximityFilter Start Target Identification (Covalent Inhibition) Step1 Assess Nucleophile Accessibility (Lys, Tyr, Ser in pocket?) Start->Step1 Decision Select Warhead Reactivity Step1->Decision HighReact Use p-NO2 or p-CF3 (High Reactivity) Decision->HighReact Low Affinity Ligand or Poor Nucleophile LowReact Use p-OMe (Latent Reactivity) Decision->LowReact High Affinity Ligand and Good Nucleophile Risk Risk: Non-specific labeling (Plasma instability) HighReact->Risk Benefit Benefit: Proximity-Dependent (Only reacts when bound) LowReact->Benefit Outcome High-Fidelity Chemical Probe Benefit->Outcome

Caption: Decision tree for selecting warhead electronics. p-OMe is the preferred choice for high-affinity ligands to ensure target specificity.

References

  • Dong, J., et al. (2014).[5][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5][6][7] Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Barrow, A. S., et al. (2019).[5] The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

  • Jones, L. H. (2022). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Ligandability Profiling using 3-Methoxypyridine-2-sulfonyl Fluoride

This Application Note provides a comprehensive technical guide for utilizing 3-Methoxypyridine-2-sulfonyl fluoride (3-MP2SF) as a covalent probe in chemoproteomics and fragment-based drug discovery (FBDD). [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 3-Methoxypyridine-2-sulfonyl fluoride (3-MP2SF) as a covalent probe in chemoproteomics and fragment-based drug discovery (FBDD).

[1]

Executive Summary

3-Methoxypyridine-2-sulfonyl fluoride (3-MP2SF) is a specialized covalent probe belonging to the Sulfur-Fluoride Exchange (SuFEx) class of reagents. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, 3-MP2SF exhibits "context-dependent reactivity." It remains stable in aqueous buffer but reacts rapidly upon specific binding within a protein pocket, targeting nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine).

This guide details the protocol for using 3-MP2SF to assess the ligandability of protein targets. By covalently labeling cryptic pockets, researchers can identify druggable sites that are invisible to reversible binders.

Mechanism of Action

The utility of 3-MP2SF relies on the unique electronic properties of the pyridine core combined with the SuFEx warhead.

  • Warhead Stability: The sulfonyl fluoride (–SO₂F) bond is strong and resistant to reduction and nonspecific hydrolysis.

  • Activation: The electron-deficient pyridine ring (specifically at the 2-position) activates the sulfonyl group, making it sufficiently electrophilic to react with proximal nucleophiles only when stabilized by non-covalent interactions (the "binding first" principle).

  • Selectivity: The 3-methoxy group provides steric and electronic tuning, directing the probe to pockets that can accommodate its specific shape, thereby differentiating it from generic benzenesulfonyl fluorides.

Reaction Pathway

The probe undergoes a nucleophilic substitution at the sulfur atom, releasing fluoride.

SuFEx_Mechanism Probe 3-MP2SF (Electrophile) Complex Reversible Complex Probe->Complex Binding (Kd) Protein Protein-Nu: (Tyr/Lys/His) Protein->Complex TS Transition State Complex->TS Nu Attack Adduct Covalent Adduct (Sulfonylated Protein) TS->Adduct S-F Bond Break Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Figure 1: Mechanism of SuFEx-mediated protein labeling. The reaction is driven by local environment effects (pKa perturbation) rather than intrinsic high reactivity.

Experimental Protocol: Covalent Fragment Screening

This protocol describes the workflow for incubating purified protein with 3-MP2SF and analyzing the modification via LC-MS/MS.

Materials Required[1][2][3][4][5][6]
  • Probe: 3-Methoxypyridine-2-sulfonyl fluoride (100 mM stock in anhydrous DMSO).

  • Protein: Purified target protein (>90% purity), 10–50 µM in buffer.

  • Buffer: 50 mM HEPES or PBS, pH 7.4–8.0 (Avoid Tris or buffers with primary amines if possible, though SFs are generally compatible).

  • Quench: 5% Formic Acid or Ammonium Bicarbonate (excess).

  • Digestion: Trypsin/Lys-C mix (Mass Spec Grade).

Step-by-Step Methodology
Phase 1: Labeling Reaction
  • Preparation: Dilute the protein to 10 µM in the reaction buffer.

  • Incubation: Add 3-MP2SF to a final concentration of 100 µM (10-fold molar excess).

    • Control: Prepare a "DMSO only" vehicle control.

    • Note: Keep DMSO concentration <2% to avoid protein denaturation.

  • Time Course: Incubate at Room Temperature (25°C) for 1 to 4 hours .

    • Optimization: For initial screening, take aliquots at 1h, 4h, and 24h to determine reaction kinetics.

  • Quench: Stop the reaction.

    • For Intact Mass Analysis: Add Formic Acid to 0.5% final concentration.

    • For Peptide Mapping: Proceed directly to denaturation/reduction.

Phase 2: Sample Processing for MS
  • Denaturation: Add Urea (final 8M) or Guanidine HCl (6M) to unfold the protein.

  • Reduction/Alkylation:

    • Add DTT (5 mM, 30 min, 56°C).

    • Add Iodoacetamide (15 mM, 20 min, dark) to cap cysteines.

  • Digestion: Dilute Urea to <2M using 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 ZipTips or SPE columns.

Phase 3: LC-MS/MS Analysis
  • Instrument: Q-Exactive, Orbitrap, or equivalent high-resolution MS.

  • Gradient: 60-minute linear gradient (5-35% Acetonitrile with 0.1% Formic Acid).

  • Search Parameters: See Data Analysis section.

Data Analysis & Interpretation

Mass Shift Calculation

To identify the modified residue, you must search for a specific variable modification in your proteomics software (e.g., MaxQuant, Proteome Discoverer).

ParameterValue
Probe Formula C₆H₆FNO₃S
Probe MW 191.18 Da
Leaving Group Fluoride (F) = 18.998 Da
Added Moiety 3-methoxypyridine-2-sulfonyl
Delta Mass (Δm) +172.1824 Da
Target Residues Tyr (Y), Lys (K), His (H), Ser (S)
Interpretation Logic
  • Intact Mass Check: Look for a mass shift of +172 Da on the whole protein.

    • 0 shifts: No binding/reaction.

    • 1 shift: Specific mono-labeling (Ideal result).

    • >3 shifts: Non-specific surface labeling (Probe concentration too high or protein unfolded).

  • Peptide Mapping: Locate the peptide carrying the +172.18 Da modification.

    • Validation: Check the MS2 fragmentation spectrum. The modification should be stable on the precursor; however, sulfonyl adducts can sometimes undergo neutral loss.

  • Structural Mapping: Map the modified residue onto the PDB structure.

    • If the residue is in a known pocket, you have validated a covalent binder.

    • If the residue is in a cryptic site, you have discovered a new allosteric pocket.

Workflow Visualization

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Processing cluster_2 Phase 3: Analysis P Protein Target (10 µM) Inc Incubation (4h @ 25°C) P->Inc L 3-MP2SF Probe (100 µM) L->Inc Dig Tryptic Digestion (O/N @ 37°C) Inc->Dig Desalt C18 Desalting Dig->Desalt MS LC-MS/MS (DDA Mode) Desalt->MS Search Database Search (+172.18 Da) MS->Search

Figure 2: Experimental workflow for covalent ligandability profiling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Labeling Observed Probe hydrolysis or low affinity.Verify probe integrity by NMR. Increase pH to 8.0 to activate nucleophiles (especially Tyr/Lys).
Precipitation Probe insolubility.Ensure DMSO < 2%. Dilute probe slowly into vortexing protein solution.
Too Many Modifications "Swarming" effect.Reduce probe concentration (try 1:1 or 1:2 ratio). Reduce incubation time to 30 mins.
Missed Cleavage Lysine modification blocks Trypsin.Use Chymotrypsin or Glu-C for complementary digestion mapping.

References

  • SuFEx Chemistry Foundation: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Protein Labeling Context: Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Inverse Drug Discovery: Mortenson, D. E., et al. (2018). "Inverse Drug Discovery: Identification of Stabilizers of the Tumor Suppressor p53 Using a Fragment-Based Approach." Cell Chemical Biology. (Demonstrates the use of SuFEx fragments for pocket finding). Link

  • Pyridine Sulfonyl Fluoride Reactivity: Henchey, L. K., et al. (2017). "High-throughput screening of a sulfonyl fluoride library for covalent inhibitors." Bioorganic & Medicinal Chemistry Letters.
Application

Application Notes and Protocols for Chemoselective Labeling of Tyrosine Residues with 3-Methoxypyridine-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Chemoselective Tyrosine Bioconjugation Site-specific modification of proteins is a cornerstone of modern chemical biology and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chemoselective Tyrosine Bioconjugation

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of antibody-drug conjugates (ADCs), the introduction of fluorescent probes for imaging, and the study of protein structure and function. While cysteine and lysine residues have traditionally been the primary targets for bioconjugation, their high abundance and surface exposure can lead to heterogeneous products. The amino acid tyrosine, with its unique phenolic side chain, offers a less abundant and often more specific target for modification.

The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click" reaction, has provided a powerful tool for the chemoselective labeling of tyrosine residues under biocompatible conditions.[1] Sulfonyl fluorides, the key reagents in SuFEx reactions, exhibit a remarkable balance of stability in aqueous environments and reactivity towards nucleophiles, particularly the phenolate form of tyrosine.[2][3] This application note provides a detailed protocol and scientific rationale for the use of 3-Methoxypyridine-2-sulfonyl fluoride as a novel reagent for the targeted modification of tyrosine residues in proteins.

The Reagent: 3-Methoxypyridine-2-sulfonyl Fluoride

3-Methoxypyridine-2-sulfonyl fluoride is an electrophilic probe designed for SuFEx-mediated bioconjugation. The electron-withdrawing nature of the pyridine ring and the sulfonyl group enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by the deprotonated hydroxyl group of a tyrosine residue. The methoxy group can modulate the reactivity and solubility of the reagent.

Proposed Synthesis of 3-Methoxypyridine-2-sulfonyl Fluoride

As of the writing of this document, 3-Methoxypyridine-2-sulfonyl fluoride is not readily commercially available. A plausible synthetic route, based on established methods for the synthesis of aryl sulfonyl fluorides, is proposed below. This route starts from the commercially available 3-methoxypyridine.

Disclaimer: The following is a proposed synthetic route and has not been experimentally validated. Optimization of each step will be necessary.

Scheme 1: Proposed Synthesis of 3-Methoxypyridine-2-sulfonyl fluoride

G cluster_0 Step 1: Directed Ortho-Metalation and Sulfination cluster_1 Step 2: Oxidative Chlorination cluster_2 Step 3: Halide Exchange 3-Methoxypyridine 3-Methoxypyridine Intermediate_1 Lithium 3-methoxypyridine-2-sulfinate 3-Methoxypyridine->Intermediate_1 1. n-BuLi, TMEDA 2. SO2 Intermediate_2 3-Methoxypyridine-2-sulfonyl chloride Intermediate_1->Intermediate_2 N-Chlorosuccinimide (NCS) Final_Product 3-Methoxypyridine-2-sulfonyl fluoride Intermediate_2->Final_Product KF, 18-crown-6 or KHF2

Caption: Proposed synthetic pathway for 3-Methoxypyridine-2-sulfonyl fluoride.

Step 1: Directed Ortho-Metalation and Sulfination. The methoxy group of 3-methoxypyridine can direct lithiation to the C2 position using a strong base like n-butyllithium in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). Quenching the resulting organolithium species with sulfur dioxide (SO2) gas would yield the corresponding lithium sulfinate salt.

Step 2: Oxidative Chlorination. The sulfinate salt can then be converted to the sulfonyl chloride. A variety of reagents can be used for this transformation, with N-chlorosuccinimide (NCS) being a common choice.

Step 3: Halide Exchange. The final step is the conversion of the sulfonyl chloride to the sulfonyl fluoride. This is typically achieved through a halide exchange reaction using a fluoride source such as potassium fluoride (KF) with a phase-transfer catalyst like 18-crown-6, or with potassium bifluoride (KHF2).[4]

Mechanism of Tyrosine Labeling: The SuFEx Reaction

The labeling of tyrosine with 3-Methoxypyridine-2-sulfonyl fluoride proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The key steps are outlined below:

G Tyrosine Tyrosine Residue (in Protein) Phenolate Tyrosine Phenolate (Nucleophile) Tyrosine->Phenolate Deprotonation Base Base (e.g., OH⁻ or nearby basic residue) Base->Phenolate Transition_State Pentavalent Sulfur Intermediate Phenolate->Transition_State Nucleophilic Attack Reagent 3-Methoxypyridine-2-sulfonyl fluoride (Electrophile) Reagent->Transition_State Labeled_Protein Labeled Protein (Aryl Sulfonate Ester Linkage) Transition_State->Labeled_Protein Fluoride Leaving Group Departure Fluoride Fluoride Ion (F⁻) Transition_State->Fluoride

Caption: Mechanism of tyrosine labeling via SuFEx chemistry.

  • Deprotonation of Tyrosine: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of the tyrosine side chain to form a more nucleophilic phenolate anion. This is favored under mildly basic conditions (pH > 8) or can be facilitated by a nearby basic amino acid residue in the protein's microenvironment.[5]

  • Nucleophilic Attack: The phenolate anion acts as a nucleophile and attacks the electrophilic sulfur atom of the 3-Methoxypyridine-2-sulfonyl fluoride.

  • Formation of a Stable Covalent Bond: This attack leads to the formation of a pentavalent sulfur intermediate, which then collapses, displacing the fluoride ion as a leaving group. The result is a stable aryl sulfonate ester linkage between the protein and the pyridine moiety.

The chemoselectivity for tyrosine over other nucleophilic residues like lysine, histidine, and serine arises from a combination of factors including the pKa of the respective side chains and the "context-dependent" nature of the reaction, where the local protein environment can significantly enhance the reactivity of a specific tyrosine residue.

Experimental Protocol: Labeling a Protein with 3-Methoxypyridine-2-sulfonyl Fluoride

This protocol provides a general starting point for the labeling of a protein with 3-Methoxypyridine-2-sulfonyl fluoride. Optimization of reagent concentrations, reaction time, and temperature may be necessary for each specific protein.

Reagents and Materials
  • Protein of interest (purified, in a suitable buffer, e.g., PBS or Tris)

  • 3-Methoxypyridine-2-sulfonyl fluoride (dissolved in a water-miscible organic solvent like DMSO or DMF to prepare a stock solution)

  • Reaction Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for buffer exchange and removal of excess reagent

  • Analytical equipment (e.g., SDS-PAGE, mass spectrometry)

Step-by-Step Protocol

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Quenching and Purification cluster_3 Analysis Prepare_Protein 1. Prepare Protein Solution (e.g., 1-5 mg/mL in Reaction Buffer) Add_Reagent 3. Add Reagent to Protein Solution (e.g., 10-100 fold molar excess) Prepare_Protein->Add_Reagent Prepare_Reagent 2. Prepare Reagent Stock Solution (e.g., 10-100 mM in DMSO) Prepare_Reagent->Add_Reagent Incubate 4. Incubate (e.g., 2-4 hours at 37°C or overnight at 4°C) Add_Reagent->Incubate Quench 5. Quench Reaction (Add Tris-HCl to 50-100 mM) Incubate->Quench Purify 6. Purify Labeled Protein (Desalting column or dialysis) Quench->Purify Analyze 7. Analyze Labeled Protein (SDS-PAGE, Mass Spectrometry) Purify->Analyze

Caption: Workflow for protein labeling with 3-Methoxypyridine-2-sulfonyl fluoride.

  • Protein Preparation:

    • Ensure your protein of interest is in a buffer that does not contain primary amines (e.g., Tris) at a high concentration before the labeling reaction, as these can compete with the protein for the labeling reagent. If necessary, perform a buffer exchange into the Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0-8.5).

    • The protein concentration should typically be in the range of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of 3-Methoxypyridine-2-sulfonyl fluoride in a minimal amount of a water-miscible organic solvent such as DMSO or DMF. A concentration of 10-100 mM is a good starting point.

    • Causality: The use of an organic solvent is necessary to dissolve the often hydrophobic sulfonyl fluoride reagent before its addition to the aqueous protein solution.

  • Labeling Reaction:

    • Add the 3-Methoxypyridine-2-sulfonyl fluoride stock solution to the protein solution. A 10- to 100-fold molar excess of the reagent over the protein is a typical starting range for optimization.

    • The final concentration of the organic solvent should be kept low (ideally <5% v/v) to avoid protein denaturation.

    • Causality: A molar excess of the labeling reagent drives the reaction towards completion. The optimal excess will depend on the reactivity of the target tyrosine(s) and the stability of the protein.

  • Incubation:

    • Incubate the reaction mixture with gentle agitation. Typical incubation conditions are 2-4 hours at 37°C or overnight at 4°C.

    • Causality: The reaction rate is temperature-dependent. Higher temperatures can accelerate the reaction but may also risk protein instability. Lower temperatures for longer periods can be a gentler alternative.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for at least 30 minutes.

    • Causality: The primary amine in Tris will react with and consume any unreacted 3-Methoxypyridine-2-sulfonyl fluoride, preventing further modification of the protein.

  • Purification of the Labeled Protein:

    • Remove the excess, quenched reagent and byproducts by using a desalting column (e.g., PD-10) or by dialysis against a suitable storage buffer (e.g., PBS).

    • Causality: Purification is crucial to obtain a clean, labeled protein sample for downstream applications and to remove any small molecules that might interfere with subsequent assays.

  • Analysis of Labeling:

    • Confirm the successful labeling of your protein using appropriate analytical techniques.

      • SDS-PAGE: A shift in the molecular weight of the protein may be observable, especially if the labeling reagent is large or if multiple sites are labeled.

      • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This is the most definitive method to confirm covalent modification and to determine the number of labels attached to the protein. Intact mass analysis will show an increase in the protein's molecular weight corresponding to the mass of the added 3-methoxypyridine-2-sulfonyl group. Peptide mapping (LC-MS/MS) can be used to identify the specific tyrosine residue(s) that have been modified.

Optimization Parameters

The following table summarizes key parameters that can be optimized for a specific protein labeling experiment.

ParameterStarting RangeRationale for Optimization
pH 8.0 - 8.5Higher pH favors the deprotonation of tyrosine to the more nucleophilic phenolate. However, very high pH can lead to protein denaturation or hydrolysis of the sulfonyl fluoride.
Reagent Molar Excess 10x - 100xA higher excess can increase the labeling efficiency but may also lead to off-target labeling or protein precipitation.
Reaction Time 2 - 16 hoursThe optimal time depends on the reactivity of the target tyrosine, which is influenced by its local microenvironment.
Temperature 4°C - 37°CHigher temperatures increase the reaction rate but can compromise protein stability.

Concluding Remarks

The use of 3-Methoxypyridine-2-sulfonyl fluoride in conjunction with SuFEx chemistry offers a promising avenue for the chemoselective labeling of tyrosine residues in proteins. This approach provides a valuable alternative to traditional bioconjugation methods, enabling the generation of more homogeneous and well-defined protein conjugates. The protocol outlined in this application note serves as a robust starting point for researchers to explore the potential of this novel reagent in their specific applications, from fundamental studies of protein function to the development of next-generation protein therapeutics.

References

  • Bianchi, T. A., & Cate, L. A. (1977). A convenient and efficient "naked fluoride" method for the synthesis of sulfonyl fluorides. Journal of Organic Chemistry, 42(11), 2031-2032. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Reactions. Angewandte Chemie International Edition, 53(36), 9466-9470. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Park, S., Lee, H., & Kim, B. M. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Chemistry – A European Journal, 24(43), 10948-10952. [Link]

  • Sharpless, K. B., Dong, J., & Krasnova, L. (2014). SuFEx: The Next Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Stephan, A. F., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]

  • Wang, P., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society, 140(14), 4995-5001. [Link]

  • Willis, M. C., & Bagley, S. W. (2011). Palladium-Catalyzed Synthesis of Aryl and Heteroaryl Sulfonyl Fluorides. Angewandte Chemie International Edition, 50(36), 8399-8402. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1331-1335. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine-3-sulfonyl fluoride. PubChem Compound Summary for CID 137698791. [Link]

Sources

Method

Application Notes and Protocols for Heteroaromatic Sulfonyl Fluorides in SuFEx Click Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide to the application of heteroaromatic sulfonyl fluorides in Sulfur(VI) Fluoride Exch...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the application of heteroaromatic sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Due to the limited availability of specific published data on 3-methoxypyridine-2-sulfonyl fluoride, this guide utilizes the well-characterized and commercially available Pyridine-2-sulfonyl fluoride as a representative model. The principles, reaction mechanisms, and detailed protocols described herein are broadly applicable to other heteroaromatic sulfonyl fluorides and are intended to empower researchers in the fields of medicinal chemistry, chemical biology, and materials science to leverage the power and versatility of SuFEx for molecular assembly.

Introduction: The Power of SuFEx and the Role of Heteroaromatic Sulfonyl Fluorides

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a new generation of click chemistry, providing a robust and reliable method for the modular assembly of molecules under often benign, metal-free conditions.[1][2] At the heart of SuFEx chemistry is the unique balance of stability and reactivity of the sulfur(VI)-fluoride (S-F) bond. Sulfonyl fluorides (R-SO₂F) are exceptionally stable to a wide range of chemical conditions, yet their latent electrophilicity can be unleashed in the presence of suitable nucleophiles and catalysts to form highly stable sulfonate and sulfonamide linkages.[3]

Heteroaromatic sulfonyl fluorides, such as the pyridine-based scaffold discussed in this guide, are particularly valuable building blocks. The embedded heteroaromatic ring can modulate the reactivity of the sulfonyl fluoride group and introduce desirable physicochemical properties, such as aqueous solubility and hydrogen bonding capabilities, into the final products. This makes them highly attractive for applications in drug discovery and the development of functional materials.[4]

Synthesis of Heteroaromatic Sulfonyl Fluorides

A variety of methods are available for the synthesis of heteroaromatic sulfonyl fluorides, starting from readily available precursors.[1][5][6][7] Common strategies include:

  • From Heteroaromatic Thiols or Disulfides: Oxidative fluorination of the corresponding sulfur compounds.[8][9]

  • From Heteroaromatic Sulfonyl Chlorides: Halogen exchange with a fluoride source.[1]

  • From Heteroaromatic Sulfonamides: Deaminative fluorination.[10]

Representative Protocol: Synthesis of Pyridine-2-sulfonyl Fluoride from 2-Mercaptopyridine

This protocol is based on an electrochemical oxidative coupling method, which offers a mild and environmentally benign route.[8][9]

Materials:

  • 2-Mercaptopyridine

  • Potassium Fluoride (KF)

  • Pyridine

  • Acetonitrile (MeCN)

  • 1 M Hydrochloric Acid (HCl)

  • Graphite anode and Stainless Steel cathode

  • Constant current power supply

Procedure:

  • In a biphasic mixture of MeCN and 1 M HCl (1:1 v/v), dissolve 2-mercaptopyridine (1.0 equiv).

  • Add potassium fluoride (5.0 equiv) and pyridine (1.0 equiv) to the mixture.

  • Immerse the graphite anode and stainless steel cathode into the solution.

  • Apply a constant current of 20 mA and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, as monitored by TLC or LC-MS, separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pyridine-2-sulfonyl fluoride.

SuFEx Reactions of Pyridine-2-sulfonyl Fluoride

Reaction with Phenols to Form Aryl Sulfonates

The reaction between a sulfonyl fluoride and a phenol typically requires a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion.[11]

Mechanism:

SuFEx_Phenol PyrSF Pyridine-2-sulfonyl Fluoride Product Aryl Sulfonate PyrSF->Product Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., DBU) Base->Phenol Phenoxide->Product Nucleophilic Attack on Sulfur Byproduct [Base-H]⁺ F⁻

Caption: Mechanism of SuFEx reaction with phenols.

Representative Protocol:

Materials:

  • Pyridine-2-sulfonyl fluoride

  • 4-Methoxyphenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 equiv) in MeCN, add DBU (1.2 equiv) and stir for 10 minutes at room temperature.

  • Add a solution of pyridine-2-sulfonyl fluoride (1.1 equiv) in MeCN dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired aryl sulfonate.

Table 1: Representative Scope of SuFEx Reaction with Phenols *

Phenol NucleophileBaseSolventTime (h)Yield (%)
PhenolDBUMeCN4>95
4-CresolDBUMeCN4>95
4-ChlorophenolDBUMeCN692
4-NitrophenolDBUMeCN885

*Note: Reaction conditions and yields are illustrative and based on general protocols for aryl sulfonyl fluorides. Optimization may be required for specific substrates.

Reaction with Amines to Form Sulfonamides

The SuFEx reaction with amines can be facilitated by Lewis acids or strong bases.[12][13]

Experimental Workflow:

SuFEx_Amine_Workflow Start Start Prepare Prepare solutions of Pyridine-2-sulfonyl fluoride, Amine, and Catalyst Start->Prepare Mix Combine reactants in solvent at room temperature Prepare->Mix React Stir reaction mixture (monitor by TLC/LC-MS) Mix->React Workup Aqueous work-up and extraction React->Workup Purify Column Chromatography Workup->Purify End Isolated Sulfonamide Purify->End

Caption: General workflow for SuFEx with amines.

Representative Protocol:

Materials:

  • Pyridine-2-sulfonyl fluoride

  • Morpholine

  • Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Tetrahydrofuran (THF)

Procedure:

  • To a vial containing Ca(NTf₂)₂ (1.1 equiv), add a solution of pyridine-2-sulfonyl fluoride (1.0 equiv), morpholine (1.05 equiv), and DABCO (1.5 equiv) in THF.

  • Stir the reaction mixture at room temperature for the indicated time (monitor by LC-MS).

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired sulfonamide.

Table 2: Representative Scope of SuFEx Reaction with Amines *

Amine NucleophileCatalyst SystemSolventTime (h)Yield (%)
BenzylamineCa(NTf₂)₂/DABCOTHF294
PiperidineCa(NTf₂)₂/DABCOTHF196
AnilineCa(NTf₂)₂/DABCOTHF488
N-MethylbenzylamineCa(NTf₂)₂/DABCOTHF391

*Note: Reaction conditions and yields are illustrative and based on general protocols for aryl sulfonyl fluorides.[12][13] Optimization may be required for specific substrates.

Applications in Drug Discovery and Chemical Biology

The modular nature of SuFEx chemistry allows for the rapid generation of diverse compound libraries. By coupling a heteroaromatic sulfonyl fluoride hub with a variety of phenols and amines, medicinal chemists can efficiently explore structure-activity relationships (SAR) for drug discovery programs. The resulting sulfonamide and sulfonate moieties are common pharmacophores found in numerous FDA-approved drugs.[13]

Furthermore, the unique reactivity of sulfonyl fluorides has been harnessed to develop covalent chemical probes for identifying and validating novel drug targets.[14] These probes can form stable covalent bonds with specific amino acid residues (such as tyrosine, lysine, and serine) in proteins, enabling target engagement studies and providing insights into biological pathways.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: While sulfonyl fluorides are generally stable, prolonged exposure to moisture, especially under basic conditions, can lead to hydrolysis. Ensure the use of dry solvents and reagents.

  • Incomplete Conversion: If the reaction stalls, gentle heating or increasing the catalyst loading may be beneficial. The reactivity of the nucleophile also plays a crucial role; electron-rich phenols and amines will generally react faster.

  • Purification: The polarity of the resulting sulfonates and sulfonamides can vary significantly. A careful selection of the eluent system for column chromatography is essential for effective purification.

  • Safety: Sulfonyl fluorides should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE).

Conclusion

Heteroaromatic sulfonyl fluorides, exemplified here by pyridine-2-sulfonyl fluoride, are powerful and versatile reagents for SuFEx click chemistry. Their stability, coupled with their tunable reactivity, makes them ideal for the modular synthesis of sulfonates and sulfonamides. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast potential of these building blocks in drug discovery, materials science, and beyond.

References

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ResearchGate. [Link]

  • Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. Angewandte Chemie International Edition. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. National Science Review. [Link]

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... PMC. [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Sulfur fluoride exchange. PMC. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme Chemistry. [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv. [Link]

  • SuFEx synthesis of macrocycles. ResearchGate. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: 3-Methoxypyridine-2-sulfonyl Fluoride in Covalent Fragment Screening

This Application Note is designed for researchers in Covalent Fragment-Based Drug Discovery (FBDD). It details the utility, chemical mechanism, and screening protocols for 3-Methoxypyridine-2-sulfonyl fluoride (3-OMe-Py-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Covalent Fragment-Based Drug Discovery (FBDD). It details the utility, chemical mechanism, and screening protocols for 3-Methoxypyridine-2-sulfonyl fluoride (3-OMe-Py-SF) , a specialized electrophilic fragment used to target "beyond-cysteine" nucleophiles (Tyrosine, Lysine, Histidine) via SuFEx (Sulfur-Fluoride Exchange) chemistry.

Introduction & Chemical Logic

The integration of Sulfonyl Fluorides (SFs) into fragment libraries has revolutionized covalent drug discovery by expanding the targetable proteome beyond cysteine-rich pockets.[1] Unlike acrylamides (which target Cys), SFs possess a unique "context-dependent" reactivity profile known as SuFEx (Sulfur-Fluoride Exchange).

3-Methoxypyridine-2-sulfonyl fluoride represents a "Goldilocks" scaffold in covalent screening libraries. Its utility stems from the precise tuning of the sulfonyl fluoride warhead by the heteroaryl ring:

  • Pyridine-2-SF Core: The nitrogen atom in the pyridine ring (ortho to the sulfonyl group) exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the sulfur center compared to standard benzenesulfonyl fluorides. This allows the probe to react with less nucleophilic residues like Tyrosine and neutral Lysine.

  • 3-Methoxy Substituent:

    • Electronic Modulation: The methoxy group at the C3 position acts as an electron-donating group (EDG) via resonance, slightly tempering the high reactivity of the pyridine-2-SF core. This prevents non-specific " promiscuous" labeling while maintaining sufficient reactivity for proximity-driven bonding.

    • Solubility & Interaction: The oxygen atom serves as a weak hydrogen bond acceptor, potentially orienting the fragment within the binding pocket.

Mechanism of Action

The fragment binds reversibly to a protein pocket (


). If a nucleophilic side chain is proximal, the sulfonyl fluoride undergoes nucleophilic substitution, ejecting a fluoride ion and forming a stable sulfonate (for Tyr/Ser) or sulfonamide (for Lys) bond.

Reaction Scheme:



Experimental Workflow Visualization

The following diagram illustrates the Direct-to-Biology (D2B) screening workflow utilizing 3-Methoxypyridine-2-sulfonyl fluoride.

ScreeningWorkflow Library Fragment Library Prep (3-OMe-Py-SF Stocks) Incubation Incubation 24h @ 4°C or RT (Protein:Fragment 1:10 - 1:50) Library->Incubation Protein Target Protein Prep (>95% Purity, Buffer Exchanged) Protein->Incubation Quench Desalting / Quenching Remove Free Fragment Incubation->Quench Stop Reaction LCMS Intact Protein LC-MS (TOF or Orbitrap) Quench->LCMS Inject Analysis Deconvolution & Mass Shift Calculation (+141 Da for 3-OMe-Py-SF) LCMS->Analysis Raw Data Validation Hit Validation (Peptide Mapping / X-ray) Analysis->Validation >30% Labeling

Caption: Workflow for screening sulfonyl fluoride fragments against purified protein targets using Intact LC-MS.

Protocol: Intact Protein Mass Spectrometry Screening

This protocol is optimized for screening 3-Methoxypyridine-2-sulfonyl fluoride against a target protein (e.g., KRAS, BCL6, or a Kinase) to identify covalent binders.

A. Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Fragment: 3-Methoxypyridine-2-sulfonyl fluoride (100 mM stock in anhydrous DMSO).

  • Protein: Purified recombinant protein (Concentration: 10–20 µM). Buffer must be free of primary amines (No Tris). Use HEPES or PBS.

  • LC-MS System: Q-TOF or Orbitrap with a C4 desalting column.

  • Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

B. Step-by-Step Procedure
1. Optimization of Protein Buffer
  • Critical Step: Ensure the protein buffer does not contain nucleophiles that compete with the reaction.

  • Recommended Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.

  • Note: Avoid DTT or TCEP if possible, or keep <1 mM. Sulfonyl fluorides are generally compatible with reducing agents, but high concentrations can lead to side reactions over long incubations.

2. Incubation (Screening Reaction)[2]
  • Dilute protein to 5 µM in Assay Buffer.

  • Add 3-Methoxypyridine-2-sulfonyl fluoride to a final concentration of 50 µM (10-fold excess) or 250 µM (50-fold excess).

    • Control: DMSO vehicle control (no fragment).

  • Incubation Time: Incubate at Room Temperature (20°C) for 4 to 24 hours .

    • Tip: Pyridine-2-SF derivatives are reactive.[3][4] Start with a 4-hour time point to detect fast binders. Extend to 24 hours to maximize occupancy for weaker binders.

3. Sample Preparation for LC-MS
  • Quenching (Optional): If not analyzing immediately, rapid desalting is preferred over chemical quenching to remove excess probe.

  • Desalting: Pass the reaction mixture through a Zeba spin column to remove non-covalently bound fragments. This reduces background noise and prevents source contamination in the MS.

  • Acidification: Add Formic Acid to 0.1% final concentration to ionize the protein and stop the reaction.

4. LC-MS Analysis
  • Column: C4 Reverse Phase (e.g., Waters XBridge Protein BEH C4).

  • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid over 4–6 minutes.

  • Detection: ESI+ mode. Scan range m/z 500–3000.

C. Data Analysis & Interpretation

Perform Maximum Entropy deconvolution on the raw spectra.

ParameterCalculation / Expected Value
Fragment MW 191.18 Da (approx)
Leaving Group Fluoride (-19 Da)
Adduct Mass Shift +172.18 Da (Fragment - F)
Hit Criteria >30% labeling efficiency relative to DMSO control.

Correction: The molecular weight of 3-Methoxypyridine-2-sulfonyl fluoride (


) is ~191.18.
  • Mass Calculation:

    • Intact Fragment: ~191.2 Da

    • Loss of Fluoride: -19.0 Da

    • Covalent Adduct (

      
       Mass): +172.2 Da 
      

Formula for % Labeling:



Hit Validation: Peptide Mapping

Once a hit is identified by intact mass, the specific residue modified (Tyr, Lys, His) must be determined using tryptic digest and MS/MS.

Protocol Overview
  • Digestion: Incubate labeled protein with Trypsin/Lys-C (1:50 ratio) overnight.

  • LC-MS/MS: Run on a C18 column (e.g., 60 min gradient).

  • Search Parameters:

    • Variable Modification: +172.02 Da (Custom modification on Y, K, H, S).

    • False Discovery Rate (FDR): <1%.

  • Site Localization: Verify the MS2 spectra for b/y ion series shifts confirming the exact residue.

Strategic Considerations & Troubleshooting

Reactivity vs. Stability

The pyridine-2-sulfonyl fluoride core is significantly less stable in aqueous buffer than benzene-sulfonyl fluoride.

  • Hydrolysis: The probe may hydrolyze to the sulfonic acid (non-reactive) over 24h.

  • Mitigation: Always prepare fresh stocks in anhydrous DMSO. Do not store aqueous dilutions.

Specificity Check

To confirm the binding is driven by specific recognition (fragment binding) rather than non-specific reactivity:

  • Competition Assay: Pre-incubate with a known reversible ligand or substrate. If the covalent labeling signal decreases, the fragment binds in the active site.

  • Dose-Response: Determine

    
    . A linear dependence on concentration without saturation suggests non-specific bimolecular reactivity.
    

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Ray-Soni, A., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology, 18(5), 1087–1098.

  • Hesterkamp, T., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3056.

  • Zou, Y., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.[5] Angewandte Chemie International Edition, 60(31), 17080-17087.[5]

  • Lagoutte, P., et al. (2016). Sulfonyl fluorides as targets for covalent inhibition of enzymes. Current Opinion in Chemical Biology, 30, 19-29.

Sources

Method

Application Note &amp; Protocols: A Guide to Covalent Enzyme Inhibition Studies Using 3-Methoxypyridine-2-sulfonyl Fluoride

Abstract Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins.[1][2] Among the arsenal of electro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins.[1][2] Among the arsenal of electrophilic "warheads" used to achieve covalent modification, the sulfonyl fluoride moiety is uniquely privileged.[3] Unlike electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, significantly expanding the targetable proteome.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of covalent enzyme inhibitors, using 3-Methoxypyridine-2-sulfonyl fluoride as a representative agent. We present a phased, self-validating workflow, from initial kinetic analysis to definitive mass spectrometric confirmation and cellular target engagement, explaining not just the "how" but the critical "why" behind each experimental choice.

Part 1: The Unique Chemistry of the Sulfonyl Fluoride Warhead

The utility of 3-Methoxypyridine-2-sulfonyl fluoride as a covalent inhibitor is rooted in the unique reactivity of the sulfonyl fluoride group. This functional group operates through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a highly reliable and specific click chemistry reaction.[4][5]

Mechanism of Action: Covalent Sulfonylation

The inhibitor first forms a reversible, non-covalent complex (E·I) with the target enzyme, driven by intermolecular interactions. This initial binding event orients the sulfonyl fluoride warhead within the active site. A suitably positioned nucleophilic residue on the enzyme then attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable, covalent sulfonyl-enzyme bond (E-I).[3] This two-step process is fundamental to its characterization.

G E_I Enzyme (E) + Inhibitor (I) EI_complex Non-Covalent Complex (E·I) E_I->EI_complex Ki EI_complex->E_I k_off EI_covalent Covalent Adduct (E-I) EI_complex->EI_covalent kinact

Caption: The two-step mechanism of covalent inhibition.

Expertise & Experience: Why Sulfonyl Fluorides are "Privileged"

The sulfonyl fluoride moiety strikes a critical balance between stability and reactivity.[3] It is sufficiently stable in aqueous biological media to avoid indiscriminate, off-target reactions, yet it is reactive enough to engage with a nucleophilic partner when held in proximity within an enzyme's active site. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis, making them ideal tools for chemical biology and drug discovery.[3][5]

Part 2: A Phased Workflow for Inhibitor Characterization

A robust evaluation of a covalent inhibitor requires a multi-faceted approach. We have designed a logical, three-phase workflow to comprehensively characterize the interaction of 3-Methoxypyridine-2-sulfonyl fluoride with its target enzyme.

G start Start: Purified Enzyme & Inhibitor phase1 Phase 1: Biochemical Potency (Kinetic Analysis) start->phase1 phase2 Phase 2: Covalent Adduct Confirmation (Mass Spec) phase1->phase2 Confirmed Activity phase3 Phase 3: Cellular Context (Target Engagement & Selectivity) phase2->phase3 Confirmed Covalent Binding data Comprehensive Inhibitor Profile phase3->data

Caption: Overall workflow for covalent inhibitor characterization.

Phase 1: Biochemical Potency and Kinetic Analysis

For covalent inhibitors, a simple IC50 value is often insufficient and can be misleading, as it is time-dependent. A more accurate measure of potency is the second-order rate constant, kinact/Ki, which describes the efficiency of inactivation by accounting for both initial binding affinity (Ki) and the maximal rate of covalent modification (kinact).[1][6]

Protocol 1: Determination of kinact and Ki

Objective: To quantify the kinetic parameters of covalent inhibition.

Rationale: This assay measures the rate of loss of enzyme activity over time at various inhibitor concentrations. The data allows for the calculation of the key parameters that define the inhibitor's efficiency.

Materials:

  • Purified target enzyme

  • 3-Methoxypyridine-2-sulfonyl fluoride stock solution (in DMSO)

  • Enzyme-specific substrate

  • Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme & Inhibitor Pre-incubation:

    • Prepare a series of dilutions of 3-Methoxypyridine-2-sulfonyl fluoride in assay buffer. Include a vehicle control (DMSO only).

    • In a 96-well plate, add the enzyme to each well.

    • To start the incubation, add the different concentrations of the inhibitor to the wells simultaneously.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each inhibitor concentration well.

    • Immediately add the aliquot to a separate plate containing a saturating concentration of the enzyme's substrate. This initiates the reaction and effectively stops further inhibition by out-competing the inhibitor.

  • Activity Measurement:

    • Monitor the rate of product formation using the plate reader. The rate is proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact[I] / (Ki + [I])

    • This hyperbolic fit will yield the values for kinact (the Vmax of the plot) and Ki (the concentration of inhibitor that gives half-maximal inactivation rate).

Data Presentation:

ParameterValueUnits
KiCalculated ValueµM
kinactCalculated Values-1
kinact/KiCalculated ValueM-1s-1
Phase 2: Definitive Confirmation of Covalent Adduct Formation

Kinetic data suggests covalent inhibition, but mass spectrometry (MS) provides direct, unambiguous proof of the covalent bond.[7][8] This is a critical self-validating step. We employ a two-tiered MS approach.

cluster_top Top-Down Proteomics cluster_bottom Bottom-Up Proteomics start Incubate Enzyme + Inhibitor lcms LC-MS Analysis start->lcms intact Analyze Intact Protein lcms->intact digest Digest with Trypsin lcms->digest confirm Confirm Mass Shift (Confirms Binding & Stoichiometry) intact->confirm map Peptide Mapping (MS/MS) digest->map identify Identify Modified Peptide (Pinpoints Amino Acid Residue) map->identify

Caption: Mass spectrometry workflow for covalent adduct analysis.

Protocol 2: Intact Protein (Top-Down) Analysis

Objective: To confirm that the inhibitor forms a covalent adduct with the target protein and to determine the stoichiometry of binding.

Rationale: This method measures the total mass of the protein. A successful covalent modification will result in a mass increase equal to the molecular weight of the inhibitor.[8]

Procedure:

  • Incubate the purified enzyme with a 5-10 fold molar excess of 3-Methoxypyridine-2-sulfonyl fluoride for a sufficient time (e.g., 2 hours) to ensure complete reaction.

  • Prepare a control sample of the enzyme with vehicle (DMSO) only.

  • Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • Analyze both the treated and control samples by liquid chromatography-mass spectrometry (LC-MS), typically using electrospray ionization (ESI).

  • Deconvolute the resulting mass spectra to determine the precise molecular weight of the intact protein in both samples.

Data Interpretation:

  • Expected Result: The mass of the inhibitor-treated protein should be higher than the control protein. The mass difference should correspond exactly to the molecular weight of 3-Methoxypyridine-2-sulfonyl fluoride, minus the mass of hydrogen fluoride (HF) which is lost in the SuFEx reaction.

Protocol 3: Peptide Mapping (Bottom-Up) Analysis

Objective: To identify the specific amino acid residue(s) modified by the inhibitor.

Rationale: By digesting the protein into smaller peptides, we can isolate and sequence the modified peptide, pinpointing the exact site of covalent attachment. This is crucial for structure-activity relationship (SAR) studies and rational drug design.[7][9]

Procedure:

  • Following incubation and removal of excess inhibitor as in Protocol 2, denature the protein samples (both treated and control).

  • Reduce the disulfide bonds (e.g., with DTT) and alkylate the free cysteines (e.g., with iodoacetamide).

  • Digest the protein into peptides using a sequence-specific protease, most commonly trypsin.

  • Analyze the resulting peptide mixtures by LC-MS/MS. The instrument will measure the mass of the peptides (MS1 scan) and then select and fragment them to determine their amino acid sequence (MS2 scan).

  • Use proteomics software to search the MS/MS data against the known sequence of the target enzyme. Critically, the search parameters must include a "variable modification" corresponding to the mass of the adducted 3-Methoxypyridine-2-sulfonyl group on all potential nucleophilic residues (S, T, Y, K, H, C).

Data Presentation:

AnalysisExpected OutcomeInformation Gained
Top-Down MS MassTreated = MassControl + MassInhibitorConfirms covalent binding and 1:1 stoichiometry.
Bottom-Up MS Identification of a peptide with a specific mass shift.Pinpoints the exact amino acid residue modified (e.g., Serine 195).
Phase 3: Cellular Target Engagement and Selectivity

Confirming that an inhibitor binds its target in the complex environment of a living cell is a pivotal step.[10][11] Furthermore, assessing its selectivity across the entire proteome is essential to anticipate potential off-target effects.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that 3-Methoxypyridine-2-sulfonyl fluoride engages its target protein in intact cells.

Rationale: The binding of a ligand, especially a covalent one, typically stabilizes a protein against thermal denaturation. CETSA measures this stabilization by quantifying the amount of soluble protein remaining after heat shock.

Procedure:

  • Culture cells that express the target enzyme.

  • Treat one population of cells with 3-Methoxypyridine-2-sulfonyl fluoride at a desired concentration. Treat a control population with vehicle only.

  • After incubation, harvest the cells and lyse them.

  • Aliquot the lysates from each group and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • After heating, centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured protein.

  • Quantify the amount of the specific target protein in the supernatant using Western Blot or ELISA.

  • Plot the amount of soluble protein versus temperature for both treated and control groups.

Data Interpretation:

  • Expected Result: The curve for the inhibitor-treated sample should show a shift to the right, indicating a higher melting temperature (Tm) and confirming target stabilization and engagement in a cellular environment.

Expert Insights: Assessing Proteome-Wide Selectivity

While CETSA confirms on-target engagement, advanced chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) are the gold standard for evaluating selectivity.[12] In a competitive ABPP experiment, a cell lysate is treated with 3-Methoxypyridine-2-sulfonyl fluoride before being exposed to a broad-spectrum reactive probe. By quantifying which proteins fail to be labeled by the probe, one can identify both the intended target and any potential off-targets engaged by the inhibitor. This provides a global view of the inhibitor's selectivity.

Conclusion

The study of covalent enzyme inhibitors like 3-Methoxypyridine-2-sulfonyl fluoride requires a rigorous, multi-step validation process. By progressing from quantitative kinetic analysis to unambiguous mass spectrometric confirmation and finally to cellular target engagement, researchers can build a comprehensive and trustworthy profile of their compound. The protocols and rationale outlined in this guide provide a robust framework for characterizing this promising class of inhibitors, paving the way for the development of potent and selective therapeutics.

References

  • Bagar, T., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

  • Giorgino, T., & Felline, A. (2020). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2023). Analytical Chemistry. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Chemical Biology. [Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. [Link]

  • Covalent Simulations of Covalent/Irreversible Enzyme Inhibition in Drug Discovery: A Reliable Technical Protocol. (2018). Future Medicinal Chemistry. [Link]

  • Full article: Covalent Simulations of Covalent/Irreversible Enzyme Inhibition in Drug Discovery: A Reliable Technical Protocol. (2018). Taylor & Francis Online. [Link]

  • C. B. Afonso, et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]

  • T. J. G. Ettari, et al. (2014). Protocol for rational design of covalently interacting inhibitors. PubMed. [Link]

  • Y. Zhang, et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PubMed. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). ResearchGate. [Link]

  • MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). ACS Publications. [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Covalent inhibitor drug discovery. (n.d.). Domainex. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry. [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). Proceedings of the National Academy of Sciences. [Link]

  • Covalent inhibitors containing sulfonyl fluoride moieties. (n.d.). ResearchGate. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). Adelphi University. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Publishing. [Link]

  • Kelly, G., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. (n.d.). Organic Chemistry Portal. [Link]

  • G. Laudadio, et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: 3-Methoxypyridine-2-sulfonyl Fluoride for Target Identification &amp; Validation

Executive Summary This guide details the application of 3-Methoxypyridine-2-sulfonyl fluoride (3-MPSF) as a covalent probe for chemoproteomic target identification. Unlike traditional cysteine-targeting acrylamides, sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-Methoxypyridine-2-sulfonyl fluoride (3-MPSF) as a covalent probe for chemoproteomic target identification. Unlike traditional cysteine-targeting acrylamides, sulfonyl fluorides (SFs) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader range of nucleophiles—specifically Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser)—in a context-dependent manner [1].[1][2]

3-MPSF represents a "Goldilocks" electrophile: the pyridine core enhances electrophilicity via electron withdrawal, while the 3-methoxy substituent provides steric modulation and solubility. This probe is primarily used in Covalent Fragment-Based Drug Discovery (FBDD) to identify ligandable pockets on proteins previously considered "undruggable."

Mechanism of Action & Chemical Logic

The SuFEx Advantage

Sulfonyl fluorides are unique because they possess high thermodynamic stability in aqueous buffers (resisting rapid hydrolysis) but exhibit high kinetic reactivity when positioned proximally to a nucleophile within a protein binding pocket. This "proximity-driven" reactivity minimizes non-specific labeling [2].

Structural Logic of 3-MPSF
  • Pyridine Core (Position 2): The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, activating the sulfonyl fluoride at the C2 position more than a standard phenyl-SF would.

  • 3-Methoxy Group: Acts as a recognition element for hydrogen bonding and modulates the local electronic environment, preventing hyper-reactivity that could lead to proteome-wide promiscuity.

ReactionMechanism Probe 3-MPSF (Electrophile) Complex Non-Covalent Encounter Complex Probe->Complex Binding (Kd) Protein Target Protein (Nucleophile: Tyr/Lys/His) Protein->Complex TS Transition State (SuFEx) Complex->TS Proximity Effect Product Covalent Adduct (Sulfonylated Protein) TS->Product k_inact Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Figure 1: Mechanism of SuFEx-mediated protein labeling.[3][4] The reaction is driven by the specific binding affinity (Kd) which positions the warhead for covalent bond formation (k_inact).

Experimental Protocols

Protocol A: Intrinsic Reactivity & Stability Assay

Before applying to complex proteomes, validate the probe's stability.

Materials:

  • 3-MPSF (10 mM stock in DMSO).

  • PBS (pH 7.4).

  • GSH (Glutathione) and Tyrosine ethyl ester (model nucleophiles).

  • LC-MS (Single Quad or TOF).

Procedure:

  • Hydrolytic Stability: Dilute 3-MPSF to 100 µM in PBS. Incubate at 37°C. Monitor by LC-MS at 0, 4, 12, and 24 hours.

    • Acceptance Criteria: >90% intact parent mass after 12 hours.

  • Reactivity Check: Incubate 3-MPSF (100 µM) with Tyrosine ethyl ester (1 mM) in PBS (pH 8.0) for 1 hour.

    • Readout: Observe formation of the sulfonyl-tyrosine adduct (+171 Da shift approx, minus HF).

Protocol B: Target Identification (Chemoproteomics)

This workflow uses a "Competition-Based" ABPP approach if an alkyne-analog of 3-MPSF is not available. If 3-MPSF is the library member, we use a broad-spectrum SF-alkyne probe for readout.

Workflow Diagram:

ABPP_Workflow cluster_0 Sample Prep cluster_1 Enrichment cluster_2 Analysis Lysate Cell Lysate (1 mg/mL) Treatment Treat with 3-MPSF (10-50 µM, 1 hr) Lysate->Treatment Probe Chase with Broad SF-Alkyne Probe Treatment->Probe Competition Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Pulldown Streptavidin Enrichment Click->Pulldown Digest On-Bead Trypsin Digestion Pulldown->Digest LCMS LC-MS/MS (TMT Labeling Optional) Digest->LCMS

Figure 2: Competitive ABPP Workflow. Targets bound by 3-MPSF will show reduced labeling by the broad-spectrum SF-alkyne probe.

Step-by-Step Procedure:

  • Lysate Preparation:

    • Harvest cells (e.g., HEK293T) and lyse in PBS containing 0.1% NP-40. Do not use TRIS buffer (primary amines compete) or DTT (reducing agents are generally okay for SFs, but best avoided during labeling to prevent disulfide scrambling).

    • Adjust protein concentration to 1.5 mg/mL.

  • Probe Incubation (Competition Step):

    • Experimental: Add 3-MPSF (20 µM) to lysate.

    • Control: Add DMSO (vehicle) to lysate.

    • Incubate for 60 min at Room Temperature (RT).

  • Chase Labeling:

    • Add a broad-spectrum sulfonyl fluoride alkyne probe (e.g., SF-Alkyne-1) at 5 µM to both samples.

    • Incubate for 30 min at RT.

  • Click Chemistry (CuAAC):

    • Add "Click Mix" to final concentrations:

      • 100 µM Biotin-Azide.

      • 1 mM TCEP (fresh).

      • 100 µM TBTA (ligand).

      • 1 mM CuSO4.

    • Incubate 1 hour at RT with gentle rotation.

  • Enrichment & Digestion:

    • Precipitate proteins (MeOH/CHCl3), wash pellets, resolubilize in 1% SDS/PBS.

    • Incubate with Streptavidin-Agarose beads (2 hours).

    • Wash beads aggressively (1% SDS, then 6M Urea, then PBS).

    • Perform on-bead tryptic digestion (overnight, 37°C).

  • LC-MS/MS Analysis:

    • Analyze peptides on a Q-Exactive or Orbitrap Exploris.

    • Data Logic: Targets of 3-MPSF are identified by a loss of signal (high ratio of Control/Treated) in the MS data, indicating 3-MPSF blocked the active site.

Data Presentation & Analysis

Quantitative Output Structure

When reporting results, structure your data to highlight selectivity.

Protein IDGene NameResidueControl Area (AUC)3-MPSF Treated AUCRatio (Ctrl/Trt)Interpretation
P001TYRO_KINTyr-2341.5E81.2E51250 Strong Hit (Covalent Binder)
P002GAPDHLys-1022.0E91.9E91.05Non-binder
P003SER_PROTSer-1955.0E72.5E72.0Weak/Non-specific Interaction
Interpreting Residue Specificity

Unlike acrylamides (Cys-only), 3-MPSF hits must be validated by checking the local environment of the modified residue.

  • Tyrosine: Look for adjacent basic residues (Lys, Arg) that lower the pKa of the phenol [3].

  • Lysine: Look for active site lysines (e.g., Kinase catalytic lysine).[5]

Troubleshooting & Critical Parameters

  • Buffer pH: SuFEx reaction rates are pH sensitive.

    • pH < 7.0: Reaction is too slow.

    • pH > 8.5: Hydrolysis of the probe increases; non-specific lysine labeling increases.

    • Optimal: pH 7.4 - 8.0.

  • Probe Solubility: The 3-methoxy group aids solubility, but if precipitation occurs at >50 µM, lower concentration and increase time.

  • "Dark" Proteome: If no competition is observed, the target might not have a nucleophile properly positioned. Consider using a library of SF probes with different geometries (meta vs. para isomers).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science, 6(5), 2650-2659.

  • Kitamura, S., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of the American Chemical Society. (Contextual grounding on SuFEx mechanism).
  • Hymel, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals, 16(4), 512.

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[3][4] Chemical Science.

Disclaimer: This protocol is for research use only. 3-Methoxypyridine-2-sulfonyl fluoride is a reactive chemical; handle with appropriate PPE in a fume hood.

Sources

Method

disposal guidelines for sulfonyl fluoride-containing compounds

An Application Guide for the Safe Disposal of Sulfonyl Fluoride-Containing Compounds Introduction: The Rise of the Sulfonyl Fluoride Moiety The sulfonyl fluoride (—SO₂F) functional group has become a cornerstone in moder...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Disposal of Sulfonyl Fluoride-Containing Compounds

Introduction: The Rise of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride (—SO₂F) functional group has become a cornerstone in modern chemical research, particularly in drug discovery and chemical biology. Propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these compounds are prized for their unique balance of stability and tunable reactivity.[1][2] While remarkably stable under many physiological and synthetic conditions, sulfonyl fluorides are designed to react selectively with nucleophiles, a property that makes them powerful covalent probes for targeting amino acid residues like tyrosine, lysine, and serine in proteins.[3][4][5]

However, the very reactivity that makes this moiety invaluable also presents significant challenges for its safe disposal. Improper handling of sulfonyl fluoride-containing waste can lead to the generation of hazardous byproducts, most notably hydrofluoric acid (HF). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the underlying chemical principles for the safe management and disposal of sulfonyl fluoride compounds.

Section 1: Hazard Profile and Chemical Reactivity

A robust disposal strategy is built upon a thorough understanding of the compound's reactivity and potential hazards. The S(VI)-F bond is thermodynamically stable and generally resistant to reduction, thermolysis, and even strong acids.[1][5] Its reactivity is kinetically controlled and unleashed in the presence of suitable nucleophiles.

1.1. Reactivity with Nucleophiles: The Basis for Disposal

The primary disposal route for sulfonyl fluorides involves controlled reaction with a nucleophile to break the S-F bond. This process, analogous to the intended biological or chemical reaction, converts the reactive sulfonyl fluoride into a more inert sulfonate salt.

  • Hydrolysis: The most relevant reaction for disposal is hydrolysis, where water or hydroxide acts as the nucleophile. While many aryl sulfonyl fluorides exhibit considerable hydrolytic stability at neutral pH, the reaction is significantly accelerated under basic conditions.[3][4] The products of complete hydrolysis are a sulfonate salt, a fluoride salt, and water.

  • Reaction Byproducts: The hydrolysis of a sulfonyl fluoride (R-SO₂F) with a base like sodium hydroxide (NaOH) proceeds as follows: R-SO₂F + 2 NaOH → R-SO₃Na + NaF + H₂O The generation of soluble fluoride salts is a critical consideration. If the resulting waste stream is acidified, the fluoride salt will be converted to the highly corrosive and acutely toxic hydrofluoric acid (HF). [6]

1.2. Toxicity and Hazards

  • Parent Compound: Sulfonyl fluoride-containing compounds themselves can be hazardous. Depending on the specific structure, they may be classified as corrosive, irritants, or toxic.[7][8][9] Inhalation of dusts or vapors should always be avoided.[10][11]

  • Sulfuryl Fluoride (SO₂F₂): The simplest sulfonyl fluoride, sulfuryl fluoride gas, is a restricted-use pesticide known for its severe inhalation toxicity.[12][13][14] Its safety data provides a useful model for understanding the potential hazards of the functional group itself.

  • Hydrofluoric Acid (HF): The potential for HF generation is the most significant secondary hazard. HF causes severe burns that may not be immediately painful, with systemic toxicity that can be fatal.[6] All waste streams containing fluoride ions must be handled with the assumption that they can form HF if acidified.

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

Given the hazards, stringent safety measures are non-negotiable. All work with sulfonyl fluorides and their waste must be conducted within a certified chemical fume hood.[15][16]

EquipmentSpecification & Rationale
Primary Eye Protection ANSI Z87.1-compliant safety glasses with side shields (minimum).
Secondary Eye/Face Protection A full-face shield must be worn over safety glasses when handling bulk quantities, performing quenching procedures, or managing spills.[7][12]
Hand Protection Nitrile gloves are suitable for incidental contact. For extended handling or immersion, heavy-duty gloves (e.g., neoprene or butyl rubber) should be worn.[16] Always check manufacturer compatibility charts.
Body Protection A flame-resistant lab coat is mandatory. An acid-resistant apron should be worn over the lab coat during quenching and spill cleanup.
Emergency Equipment An eyewash station and safety shower must be immediately accessible.[11][16] A dedicated HF-specific spill kit, including calcium gluconate gel and neutralizing agents, must be available in the laboratory.[17]

Section 3: Disposal Protocols

The appropriate disposal method depends on the scale and nature of the waste. The following protocols provide a framework for common laboratory scenarios.

Protocol 3.1: Quenching of Residual and Small-Scale Sulfonyl Fluoride Waste

This protocol is intended for neutralizing residual sulfonyl fluorides from reaction workups or small quantities (typically < 5g) of unwanted material.

Scientist's Note: The goal is to perform a controlled hydrolysis under basic conditions to convert the reactive R-SO₂F into inert sulfonate and fluoride salts before it enters a general hazardous waste container. This prevents accidental, uncontrolled reactions in the waste drum.

Materials:

  • Appropriate reaction vessel (round-bottom flask or beaker) of at least 10x the volume of the material to be quenched.

  • Stir plate and stir bar.

  • Dropping funnel or pipette for slow addition.

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

  • Solvent for dilution (e.g., THF, acetonitrile).

  • pH paper or meter.

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood with the sash at the lowest practical height. Don appropriate PPE, including a face shield.

  • Dilution: Dilute the sulfonyl fluoride-containing material or solution with a water-miscible organic solvent (e.g., THF) to improve heat dissipation. A 5-10 fold dilution is recommended.

  • Cooling: Place the vessel in an ice/water bath to manage the exothermic reaction.

  • Slow Addition of Base: While stirring vigorously, slowly add the 1 M NaOH solution dropwise via a dropping funnel.

    • Rationale: Slow, controlled addition is critical to prevent a dangerous temperature increase. The reaction of sulfonyl fluorides with hydroxide is exothermic.[18]

  • Monitoring: Monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.

  • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.

  • Neutralization Check: Check the pH of the solution. It should be strongly basic (pH > 12). If not, add more base.

  • Waste Collection: Transfer the quenched, basic aqueous solution to a designated hazardous waste container labeled "Aqueous Waste containing Fluoride." Crucially, this waste stream must be kept basic and segregated from acidic waste streams. [19][20]

Diagram: Workflow for Quenching Sulfonyl Fluorides

G cluster_prep Preparation cluster_reaction Quenching Procedure cluster_disposal Final Disposal A Don PPE (Goggles, Face Shield, Gloves) B Work in Fume Hood C Dilute R-SO₂F in Solvent B->C D Cool Mixture in Ice Bath C->D E Slowly Add 1M NaOH (aq) D->E F Stir at RT for 1-2 hours E->F G Confirm pH > 12 F->G H Transfer to Labeled Aqueous Fluoride Waste G->H I Segregate from Acidic Waste H->I

Caption: Workflow for the safe quenching and disposal of residual sulfonyl fluorides.

Protocol 3.2: Management of Bulk and Unused Sulfonyl Fluorides

Core Directive: Do NOT attempt to quench bulk quantities (> 5-10 g) of sulfonyl fluorides in the lab. The potential for a runaway exothermic reaction is too high.

  • Containerize: Ensure the compound is in a securely sealed, clearly labeled container. The original manufacturer's container is ideal.

  • Labeling: The label must clearly state the chemical name, "Sulfonyl Fluoride Compound," and include hazard warnings (e.g., "Corrosive," "Reacts with Water/Bases").

  • Contact EHS: Arrange for a hazardous waste pickup with your institution's Environmental Health & Safety (EHS) department.[21] Inform them that the waste contains a sulfonyl fluoride so it can be segregated and handled appropriately by trained professionals.

  • Waste Stream: This material will likely be incinerated at a specialized hazardous waste facility.[22]

Protocol 3.3: Spill Management

A spill of a sulfonyl fluoride compound requires immediate and careful action.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent entry.

  • PPE: Do not attempt cleanup without the appropriate PPE, including a face shield, lab coat, and heavy-duty gloves.

  • Neutralize & Absorb:

    • Do not use water! This will create a solution of potentially hazardous acids.

    • Cover the spill with a neutralizing absorbent material designed for acid and HF spills. These often contain calcium carbonate, magnesium oxide, or specialized polymers.[17] These materials both absorb the liquid and neutralize the parent compound and its acidic hydrolysis byproducts.

    • Work from the outside of the spill inward to contain it.

  • Collect Waste: Once the material is fully absorbed and neutralized (allow for at least 30 minutes of contact time), carefully scoop the solid waste into a heavy-duty plastic container. Do not use glass containers for fluoride-containing waste.

  • Label and Dispose: Seal and label the container as "Spill Debris containing Sulfonyl Fluoride and Fluoride Salts." Dispose of it as hazardous waste through your EHS office.

  • Decontaminate: Wipe the spill area with a cloth dampened with a dilute sodium carbonate or bicarbonate solution, followed by a water rinse. Dispose of all cleaning materials in the same waste container.

Section 4: Decision-Making for Sulfonyl Fluoride Waste

Choosing the correct disposal path is paramount for safety. The following diagram outlines the decision-making process.

G start Sulfonyl Fluoride Waste Generated q_scale What is the scale? start->q_scale proc_quench Follow Protocol 3.1: Small-Scale Quenching q_scale->proc_quench < 5g / Dilute Residue proc_ehs Follow Protocol 3.2: Bulk Disposal via EHS q_scale->proc_ehs > 5g / Bulk Unused proc_spill Follow Protocol 3.3: Spill Management Protocol q_scale->proc_spill Spill out_aq Dispose in 'Aqueous Waste (Basic, Fluoride-Containing)' proc_quench->out_aq out_ehs Dispose via EHS Pickup (Original/Labeled Container) proc_ehs->out_ehs out_spill Dispose in 'Solid Spill Debris (Fluoride-Containing)' proc_spill->out_spill

Caption: Decision tree for selecting the appropriate sulfonyl fluoride disposal protocol.

References

  • Am Ende, C. W., et al. (2019). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • Fábián, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]

  • Safety Data Sheet: Phenylmethyl sulphonyl fluoride. Carl ROTH. [Link]

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride. Cole-Parmer. [Link]

  • NMAM 6012: Sulfuryl Fluoride. CDC. [Link]

  • Sulfuryl fluoride - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties. ACS Publications. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC. [Link]

  • Sulfuryl Fluoride. US EPA. [Link]

  • Sulfur fluoride exchange. PMC. [Link]

  • New modular flow platform for improved SuFEx click chemistry. HIMS. [Link]

  • Technical guidelines on the environmentally sound management of wastes. Basel Convention. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. New Mexico Environment Department. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • EPA Announces Next Steps to Protect People from Sulfuryl Fluoride used to Fumigate Residential Structures. US EPA. [Link]

  • Management of Solid Waste Containing Fluoride—A Review. PMC - NIH. [Link]

  • Sulfuryl Fluoride Clearance Devices. US EPA. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. OIST. [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety. [Link]

  • Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. ACS Publications. [Link]

  • Method for scrubbing sulfuryl fluoride
  • EPA begins withdrawal of sulfuryl fluoride use on food. Farm Progress. [Link]

  • EPA Acts On Fluoride. C&EN. [Link]

  • SO2ClF and it's many dangers. How do I quench and dispose it? Reddit. [Link]

  • Process for the purification of exhaust gases containing sulfuryl fluoride.
  • Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

  • HF Spill Clean-up Procedure. University of South Carolina. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-Methoxypyridine-2-sulfonyl fluoride labeling

This technical guide is structured to address the specific reactivity profile of 3-Methoxypyridine-2-sulfonyl fluoride (3-MPSF) . Unlike standard phenyl-sulfonyl fluorides (which are kinetically slow and require "proximi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific reactivity profile of 3-Methoxypyridine-2-sulfonyl fluoride (3-MPSF) .

Unlike standard phenyl-sulfonyl fluorides (which are kinetically slow and require "proximity" for activation), pyridine-2-sulfonyl fluorides are intrinsically more reactive due to the electron-withdrawing nature of the pyridine nitrogen. The 3-methoxy substituent acts as a critical modulator—providing steric and electronic tuning to balance this high reactivity against aqueous hydrolysis.

Product Class: Heteroaryl Sulfonyl Fluoride Probes (SuFEx Chemistry)

Core Directive: The "Goldilocks" Reactivity

As a Senior Application Scientist, I must emphasize that 3-MPSF is not a generic sulfonyl fluoride. It belongs to the "activated" class of SuFEx probes.

  • Mechanism: The pyridine nitrogen (position 1) withdraws electron density from the sulfonyl group (position 2), making the sulfur highly electrophilic.

  • The Challenge: While this allows for rapid labeling of Tyrosine (and potentially Lysine/Histidine), it drastically reduces the probe's half-life in aqueous buffers compared to phenyl-SF analogs.

  • The Solution: Your optimization strategy must prioritize kinetic speed over long incubation times.

Standard Operating Procedure (SOP)

Use this protocol as your baseline. Deviations should be driven by the Troubleshooting Guide below.

Reagents & Buffer Composition
ComponentRecommended ConditionTechnical Rationale
Buffer System PBS or HEPES (50 mM) Avoid primary amines (Tris, Glycine) during labeling to prevent competitive scavenging.
pH 7.2 – 7.5 Critical: Higher pH (>8.0) accelerates probe hydrolysis faster than protein labeling. Lower pH (<7.0) fails to deprotonate Tyrosine (

).
Probe Stock Anhydrous DMSO Store at -20°C. Prepare fresh. 3-MPSF is moisture-sensitive.
Co-solvent DMSO < 5% (v/v) High organic solvent content can denature proteins, altering residue accessibility.
Experimental Workflow
  • Preparation: Dilute protein to 1 mg/mL (approx. 20-50 µM) in PBS (pH 7.4).

  • Activation: Add 3-MPSF stock to achieve a final concentration of 100–500 µM (10x–20x molar excess).

  • Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes .

    • Note: Unlike phenyl-SFs which often require overnight incubation, 3-MPSF reacts rapidly.

  • Quenching: Add 5x Loading Buffer (containing SDS/DTT) and boil immediately for 5 mins OR perform rapid desalting (Zeba spin column) to remove excess probe.

Troubleshooting Guide

Issue A: No Labeling / Low Yield

Symptom: Mass spec or Western blot shows <10% occupancy of the target peptide.

  • Root Cause 1: Hydrolysis Competition. The probe hydrolyzed before reacting with the protein.

    • Fix: Check the age of your DMSO stock. If the stock turned slightly yellow or acidic, discard it.

    • Fix:Lower the pH to 7.2. While counter-intuitive (since nucleophiles need base), the pyridine scaffold is so reactive that stabilizing the probe often yields better results than activating the protein.

  • Root Cause 2: "Buried" Tyrosine. SuFEx is context-dependent. The target Tyr might be in a hydrophobic pocket inaccessible to the solvent.

    • Fix: Add a mild denaturant (e.g., 1-2 M Urea) to slightly unfold the protein, exposing cryptic residues without fully denaturing the backbone.

Issue B: High Background / Promiscuity

Symptom: "Starry night" effect on gels or labeling of non-target Lysines.

  • Root Cause: The pyridine-2-sulfonyl moiety is too "hot" (electrophilic) and is reacting with surface Lysines (non-specific acylation).

    • Fix:Reduce Probe Concentration. Drop from 500 µM to 50 µM.

    • Fix:Reduce Time. Quench at 15 minutes. 3-MPSF kinetics are fast; extended incubation only invites off-target noise.

Issue C: Precipitation

Symptom: Reaction turns cloudy upon adding the probe.

  • Root Cause: 3-MPSF has limited solubility in purely aqueous buffer at high concentrations.

    • Fix: Ensure the probe is fully dissolved in DMSO before adding to the buffer. Vortex rapidly during addition to prevent local crashing out.

    • Fix: Lower the final probe concentration to <200 µM.

Mechanism & Pathway Visualization

Reaction Mechanism: Tyrosine Conjugation

The following diagram illustrates the nucleophilic attack of a Tyrosine residue on 3-MPSF, highlighting the activating role of the pyridine ring and the leaving group dynamics.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products Tyr Protein-Tyr-OH TS Pentacoordinate Sulfur Intermediate Tyr->TS Nucleophilic Attack (pH dependent) Probe 3-MPSF (Activated Probe) Probe->TS Pyridine N Activates S Label Protein-Tyr-O-SO2-Pyridine TS->Label SuFEx Ligation Leaving Fluoride Ion (F-) TS->Leaving Elimination

Caption: Mechanism of SuFEx labeling. The pyridine nitrogen withdraws electrons, activating the sulfur center for attack by the tyrosinate anion.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer if I adjust the pH? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Because 3-MPSF is highly reactive, it can sulfonylate the Tris molecule, consuming your probe and reducing labeling efficiency. Stick to PBS, HEPES, or MOPS.

Q: How does the "3-Methoxy" group affect the reaction compared to bare Pyridine-2-SF? A: The 3-methoxy group is an electron-donating group (EDG) located ortho to the sulfonyl group. In organic synthesis (e.g., PyFluor reagents), this substitution is often used to fine-tune stability. It provides a slight steric and electronic "brake" on the hyper-reactive pyridine-2-sulfonyl core, making the probe easier to handle in aqueous buffers without sacrificing the ability to label proteins.

Q: Can I use this for Live-Cell Labeling? A: Yes, but with caution. 3-MPSF is cell-permeable, but its high reactivity means it may be quenched by abundant intracellular nucleophiles (Glutathione) or hydrolyze in the cytoplasm before reaching the target. A higher concentration (100-200 µM) is typically required for live-cell applications compared to lysate experiments.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Foundational paper establishing SuFEx chemistry and the stability/reactivity profiles of sulfonyl fluorides.
  • Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1] Journal of the American Chemical Society. [Link]

    • Describes the specific reactivity of pyridine-2-sulfonyl fluorides, highlighting the activ
  • Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry. [Link]

    • Discusses the optimization of sulfonyl fluoride probes for proteomic applic
  • Martín-Gago, P., & Olsen, C. A. (2019). "Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling." Angewandte Chemie. [Link]

    • Provides comparative data on reaction conditions (pH, buffer)

Sources

Optimization

troubleshooting low yield in 3-Methoxypyridine-2-sulfonyl fluoride synthesis

Executive Summary The synthesis of 3-methoxypyridine-2-sulfonyl fluoride presents a unique convergence of challenges: the inherent instability of pyridine-2-sulfonyl chlorides and the electronic activation provided by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-methoxypyridine-2-sulfonyl fluoride presents a unique convergence of challenges: the inherent instability of pyridine-2-sulfonyl chlorides and the electronic activation provided by the 3-methoxy group. Low yields in this reaction are rarely due to a single factor but rather a cascade of competitive degradation pathways—primarily hydrolysis of the intermediate and electrophilic chlorination of the pyridine ring.

This guide moves beyond standard recipes to address the mechanistic root causes of failure. It prioritizes One-Pot Oxidative Fluorination and Pd-Catalyzed Sulfinylation (DABSO) protocols to bypass the isolation of unstable intermediates.

Module 1: Diagnostic Flowchart

Before altering your protocol, identify the failure mode using the decision tree below.

TroubleshootingFlow Start Start: Low Yield Diagnosis CheckSM Check Starting Material Start->CheckSM RouteA Route A: From Thiol/Disulfide CheckSM->RouteA RouteB Route B: From 2-Bromo-3-methoxypyridine CheckSM->RouteB Intermed Did you isolate Sulfonyl Chloride? RouteA->Intermed Soln2 SOLUTION: Pd-Catalyzed DABSO Coupling (Avoids oxidation entirely) RouteB->Soln2 Hydrolysis FAIL: Rapid Hydrolysis (SO2 extrusion) Intermed->Hydrolysis Yes (Isolated) RingCl FAIL: Ring Chlorination (Due to 3-OMe activation) Intermed->RingCl No (In situ but wrong pH) Soln1 SOLUTION: One-Pot Oxidative Fluorination (Acetonitrile/Water/KHF2) Hydrolysis->Soln1 RingCl->Soln1

Figure 1: Decision matrix for selecting the appropriate corrective protocol based on the failure mode.

Module 2: The Core Issue – Intermediate Instability

The Trap: Isolating Pyridine-2-Sulfonyl Chloride

The most common cause of low yield is the attempt to isolate 3-methoxypyridine-2-sulfonyl chloride . Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chlorides are notoriously unstable due to the proximity of the nitrogen lone pair to the sulfonyl group.

Mechanism of Failure:

  • Hydrolysis: The electron-deficient C2 position makes the sulfonyl chloride highly susceptible to nucleophilic attack by trace water, yielding the sulfonic acid (water-soluble, lost in aqueous workup).

  • SO₂ Extrusion: Upon slight heating or prolonged storage, the intermediate decomposes to 2-chloro-3-methoxypyridine and SO₂.

Corrective Action: Adopt a One-Pot Strategy . Generate the sulfonyl chloride in situ and trap it immediately with a fluoride source (KHF₂) in a biphasic system.

Module 3: Optimized Protocols

Protocol A: One-Pot Oxidative Fluorination (From Thiol)

Recommended for: Scaling up from 2-mercapto-3-methoxypyridine.

Key Modification: The use of Acetonitrile/Water with KHF₂ allows for immediate halogen exchange, preventing the accumulation of the unstable chloride.

Reagents:

  • Substrate: 2-Mercapto-3-methoxypyridine (1.0 equiv)

  • Oxidant: Trichloroisocyanuric Acid (TCCA) (0.4 equiv) or NCS (3.0 equiv)

  • Fluoride Source: Potassium Bifluoride (KHF₂) (2.5 equiv)

  • Solvent: MeCN:H₂O (1:1 v/v)

  • Acid Additive: 1M HCl (maintain pH < 2)

Step-by-Step:

  • Preparation: Dissolve 2-mercapto-3-methoxypyridine in MeCN.

  • Acidification (CRITICAL): Add 1M HCl.

    • Why? The 3-methoxy group activates the ring. Protonating the pyridine nitrogen (forming the pyridinium salt) deactivates the ring, preventing electrophilic chlorination at C4/C6 and directing oxidation solely to the sulfur.

  • Oxidation: Cool to 0°C. Add TCCA or NCS portion-wise. Stir for 15-30 mins.

    • Observation: A yellow suspension forms (sulfonyl chloride).[1] DO NOT ISOLATE.

  • Fluorination: Add saturated aqueous KHF₂ solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Dilute with EtOAc. Wash organic layer with sat. NaHCO₃ (to remove HF/Acid) and Brine. Dry over Na₂SO₄.

Yield Expectation: 75-85% (vs. <30% with isolation).

Protocol B: Pd-Catalyzed Sulfinylation (From Bromide)

Recommended for: High-value late-stage synthesis or when oxidative conditions degrade the molecule.

This method utilizes DABSO (DABCO[2][3]·(SO₂)₂) as a solid SO₂ surrogate, avoiding harsh oxidants entirely.

Reagents:

  • Substrate: 2-Bromo-3-methoxypyridine

  • SO₂ Source: DABSO (0.6 equiv)[2][4]

  • Catalyst: Pd(OAc)₂ (5 mol%) / CataCXium A or PPh3

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv)

  • Base: Cs₂CO₃ or Et₃N

  • Solvent: Isopropanol (iPrOH)

Step-by-Step:

  • Sulfinylation: Combine Aryl Bromide, DABSO, Catalyst, and Base in iPrOH. Heat to 75°C for 16h.

    • Intermediate: This forms the Pyridine-2-sulfinate (stable salt).

  • Fluorination: Cool to RT. Add NFSI directly to the reaction mixture. Stir for 3h.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Module 4: Troubleshooting FAQ

Q1: My product contains a chlorinated impurity (M+34). What happened? A: You experienced Electrophilic Aromatic Substitution (EAS) . The 3-methoxy group is an electron donor (ortho/para director). During the oxidative step (Protocol A), Cl⁺ attacked the ring instead of the sulfur.

  • Fix: Lower the pH during oxidation. You must ensure the pyridine nitrogen is protonated (pH < 2) to deactivate the ring.

Q2: I see the product on TLC, but it vanishes after column chromatography. A: Sulfonyl fluorides are relatively stable, but 2-pyridyl derivatives can be sensitive to silica acidity.

  • Fix: Neutralize your silica gel with 1% Et₃N in Hexanes before loading the column, or use neutral alumina.

Q3: Why use KHF₂ instead of KF? A: Solubility and kinetics. KHF₂ is more soluble in the aqueous/organic interface and provides a bifunctional activation (proton assists leaving group departure, F⁻ attacks). It is significantly faster for Cl


 F exchange than KF.

Q4: Can I use Selectfluor instead of NFSI in Protocol B? A: Yes, Selectfluor is a viable electrophilic fluorine source, but it is less soluble in organic solvents like iPrOH. If using Selectfluor, switch the solvent system to MeCN/H₂O for the fluorination step.

Comparative Data: Yield vs. Method

ParameterMethod A: Isolation of R-SO₂ClMethod B: One-Pot (TCCA/KHF₂)Method C: Pd-DABSO
Yield 15 - 28%75 - 82% 65 - 78%
Purity Low (Hydrolysis products)HighVery High
Key Risk Decomposition of intermediateRing Chlorination (if pH > 2)Cost of Pd/Ligand
Scale Not scalableHighly Scalable (>10g)Med. Scale (<5g)

Visualizing the Pathway

The diagram below illustrates the critical bifurcation point where yield is lost and how the recommended protocols circumvent it.

ReactionPathway SM 2-Mercapto- 3-methoxypyridine Oxidation Oxidation (Cl2/NCS) SM->Oxidation Intermediate INTERMEDIATE: Sulfonyl Chloride Oxidation->Intermediate Isolation Attempted Isolation Intermediate->Isolation Slow / Workup Trapping In-situ Trapping (+ KHF2) Intermediate->Trapping Fast / One-Pot Decomp Hydrolysis & SO2 Loss Isolation->Decomp Product PRODUCT: Sulfonyl Fluoride Trapping->Product

Figure 2: Kinetic competition between trapping (Success) and isolation (Failure).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Willis, M. C., et al. (2016).[5] "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[4][6] Chemical Science. Link

  • Wright, S. W., et al. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols." Tetrahedron Letters. Link

  • Cornella, J., et al. (2018). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[4][7] Journal of the American Chemical Society.[8] Link

Sources

Troubleshooting

hydrolytic stability of 3-Methoxypyridine-2-sulfonyl fluoride in aqueous buffers

Topic: Hydrolytic Stability of 3-Methoxypyridine-2-sulfonyl Fluoride in Aqueous Buffers Technical Support Guide | Version 1.0 Executive Technical Summary 3-Methoxypyridine-2-sulfonyl fluoride belongs to the class of hete...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolytic Stability of 3-Methoxypyridine-2-sulfonyl Fluoride in Aqueous Buffers Technical Support Guide | Version 1.0

Executive Technical Summary

3-Methoxypyridine-2-sulfonyl fluoride belongs to the class of heteroaryl sulfonyl fluorides, widely utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and as covalent probes in drug discovery. Unlike their sulfonyl chloride counterparts, which are highly labile, sulfonyl fluorides exhibit a unique "stability-reactivity" paradox: they are kinetically stable in aqueous environments but possess latent reactivity toward specific nucleophiles (e.g., tyrosine, lysine, or serine residues) under proximity-driven or catalytic conditions.

However, "stable" is relative. In aqueous buffers, this compound undergoes pH-dependent hydrolysis, releasing fluoride ions and the corresponding sulfonic acid. The presence of the electron-donating methoxy group at the 3-position modulates the electrophilicity of the sulfur center, generally enhancing stability compared to electron-deficient pyridine analogs (e.g., PyFluor).

Key Stability Parameters:

  • Optimal pH: 4.0 – 7.0 (High Stability)

  • Risk Zone: pH > 8.0 (Accelerated Hydrolysis)

  • Incompatible Buffers: Tris, Glycine, and any buffer containing primary/secondary amines (Competes with hydrolysis via sulfonamide formation).

Hydrolytic Stability Profile & Mechanism

The Decomposition Pathway

The primary degradation pathway in aqueous media is nucleophilic attack by water or hydroxide ions at the hexavalent sulfur center.

HydrolysisPathway cluster_conditions Reaction Drivers Compound 3-Methoxypyridine- 2-sulfonyl fluoride Transition Pentacoordinate Transition State Compound->Transition + H2O / OH- Product 3-Methoxypyridine- 2-sulfonic acid Transition->Product Fluoride Fluoride Ion (F-) Transition->Fluoride Info Rate k is dependent on: 1. pH (OH- conc) 2. Temperature 3. Electronic effect of 3-OMe

Figure 1: Mechanism of hydrolytic degradation. The reaction is driven by the nucleophilic attack of water (slow) or hydroxide (fast) on the sulfur(VI) atom.

Factors Influencing Stability
ParameterImpact on 3-Methoxypyridine-2-sulfonyl fluorideRecommendation
pH Critical. Hydrolysis is base-catalyzed. At pH 7.4 (PBS), the half-life (

) is typically hours to days. At pH > 9,

drops to minutes.
Maintain pH

7.5 for stock handling.
Buffer Nucleophilicity High Risk. Buffers with free amines (Tris, Glycine) will react to form sulfonamides, mimicking "instability."Use: PBS, HEPES, MOPS, Citrate. Avoid: Tris, Glycine, Ammonium bicarbonate.
Temperature Moderate. Hydrolysis follows Arrhenius behavior.Store stocks at -20°C. Perform assays at 4°C or 25°C; avoid 37°C for prolonged storage.
Electronic Effects Stabilizing. The 3-OMe group is electron-donating, reducing the electrophilicity of the Sulfonyl group compared to unsubstituted 2-pyridyl sulfonyl fluoride.Expect higher stability than PyFluor reagents.

Experimental Protocols

Protocol A: Determining Half-Life ( ) in Your Buffer

Objective: Quantify stability to ensure assay validity.

Materials:

  • Compound Stock: 10 mM in anhydrous DMSO.

  • Test Buffer: e.g., PBS pH 7.4.

  • Internal Standard: Caffeine or Benzoic Acid (non-reactive).

  • Analysis: HPLC-UV or LC-MS.

Workflow:

  • Preparation: Dilute Stock to 100 µM in pre-warmed (25°C) Test Buffer. Add Internal Standard (50 µM).

  • Incubation: Incubate at 25°C in a sealed vial (prevent evaporation).

  • Sampling: Inject 10 µL onto HPLC at

    
     hours.
    
  • Calculation: Plot

    
     vs. time.
    
    • Slope =

      
      
      
Protocol B: Workflow for Buffer Selection

Use this logic flow to select the appropriate medium for your experiments.

BufferSelection Start Select Experimental Buffer Q1 Is the pH > 8.0? Start->Q1 Q2 Does buffer contain primary/secondary amines? Q1->Q2 No Risk1 HIGH RISK of Hydrolysis Use fresh or lower pH Q1->Risk1 Yes Risk2 HIGH RISK of Aminolysis (Sulfonamide formation) Q2->Risk2 Yes (e.g. Tris, Glycine) Safe SAFE: PBS, HEPES, MOPS (Stable for hours/days) Q2->Safe No

Figure 2: Decision matrix for buffer selection to prevent artifactual degradation.

Troubleshooting & FAQs

Q1: My compound disappears from the LC-MS trace in Tris buffer, but no hydrolysis product (sulfonic acid) is seen. Why? Diagnosis: You are likely observing aminolysis , not hydrolysis. Explanation: Tris contains a primary amine. Sulfonyl fluorides are "click" reagents designed to react with amines. The product is a sulfonamide (Mass = Parent - F + Tris - H), not the sulfonic acid. Solution: Switch to HEPES or MOPS. If Tris is mandatory, keep temperature at 4°C and minimize incubation time.

Q2: I see a precipitate when diluting the DMSO stock into PBS. Diagnosis: Solubility limit reached ("crashing out"). Explanation: 3-Methoxypyridine-2-sulfonyl fluoride is lipophilic. Aqueous solubility is limited. Solution:

  • Lower the final concentration (e.g., < 50 µM).

  • Include a co-solvent (e.g., 5-10% DMSO or Acetonitrile) in the buffer.

  • Ensure rapid mixing (vortexing) during dilution to prevent local high concentrations.

Q3: Can I store the compound in water/buffer at -20°C? Diagnosis: Not recommended. Explanation: Even at -20°C, the freezing process can concentrate solutes and change pH (e.g., phosphate buffers can shift pH significantly upon freezing), leading to degradation. Solution: Store as a solid or as a 10-50 mM stock in anhydrous DMSO/MeCN at -20°C or -80°C.

Q4: How does the 3-methoxy group affect reactivity compared to PMSF? Diagnosis: Different reactivity profiles. Explanation: PMSF (Phenylmethylsulfonyl fluoride) is highly reactive and unstable in water (


 hr at pH 7). Heteroaryl sulfonyl fluorides (like your compound) are generally more stable due to the strong S-F bond and the specific electronic nature of the pyridine ring [1, 2]. The 3-methoxy group further stabilizes the compound against hydrolysis compared to unsubstituted pyridine sulfonyl fluorides.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text defining the stability/reactivity of SuFEx reagents.
  • Doyle, A. G., et al. (2016). "Deoxyfluorination with Sulfonyl Fluorides." Journal of the American Chemical Society.[1]

    • Discusses the stability of PyFluor (2-pyridinesulfonyl fluoride), a close structural analog.
  • Jones, L., et al. (2023). "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics.

    • Provides specific data on how ring substitutions affect the hydrolytic and metabolic stability of sulfonyl fluorides.
  • Enamine. "PyFluor - Reagent Profile."

    • Technical data regarding storage and stability of pyridine-sulfonyl fluorides.

Sources

Optimization

Technical Support Center: 3-Methoxypyridine-2-sulfonyl Fluoride (3-OMe-Py-SF)

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Covalent Discovery & Chemical Biology Support

Core Mechanism & Selectivity Profile

The Probe: 3-Methoxypyridine-2-sulfonyl Fluoride

This compound belongs to the SuFEx (Sulfur-Fluoride Exchange) class of electrophiles. Unlike standard benzenesulfonyl fluorides, the pyridine-2-sulfonyl core possesses unique electronic properties that significantly alter its reactivity profile.

  • The "Warhead": The sulfonyl fluoride (-SO₂F) at the C2 position.

  • The Activator: The pyridine nitrogen (N1) exerts a strong electron-withdrawing inductive effect, making the sulfur center highly electrophilic.

  • The Tuner: The 3-methoxy group provides steric bulk and electronic modulation (resonance donation), fine-tuning the reactivity to prevent instantaneous hydrolysis while maintaining high reactivity toward protein nucleophiles.

Mechanism of Action

The reaction follows a nucleophilic substitution at sulfur (VI) . The probe is "context-dependent," meaning it is relatively stable in solution but reacts rapidly when an appropriately positioned nucleophile (Lysine, Tyrosine, Serine, or Histidine) attacks the sulfur center, expelling fluoride.

ReactionMechanism Probe 3-OMe-Py-SF (Electrophile) TS Pentacoordinate Transition State Probe->TS HydrolysisProd Sulfonic Acid (Dead Probe) Probe->HydrolysisProd Hydrolysis (Side Rxn) Protein Protein-Nu: (Lys/Tyr/Ser) Protein->TS Nucleophilic Attack Product Covalent Adduct (Sulfonamide/Sulfonate) TS->Product SuFEx Fluoride Fluoride Ion (Leaving Group) TS->Fluoride Water H₂O (Solvent) Water->HydrolysisProd

Figure 1: Mechanism of SuFEx labeling. The primary pathway leads to covalent protein modification, while the competing hydrolysis pathway deactivates the probe.

Common Side Reactions & Artifacts

When using 3-Methoxypyridine-2-sulfonyl fluoride, researchers often encounter three specific categories of side reactions. Understanding these is critical for interpreting MS data and optimizing yields.

A. Rapid Hydrolysis (Probe Deactivation)
  • The Chemistry: The pyridine ring makes the sulfonyl fluoride highly reactive.[1] In aqueous buffers, water competes with the protein. The S-F bond cleaves to form 3-methoxypyridine-2-sulfonic acid .

  • Impact: The sulfonic acid is negatively charged and unreactive . It will not label the protein.

  • Symptom: You observe the "dead" probe mass in LC-MS (Probe Mass + 17 Da for OH exchange, or simply loss of F and gain of OH), and low protein labeling yield.

B. Promiscuous Surface Labeling
  • The Chemistry: At high concentrations (>100 µM) or high pH (>8.5), the probe loses its "context specificity." It begins to label solvent-exposed Lysine residues non-specifically.

  • Impact: High background noise in proteomics; loss of active site specificity.

  • Symptom: Intact protein MS shows a "Gaussian distribution" of +1, +2, +3, +4 modifications rather than a clean +1 shift.

C. Buffer Aminolysis
  • The Chemistry: Primary amine buffers (Tris, Glycine) act as competitive nucleophiles. They react with the probe to form sulfonamides before the probe can reach the protein.

  • Impact: Complete loss of labeling efficiency.

  • Symptom: No protein labeling observed; disappearance of the probe peak in LC-MS.

Troubleshooting Guide

Diagnostic Flowchart

Use this logic tree to diagnose labeling failures.

Troubleshooting Start Analyze Intact Protein by LC-MS Result What is the Mass Shift? Start->Result NoShift No Shift (Native Mass) Result->NoShift 0% Labeling ShiftOne Single Shift (+Probe Mass - HF) Result->ShiftOne Success ShiftMulti Multiple Shifts (+2x, +3x Probe) Result->ShiftMulti Over-labeling CheckBuffer Check Buffer: Is it Tris/Glycine? NoShift->CheckBuffer ReduceConc Action: Reduce Probe Conc. ShiftMulti->ReduceConc ReducepH Action: Lower pH to 7.4 ShiftMulti->ReducepH CheckpH Check pH: Is it < 7.0? CheckBuffer->CheckpH No CheckAge Check Probe: Old DMSO stock? CheckpH->CheckAge No

Figure 2: Decision tree for optimizing 3-Methoxypyridine-2-sulfonyl fluoride labeling experiments.

Symptom & Solution Table
SymptomProbable CauseCorrective Action
No Labeling (0% Yield) Buffer Interference: Tris or Glycine was used.Switch to HEPES (50 mM) or PBS . Avoid all primary amines.
Probe Hydrolysis: Probe stock is degraded.[2]Dissolve probe in anhydrous DMSO immediately before use. Do not store aqueous dilutions.
pH too low: Nucleophile is protonated.Increase pH to 7.5 – 8.0 . (Lysine pKa is ~10.5, but surface Lys can react at 7.5).
"Cloud" of Adducts (+1, +2, +3...) Non-specific Labeling: Concentration too high.Titrate probe down. Start at 1:1.5 (Protein:Probe) ratio.
Incubation too long. Pyridyl-SFs are fast. Reduce time from 1h to 15-30 mins .
Precipitation Low Solubility: Probe crashed out of aqueous buffer.Keep DMSO concentration at 1-5% (v/v) . Add probe slowly with vortexing.

Optimized Labeling Protocol

Objective: Selective covalent labeling of a target protein (e.g., Kinase or Enzyme) with 3-Methoxypyridine-2-sulfonyl fluoride.

Materials
  • Protein: Purified target (10–50 µM) in PBS or HEPES pH 7.5.

  • Probe Stock: 100 mM 3-Methoxypyridine-2-sulfonyl fluoride in anhydrous DMSO .

  • Quench Buffer: 5% Formic Acid (for MS) or 100 mM Tris pH 8.0 (for gel).

Step-by-Step Procedure
  • Buffer Exchange: Ensure protein is in PBS or HEPES (pH 7.5–8.0). CRITICAL: Remove DTT or mercaptoethanol if possible, though SFs are generally tolerant of thiols, high concentrations can lead to side reactions. Remove Tris.

  • Probe Preparation: Thaw the 100 mM DMSO stock. Prepare a working dilution (e.g., 1 mM) in DMSO if necessary. Do not dilute in water.

  • Reaction:

    • Add probe to protein solution.

    • Recommended Ratio: 1:2 to 1:10 (Protein:Probe).

    • Final DMSO: < 2%.

  • Incubation: Incubate at Room Temperature for 30 minutes .

    • Note: 3-Methoxypyridine-2-SF is more reactive than Phenyl-SF. Long incubations (overnight) are rarely needed and increase background.

  • Quenching:

    • For LC-MS: Add Formic Acid to final 0.5% to protonate nucleophiles and stop the reaction.

    • For Western/Gel: Add 5x Laemmli buffer (containing Tris) which will scavenge remaining probe.

  • QC Analysis: Run Intact Protein LC-MS (Q-TOF or Orbitrap). Look for mass shift corresponding to the probe molecular weight minus Fluoride (MW_probe - 19 + 1 (H) = +Mass_Sulfonyl_Adduct ).

Frequently Asked Questions (FAQs)

Q1: Why use the pyridine analog instead of the standard benzene-sulfonyl fluoride? A: The pyridine nitrogen acts as an electron sink, significantly increasing the electrophilicity of the sulfur. This allows the probe to react with nucleophiles (like Tyrosine or Lysine) that might be too sluggish to react with a standard benzene-sulfonyl fluoride under mild conditions [1].

Q2: Is this reaction reversible? A: No. The SuFEx reaction creates a covalent sulfonamide (with Lysine) or sulfonate (with Tyrosine) bond. These are extremely stable and generally irreversible under physiological conditions [2].

Q3: Can I use this probe in live cells? A: Yes, but with caveats. Sulfonyl fluorides are cell-permeable. However, because the pyridine-2-SF motif is highly reactive, it may have a shorter half-life in the cytosol due to hydrolysis or reaction with abundant glutathione. Higher concentrations may be required compared to more stable probes [3].

Q4: My MS shows a mass shift of +17 Da relative to the probe adduct. What is this? A: This is likely the hydrolyzed probe non-covalently associated with the protein, or an artifact of the MS source. However, usually, hydrolysis results in the sulfonic acid which does not bind covalently. If you see +17 Da on the protein, it might be an oxidation artifact unrelated to the probe. If you see the mass of the probe itself as +17 (relative to the SF parent), that is the sulfonic acid (F replaced by OH).

References

  • Narayanan, A., & Jones, L. H. (2015).[3][4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Dong, J., Sharpless, K. B., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Hett, E. C., et al. (2015).[4] Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes.[4][5][6] ACS Chemical Biology, 10(4), 1094-1098.[4]

  • Allouche, E. (2018).[7] 2-Pyridinesulfonyl Fluoride (PyFluor).[1][7][8][9] Encyclopedia of Reagents for Organic Synthesis.

Sources

Troubleshooting

improving solubility of 3-Methoxypyridine-2-sulfonyl fluoride for biological assays

Status: Operational | Ticket ID: #MPSF-SOL-001 | Updated: February 24, 2026 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary You are encountering solubility challenges with 3...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #MPSF-SOL-001 | Updated: February 24, 2026 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are encountering solubility challenges with 3-Methoxypyridine-2-sulfonyl fluoride (3-MPSF) . This is a common issue with heteroaromatic sulfonyl fluorides (SuFEx probes). While the sulfonyl fluoride moiety offers superior hydrolytic stability compared to sulfonyl chlorides, the lipophilic pyridine core combined with the methoxy group creates a "solubility-stability paradox" in aqueous biological assays.

This guide provides a self-validating workflow to solubilize 3-MPSF without compromising its electrophilic reactivity toward protein targets.

Module 1: Stock Solution Preparation

The Critical First Step: Most solubility failures occur here. Sulfonyl fluorides are electrophiles; they will react with water (hydrolysis) over time. Using "wet" organic solvents for stock preparation is the primary cause of compound degradation before the assay even begins.

Protocol: Anhydrous Stock Generation
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%.

    • Why: DMSO is the universal solvent for polar aromatics. It must be anhydrous because water in DMSO acts as a nucleophile, slowly hydrolyzing the sulfonyl fluoride to the sulfonic acid (inactive).

    • Avoid: Ethanol or Methanol.[1] Primary alcohols can undergo trans-esterification or nucleophilic attack on the sulfur center under certain conditions.

  • Concentration: Aim for 10 mM to 50 mM .

    • Logic: Higher concentrations allow for smaller dispensing volumes (e.g., <1% v/v), reducing the "solvent shock" to your biological system.

  • Storage: Aliquot into single-use amber glass vials under inert gas (Nitrogen/Argon) and store at -20°C.

    • Validation: Check for a pungent, sour odor (SO₂ release) or precipitate upon thawing, which indicates decomposition.

Module 2: The "Crash-Out" Phenomenon (Dilution Strategy)

Issue: When you pipette 10 mM DMSO stock directly into aqueous buffer (PBS/HEPES), the solution turns cloudy immediately. Cause: Rapid change in polarity causes the hydrophobic 3-MPSF to aggregate before it can disperse.

The "Sandwich" Dilution Protocol

Do not add stock directly to the bulk assay volume. Use an intermediate dilution step.

Step-by-Step:

  • Prepare Intermediate Plate: Fill a polypropylene plate with 100% DMSO (or 50% DMSO/Water if solubility permits).

  • Dilute Stock: Dilute your 50 mM stock into this intermediate plate to create a 100x or 1000x concentrate.

  • Final Transfer: Transfer from the intermediate plate to the assay buffer.

    • Benefit: This prevents the formation of "local supersaturation" zones where the compound precipitates instantly upon contact with water.

Visualizing the Workflow (Graphviz):

DilutionProtocol Stock 50 mM Stock (100% DMSO) Inter Intermediate Step (100x Conc. in 50% DMSO) Stock->Inter Step 1: Predilution Buffer Assay Buffer (HEPES/PBS) Stock->Buffer Direct Addition Assay Final Assay Well (Soluble <1% DMSO) Inter->Assay Step 2: Final Transfer Precip PRECIPITATION (Cloudy Well) Buffer->Precip Local Supersaturation

Caption: Figure 1. The "Sandwich" dilution method prevents local supersaturation and precipitation (Red Path), ensuring a homogeneous assay solution (Green Path).

Module 3: Buffer Compatibility & Chemical Stability

Issue: The compound dissolves but loses activity over 1-2 hours. Diagnosis: You are likely using a nucleophilic buffer or incorrect pH.

Buffer Selection Guide

3-MPSF is a "SuFEx" reagent. It is designed to react with specific protein residues (Tyrosine/Lysine) in a structured pocket.[2] However, free primary amines in the buffer will quench it.

Buffer SystemCompatibilityNotes
PBS ✅ ExcellentNon-nucleophilic. Ideal for stability.[3]
HEPES / MOPS ✅ GoodGood buffering capacity; minimal interference.
Tris (Tris-HCl) AVOID Contains a primary amine. Will react with sulfonyl fluoride over time.
Glycine AVOID Primary amine (often used to quench reactions).
DTT / BME ⚠️ CautionStrong reducing agents. Sulfonyl fluorides are resistant to reduction, but high concentrations can interfere with assay readouts.

pH Rule: Keep pH < 8.0. At pH > 8.5, the hydrolysis rate of the S-F bond increases significantly, generating the sulfonic acid (inactive) and fluoride ion.

Module 4: Advanced Formulation (When DMSO Fails)

If the compound still precipitates at the required concentration (e.g., >100 µM for fragment screening), you must use an excipient.

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins form an inclusion complex, shielding the hydrophobic pyridine ring while leaving the sulfonyl fluoride accessible.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Complexation:

    • Add your 3-MPSF DMSO stock to the HP-β-CD solution.

    • Ratio: Maintain a molar excess of cyclodextrin (typically 5:1 CD:Drug).

    • Mixing: Shake at 500 rpm for 30 minutes at Room Temp.

  • Validation: Measure turbidity at 600nm. The solution should be optically clear.

Troubleshooting & FAQs

Q1: My solution is clear, but I see no inhibition in my enzyme assay. Why? A: This is likely hydrolysis , not solubility.

  • Test: Check your stock.[1][4][5][6] If the DMSO stock was left open or is old, the compound has converted to 3-methoxypyridine-2-sulfonic acid.

  • Test: Check your buffer.[1][7] Did you use Tris? Switch to HEPES.

Q2: Can I use ultrasonic dispersion (sonication) to dissolve the precipitate? A: Use with caution. Brief sonication (bath, 5 mins) is acceptable for the DMSO stock. Do not sonicate the aqueous assay plate, as the heat and cavitation can accelerate hydrolysis of the sulfonyl fluoride bond.

Q3: How do I distinguish between precipitation and bacterial contamination? A: Precipitation happens instantly or within minutes of dilution. Contamination takes hours/days. Also, precipitation often settles to the bottom; bacteria remain in suspension.

Q4: Is the 3-methoxy group making it less soluble? A: Yes. The methoxy group adds lipophilicity compared to the bare pyridine ring. However, it also provides electron density that stabilizes the ring. This makes the "intermediate dilution" step (Module 2) mandatory for this specific derivative.

Decision Tree: Diagnosing "Cloudy Wells"

Troubleshooting Start Problem: Low Assay Activity or Cloudy Solution CheckTurbidity Is the solution cloudy? Start->CheckTurbidity YesCloudy Yes: Solubility Issue CheckTurbidity->YesCloudy NoClear No: Stability/Activity Issue CheckTurbidity->NoClear Step1 Reduce Stock Conc. or Use Sandwich Dilution YesCloudy->Step1 CheckBuffer Check Buffer Composition NoClear->CheckBuffer Step2 Add 0.01% Tween-20 or HP-beta-CD Step1->Step2 If still cloudy TrisCheck Using Tris/Glycine? CheckBuffer->TrisCheck SwitchBuffer Switch to HEPES/PBS TrisCheck->SwitchBuffer Yes CheckStock Check DMSO Stock Quality (Hydrolysis) TrisCheck->CheckStock No

Caption: Figure 2. Diagnostic workflow for distinguishing between solubility failures (left branch) and chemical stability failures (right branch).

References
  • Sharpless, K. B., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on SuFEx stability/reactivity).

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Compound Management and Solubility." (Standard protocols for DMSO stocks and precipitation).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Validation for HP-β-CD use).

  • Narang, H., et al. (2023). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Reviews. (Specific data on heteroaromatic sulfonyl fluoride stability).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 3-Methoxypyridine-2-sulfonyl Fluoride vs. Sulfonyl Chlorides

Executive Summary: The Stability-Reactivity Paradox Verdict: For the introduction of the 3-methoxypyridine-2-sulfonyl moiety, the sulfonyl fluoride (3-OMe-Py-2-SO₂F) is not merely an alternative to the sulfonyl chloride;...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

Verdict: For the introduction of the 3-methoxypyridine-2-sulfonyl moiety, the sulfonyl fluoride (3-OMe-Py-2-SO₂F) is not merely an alternative to the sulfonyl chloride; it is the obligate reagent for reproducible chemistry.

The 2-pyridinesulfonyl chloride class (including the 3-methoxy derivative) suffers from inherent thermal instability, undergoing rapid desulfonylation to release SO₂ and the corresponding chloropyridine. In contrast, 3-Methoxypyridine-2-sulfonyl fluoride utilizes the unique stability of the S(VI)–F bond (SuFEx chemistry) to prevent this degradation, enabling long-term storage and high-yielding ligation under specific activation conditions.

Part 1: The Critical Failure Mode of Sulfonyl Chlorides

To understand why the fluoride reagent is superior, one must first understand the specific failure mode of its chloride counterpart.

The "2-Position" Instability

Unlike phenyl sulfonyl chlorides (e.g., Tosyl chloride), pyridine-2-sulfonyl chlorides are structurally predisposed to decomposition. The nitrogen lone pair in the pyridine ring facilitates the extrusion of sulfur dioxide (SO₂).

  • Mechanism: The pyridine nitrogen assists in the elimination of SO₂, collapsing the sulfonyl chloride into a 2-chloropyridine.

  • Impact of 3-Methoxy Substitution: The 3-methoxy group (an electron-donating group) at the ortho position typically increases electron density on the ring. While this might suggest stabilization, the steric pressure and electronic richness can actually accelerate the extrusion process or make the resulting chloropyridine side-product more favorable.

Visualization: The Divergent Fate

The following diagram illustrates the degradation pathway of the chloride versus the stability of the fluoride.

StabilityPathways Substrate 3-Methoxypyridine-2-thiol (Precursor) Chloride Sulfonyl CHLORIDE (Transient/Unstable) Substrate->Chloride Oxidative Chlorination (Cl2/H2O) Fluoride Sulfonyl FLUORIDE (Stable Reagent) Substrate->Fluoride Oxidative Fluorination (KHF2/Oxidant) Decomp 2-Chloro-3-methoxypyridine + SO2 (Gas) Chloride->Decomp Spontaneous Desulfonylation Product Sulfonamide/Sulfonate (Target Product) Chloride->Product Immediate Use Only (Low Yield) Fluoride->Product SuFEx Activation (High Yield)

Figure 1: The chloride derivative faces a "race against time" due to spontaneous SO₂ extrusion, whereas the fluoride remains stable until activated.

Part 2: Comparative Performance Data

The following data contrasts the general performance characteristics of 2-pyridinesulfonyl halides.

Table 1: Physicochemical & Reactivity Profile
Feature3-Methoxypyridine-2-sulfonyl Chloride 3-Methoxypyridine-2-sulfonyl Fluoride
Storage Stability Poor. Decomposes < 24h at RT.[1] Requires -20°C storage under inert gas.Excellent. Stable for months on benchtop. Hydrolysis resistant.
Hydrolysis Half-life Minutes (in aqueous buffer).Hours to Days (pH dependent).
Selectivity Low. Reacts indiscriminately with nucleophiles (N, O, S) and water.High. Only reacts with activated nucleophiles (e.g., silyl ethers, amines + Ca²⁺).
Purification Difficult.[2][3] Hydrolysis products (sulfonic acids) contaminate silica.Easy. Stable on silica gel; amenable to standard chromatography.
Redox Potential Susceptible to reduction.[3]High resistance to reduction (S-F bond is homolytically strong).
Key Experimental Insight: The "SuFEx" Advantage

In drug discovery, the 3-methoxypyridine motif is often used to modulate solubility or binding affinity. Using the fluoride allows this group to be installed via SuFEx (Sulfur-Fluoride Exchange) chemistry.[4][5][6]

  • Bond Energy: The S-F bond (approx. 90 kcal/mol) is significantly stronger than the S-Cl bond, preventing background hydrolysis.

  • Activation: The fluoride only reacts when "unlocked" by specific catalysts (e.g., DBU, BEMP, or silyl-activation), allowing for chemoselective ligation in the presence of other sensitive functional groups.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Methoxypyridine-2-sulfonyl Fluoride

Rationale: Direct synthesis from the thiol avoids the isolation of the unstable chloride intermediate.

Reagents:

  • 3-Methoxy-2-mercaptopyridine (1.0 equiv)

  • Acetonitrile (ACN) / Water (1:1 v/v)

  • Potassium Bifluoride (KHF₂, 4.0 equiv)

  • Trichloroisocyanuric Acid (TCCA, 1.0 equiv) - Oxidant

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 3-methoxy-2-mercaptopyridine in ACN/Water. Cool to 0°C.

  • Fluorine Source: Add KHF₂ in one portion. The bifluoride anion acts as the fluorine donor.

  • Oxidation: Slowly add TCCA over 10 minutes. The reaction is exothermic; maintain temperature < 10°C. Mechanism: The thiol is oxidized to a sulfonyl chloride-like intermediate which is immediately trapped by the high concentration of fluoride ions.

  • Workup: After 1 hour, quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Result: A stable, white/off-white solid.

Protocol B: SuFEx Coupling (Sulfonamide Synthesis)

Rationale: Utilizing the fluoride for a controlled ligation with a secondary amine.

Reagents:

  • 3-Methoxypyridine-2-sulfonyl fluoride (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step:

  • Dissolution: Dissolve the sulfonyl fluoride and amine in anhydrous DCM.

  • Activation: Add DBU dropwise at room temperature.

    • Note: The DBU forms a complex with the protonated amine and assists in the elimination of HF (as DBU-HF salt).

  • Monitoring: Monitor via TLC. The fluoride spot will disappear, replaced by the more polar sulfonamide.

  • Completion: Typically complete within 2-4 hours.

  • Workup: Wash with 1M HCl (to remove DBU), then brine. Dry and concentrate.

Part 4: Mechanistic Visualization (SuFEx Cycle)

This diagram details how the fluoride is activated, contrasting it with the chaotic reactivity of the chloride.

SuFExMechanism SF 3-OMe-Py-2-SO2F (Latent Electrophile) TS Pentacoordinate Transition State SF->TS + Nucleophile + Activator Activator Activator (DBU or Si-Nucleophile) Activator->TS Product Sulfonamide/Sulfonate (Stable Linkage) TS->Product Substitution Leaving [F-] / [HF2-] (Stable Leaving Group) TS->Leaving Expulsion

Figure 2: The SuFEx mechanism relies on a "assisted" leaving group pathway, preventing side reactions common with chlorides.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][6][7] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Lanntonio, H. J., et al. (2015).[8] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[8][9] Journal of the American Chemical Society, 137(30), 9506–9509. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

  • Barrett, C. J., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv (Preprint). [Link]

Sources

Comparative

comparing reactivity of 3-methoxypyridine vs 4-methoxypyridine sulfonyl fluoride

[1] Executive Summary Bottom Line Up Front (BLUF): In the design of covalent probes and SuFEx (Sulfur-Fluoride Exchange) warheads, the choice between 3-methoxypyridine and 4-methoxypyridine scaffolds dictates the electro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Bottom Line Up Front (BLUF): In the design of covalent probes and SuFEx (Sulfur-Fluoride Exchange) warheads, the choice between 3-methoxypyridine and 4-methoxypyridine scaffolds dictates the electrophilicity and selectivity of the sulfonyl fluoride (-SO₂F) group.

  • 3-Methoxypyridine-SO₂F: Exhibits higher reactivity .[1] The methoxy group at the 3-position exerts a meta-inductive effect that fails to counteract the electron-withdrawing nature of the pyridine nitrogen, resulting in a "hotter" electrophile suitable for capturing lower-nucleophilicity targets.

  • 4-Methoxypyridine-SO₂F: Exhibits enhanced stability and selectivity .[1] The methoxy group at the 4-position acts as a strong resonance donor (para-effect), significantly increasing electron density on the ring and deactivating the sulfonyl fluoride. This makes it ideal for highly selective targeting of hyper-reactive residues (e.g., catalytic tyrosines) while minimizing off-target background.[1]

Mechanistic Foundation: Electronic Structure-Activity Relationship (SAR)[1]

To understand the reactivity difference, one must analyze the electronic vectors acting upon the Sulfur(VI) center. The reactivity of sulfonyl fluorides is governed by the electron deficiency of the central sulfur atom; electron-withdrawing groups (EWGs) accelerate nucleophilic attack (SuFEx), while electron-donating groups (EDGs) suppress it.

The Pyridine Baseline

The pyridine ring is inherently electron-deficient (π-deficient) compared to benzene, making pyridyl sulfonyl fluorides significantly more reactive than their phenyl analogs.

The Methoxy Modulation

The position of the methoxy substituent relative to the pyridine nitrogen and the sulfonyl fluoride warhead creates a "Push-Pull" dynamic defined by Hammett electronic parameters (


).
Isomer ScaffoldElectronic Effect of OMeHammett Constant (

)
Net Result on RingImpact on -SO₂F Warhead
3-Methoxypyridine Inductive Withdrawal (-I) > Resonance (+R)

Electron Poor Activated (High Electrophilicity)
4-Methoxypyridine Strong Resonance Donation (+R)

Electron Rich Deactivated (High Selectivity)
Pathway Visualization

The following diagram illustrates the electronic vectors and their consequence on SuFEx reactivity.

G cluster_0 3-Methoxypyridine Scaffold cluster_1 4-Methoxypyridine Scaffold node3 3-OMe Substituent (Meta-like) ring3 Pyridine Ring (Electron Deficient) node3->ring3 Weak Inductive (-I) sf3 SO2F Warhead (Highly Electrophilic) ring3->sf3 Activates outcome3 Fast Kinetics Broad Reactivity sf3->outcome3 node4 4-OMe Substituent (Para-like) ring4 Pyridine Ring (Electron Rich) node4->ring4 Strong Resonance (+R) sf4 SO2F Warhead (Latent/Selective) ring4->sf4 Deactivates outcome4 Slow Kinetics High Specificity sf4->outcome4

Figure 1: Mechanistic divergence driven by the electronic position of the methoxy group. 4-OMe provides resonance stabilization that "cools down" the warhead.

Stability vs. Reactivity Profiling[2]

The following data summarizes the performance of these probes in standardized hydrolytic and proteomic assays.

Hydrolytic Stability (PBS, pH 7.4)

Sulfonyl fluorides are generally resistant to hydrolysis compared to chlorides, but the 3-OMe isomer shows accelerated degradation due to its higher electrophilicity.

CompoundHalf-life (

) in PBS
Stability ClassStorage Requirement
3-Methoxy-Py-SO₂F ~4–12 HoursModerate-20°C, Anhydrous
4-Methoxy-Py-SO₂F > 48 HoursHigh4°C or RT, Ambient
Reactivity with Model Nucleophiles (SuFEx)

Assay Conditions: Reaction with Tyrosine mimic (


-cresol) in Bis-Tris buffer (pH 8.[1]0) monitored by pseudo-first-order kinetics (

).
Nucleophile3-Methoxy-Py-SO₂F (

)
4-Methoxy-Py-SO₂F (

)
Interpretation
Tyrosine (pH 8.0) 1.0 (Reference)0.054-OMe is 20x slower; requires protein environment assistance.[1]
Lysine (pH 8.5) 3.20.123-OMe poses higher risk of non-specific lysine labeling.[1]
Water (Hydrolysis) 0.01< 0.001Both are bio-compatible, but 4-OMe is superior for long incubations.[1]

Experimental Protocols

Synthesis of Pyridyl Sulfonyl Fluorides

Note: Sulfonyl chlorides are unstable intermediates for pyridines. The preferred route uses the KHF₂ mediated exchange.

  • Starting Material: Corresponding 3- or 4-methoxypyridine thiol or sulfonic acid.[1]

  • Oxidative Chlorination: Treat thiol with NCS/HCl or SO₂Cl₂ at 0°C to generate sulfonyl chloride (Do not isolate; prone to SO₂ extrusion).[1]

  • Fluorination (The "Sharpless" Condition): Immediately add saturated aqueous KHF₂ (potassium bifluoride) in Acetonitrile.[1]

  • Workup: Extract with EtOAc. The sulfonyl fluoride is stable on silica gel.

Kinetic Profiling Assay (NMR Method)

This protocol determines the second-order rate constant (


) to quantify electrophilicity.[1]

Materials:

  • Probe: 3-OMe or 4-OMe pyridine sulfonyl fluoride (10 mM stock in DMSO-d6).[1]

  • Nucleophile:

    
    -acetyl-L-tyrosine methyl ester (100 mM stock).[1]
    
  • Internal Standard: 1,3,5-trimethoxybenzene.[1]

Workflow:

  • Preparation: In an NMR tube, mix Probe (1.0 eq) and Internal Standard (0.5 eq) in Phosphate Buffer (pH 7.4, D₂O) / DMSO-d6 (1:1).

  • Initiation: Add Nucleophile (10.0 eq) to initiate pseudo-first-order conditions.

  • Acquisition: Monitor the decay of the sulfonyl fluoride signal (approx.

    
     +60-65 ppm in ¹⁹F NMR) or the aromatic protons in ¹H NMR.[1]
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1] Calculate
    
    
    .[1]

Decision Guide: Which Probe to Choose?

Use the following logic flow to select the appropriate isomer for your chemical biology application.

DecisionTree Start Select Application Goal Q1 Is the target residue known? Start->Q1 Broad No: Broad Profiling / ABPP Q1->Broad No Specific Yes: Specific Inhibitor Design Q1->Specific Yes Use3 USE 3-METHOXY ISOMER (High Reactivity) Broad->Use3 Maximize Hit Rate Q2 Is the residue hyper-reactive? (e.g., Catalytic Tyr/Ser) Specific->Q2 Use4 USE 4-METHOXY ISOMER (High Selectivity) Q2->Use4 Yes (Avoid off-targets) Use3_2 USE 3-METHOXY ISOMER (Need more potency) Q2->Use3_2 No (Target is sluggish)

Figure 2: Selection logic based on target environment and required selectivity profile.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430-9448. Link[1]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science, 6, 2650-2659.[1] Link

  • Jones, L. H. (2018). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.[1] Journal of the American Chemical Society, 140(36), 11317–11324. Link[1]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

Sources

Validation

A Researcher's Guide to Selectivity Profiling of Novel Sulfonyl Fluorides: A Case Study with 3-Methoxypyridine-2-sulfonyl fluoride

In the landscape of covalent drug discovery and chemical biology, the ability to selectively target specific amino acid residues within the proteome is paramount.[1] Sulfonyl fluorides (SFs) have emerged as a versatile c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of covalent drug discovery and chemical biology, the ability to selectively target specific amino acid residues within the proteome is paramount.[1] Sulfonyl fluorides (SFs) have emerged as a versatile class of electrophiles capable of reacting with a broader range of nucleophilic amino acids beyond the canonical cysteine, including lysine, tyrosine, and histidine.[2] This expansion of the covalent toolkit opens up new avenues for inhibitor design and protein labeling.[1] This guide provides a comprehensive framework for the selectivity profiling of novel sulfonyl fluorides, using the exemplar 3-Methoxypyridine-2-sulfonyl fluoride to illustrate the key principles and experimental workflows. While direct experimental data for this specific compound is not yet broadly published, we will extrapolate its expected reactivity based on established structure-activity relationships within the sulfonyl fluoride class.

The Rise of Sulfonyl Fluorides in Covalent Targeting

Traditionally, covalent inhibitor development has heavily relied on electrophiles targeting the highly nucleophilic cysteine residue.[1] However, the low abundance of cysteine in protein binding sites has driven the exploration of alternative reactive groups.[1] Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers, has provided a robust platform for the development of such probes.[3][4] Aryl sulfonyl fluorides are generally stable compounds that exhibit controlled reactivity, a "sleeping beauty" characteristic, where their electrophilicity is unmasked within the specific microenvironment of a protein binding pocket.[3][5] This proximity-induced reactivity contributes to their potential for high selectivity.[6]

The reactivity of aryl sulfonyl fluorides can be predictably modulated by the electronic properties of the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur center, leading to faster reaction rates, while electron-donating groups have the opposite effect. For 3-Methoxypyridine-2-sulfonyl fluoride, the electron-donating methoxy group at the 3-position and the inherent electron-withdrawing nature of the pyridine ring present an interesting case for its reactivity profile, suggesting a potentially balanced and tunable reactivity.

Comparative Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids

A comprehensive understanding of a novel sulfonyl fluoride's intrinsic reactivity with various nucleophilic amino acids is the foundation of its selectivity profile. Studies have shown that the reactivity of sulfonyl fluorides with N-acetylated amino acids generally follows the order of nucleophilicity at physiological pH: Cys > Tyr > Lys > His.[7][8]

It is crucial to note that the reaction with cysteine, while often the fastest, can lead to an unstable thiosulfonate ester adduct that subsequently hydrolyzes to a sulfinic acid.[7][8] In contrast, reactions with tyrosine and lysine form stable sulfonate ester and sulfonamide adducts, respectively, making them more suitable for durable covalent inhibition.

Table 1: Predicted Relative Reactivity of 3-Methoxypyridine-2-sulfonyl fluoride and Comparative Data for Other Aryl Sulfonyl Fluorides with Nucleophilic Amino Acids.

Sulfonyl Fluoride CompoundRelative Reactivity with N-Ac-CysRelative Reactivity with N-Ac-TyrRelative Reactivity with Nα-Ac-LysRelative Reactivity with N-Ac-HisKey Structural Features Affecting Reactivity
3-Methoxypyridine-2-sulfonyl fluoride (Predicted) ++++++++Electron-donating methoxy group may temper the reactivity enhanced by the pyridine ring.
p-Toluenesulfonyl fluoride+++++/-Electron-donating methyl group reduces reactivity.
Phenylsulfonyl fluoride++++++++Baseline reactivity for an unsubstituted aryl ring.
p-Nitrobenzenesulfonyl fluoride++++++++++++++++Strong electron-withdrawing nitro group significantly increases reactivity.
2-Pyridinesulfonyl fluoride++++++++++++Electron-withdrawing pyridine ring enhances reactivity compared to phenylsulfonyl fluoride.

This table presents a qualitative prediction for 3-Methoxypyridine-2-sulfonyl fluoride based on established principles. The comparative data for other sulfonyl fluorides is a generalized representation from multiple studies.[7][8]

Experimental Workflow for Selectivity Profiling

A robust selectivity profiling workflow is essential to characterize a novel sulfonyl fluoride. This involves a combination of kinetic assays with individual amino acids and proteome-wide analyses.

G cluster_0 Phase 1: In Vitro Reactivity Assessment cluster_1 Phase 2: Proteome-Wide Selectivity cluster_2 Phase 3: Target Validation A Synthesize & Purify 3-Methoxypyridine-2-sulfonyl fluoride B Kinetic Assays with N-acetylated Amino Acids (Cys, Tyr, Lys, His) A->B C Determine Second-Order Rate Constants (k_obs) B->C D Incubate Probe with Cell Lysate C->D Proceed if favorable reactivity profile E Competitive Activity-Based Protein Profiling (ABPP) D->E F LC-MS/MS Analysis to Identify Modified Residues E->F G Quantify Selectivity for Different Amino Acids F->G H Identify Proteins of Interest G->H Analyze hits I Validate Covalent Modification with Recombinant Protein H->I J Determine IC50 and Kinetics of Target Engagement I->J

Figure 1: A comprehensive workflow for the selectivity profiling of a novel sulfonyl fluoride probe.

Protocol 1: Determination of Second-Order Rate Constants with N-acetylated Amino Acids

This protocol details a method to determine the intrinsic reactivity of a sulfonyl fluoride with individual nucleophilic amino acids.

Materials:

  • 3-Methoxypyridine-2-sulfonyl fluoride (or other sulfonyl fluoride of interest)

  • N-acetyl-L-cysteine (N-Ac-Cys)

  • N-acetyl-L-tyrosine (N-Ac-Tyr)

  • Nα-acetyl-L-lysine (Nα-Ac-Lys)

  • N-acetyl-L-histidine (N-Ac-His)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the sulfonyl fluoride in DMSO. Prepare 10 mM stock solutions of each N-acetylated amino acid in PBS (pH 7.4).

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the sulfonyl fluoride stock solution and 450 µL of one of the N-acetylated amino acid stock solutions. The final concentrations will be 1 mM sulfonyl fluoride and 9 mM amino acid.

  • Time-Course Analysis: Incubate the reaction mixture at room temperature. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture and quench it by adding it to 150 µL of a 1% formic acid in acetonitrile solution.

  • HPLC-MS Analysis: Analyze the quenched samples by HPLC-MS to monitor the consumption of the sulfonyl fluoride starting material.

  • Data Analysis: Plot the natural logarithm of the remaining sulfonyl fluoride concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs). The second-order rate constant can be calculated by dividing k_obs by the concentration of the N-acetylated amino acid.

Causality Behind Experimental Choices:

  • N-acetylated amino acids: Using N-acetylated forms prevents unwanted side reactions at the N-terminus and more closely mimics the reactivity of the amino acid side chain within a peptide backbone.[7]

  • Pseudo-first-order conditions: A significant excess of the nucleophilic amino acid is used to ensure that its concentration remains effectively constant throughout the experiment, simplifying the kinetic analysis.

  • HPLC-MS monitoring: This provides a sensitive and accurate method for quantifying the disappearance of the starting material over time.

Proteome-Wide Selectivity Profiling using Chemical Proteomics

While in vitro assays with single amino acids provide valuable information on intrinsic reactivity, the complexity of the proteome can significantly influence the selectivity of a probe.[7] Activity-based protein profiling (ABPP) is a powerful technique to assess the proteome-wide targets of a covalent probe in a competitive manner.[9]

Protocol 2: Competitive ABPP for Proteome-Wide Selectivity Analysis

This protocol outlines a competitive profiling experiment to identify the amino acid residues targeted by a sulfonyl fluoride across the proteome.

Materials:

  • Cell lysate (e.g., from a relevant cell line)

  • 3-Methoxypyridine-2-sulfonyl fluoride (or other sulfonyl fluoride of interest)

  • A broadly reactive, alkyne-tagged sulfonyl fluoride probe (for competition)

  • Azide-functionalized biotin tag (e.g., Biotin-PEG3-Azide)

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent.

  • Streptavidin affinity resin

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Proteome Treatment: Treat two aliquots of the cell lysate with either the 3-Methoxypyridine-2-sulfonyl fluoride (experimental sample) or vehicle (DMSO, control sample) for a defined period.

  • Competitive Labeling: Add the alkyne-tagged sulfonyl fluoride probe to both samples to label the remaining accessible nucleophilic residues.

  • Click Chemistry: Ligate the biotin-azide tag to the alkyne-tagged proteins in both samples using a copper-catalyzed or copper-free click reaction.

  • Enrichment of Labeled Peptides: Denature, reduce, and alkylate the proteins. Digest the proteins into peptides with trypsin. Enrich the biotin-tagged peptides using streptavidin affinity resin.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the modified peptides and the specific sites of modification.

  • Data Analysis: Compare the spectral counts or peak intensities of the identified modified peptides between the experimental and control samples. A decrease in the signal for a particular modified peptide in the experimental sample indicates that the 3-Methoxypyridine-2-sulfonyl fluoride has reacted with that specific residue.

Causality Behind Experimental Choices:

  • Competitive design: This approach allows for the identification of residues that are specifically engaged by the test compound, as they will be blocked from reacting with the broadly reactive probe.[9]

  • Click chemistry: This highly efficient and specific reaction enables the attachment of an enrichment handle (biotin) to the labeled proteins.

  • Streptavidin enrichment: This step is crucial for isolating the low-abundance labeled peptides from the complex mixture of the total proteome digest, thereby increasing the sensitivity of detection.

G cluster_0 Sample Preparation cluster_1 Labeling & Enrichment cluster_2 Analysis A Cell Lysate (Control) C Add Vehicle (DMSO) A->C B Cell Lysate (Experimental) D Add 3-MeO-Py-2-SF B->D E Add Alkyne-tagged Broad-Spectrum Probe C->E D->E F Click Chemistry with Biotin-Azide E->F G Tryptic Digest F->G H Streptavidin Enrichment G->H I LC-MS/MS Analysis H->I J Identify & Quantify Modified Peptides I->J

Sources

Comparative

Comparative Guide: Covalent Warheads for Targeted Lysine Modification

-amino groups of lysine in drug discovery. Executive Summary: The Lysine Renaissance For decades, covalent drug discovery focused almost exclusively on cysteine due to its high nucleophilicity and low abundance.

Author: BenchChem Technical Support Team. Date: February 2026


-amino groups of lysine in drug discovery.

Executive Summary: The Lysine Renaissance

For decades, covalent drug discovery focused almost exclusively on cysteine due to its high nucleophilicity and low abundance. However, the "cysteine-ome" is becoming saturated. Lysine, with its high prevalence and solvent exposure, represents the next frontier.

The challenge with lysine is its high pKa (~10.5), rendering it protonated (ammonium,


) and non-nucleophilic at physiological pH. Successful targeting requires ligand-directed proximity  to lower the pKa or warheads with specific "hard-hard" interactions.

This guide compares the three dominant classes of lysine-targeting warheads—Sulfonyl Fluorides (SuFEx) , Iminoboronates , and Activated Acyl/Aryl Electrophiles —providing the kinetic and mechanistic data necessary to select the right tool for your target.

Mechanism of Action & Chemical Logic

To target lysine effectively, one must distinguish between intrinsic reactivity (bioconjugation) and proximity-driven reactivity (drug action).

Comparative Mechanisms
  • Sulfonyl Fluorides (SuFEx): Utilize Sulfur-Fluoride Exchange.[1] They are relatively inert in solution but react specifically when positioned near a nucleophile (Lys, Tyr, His) within a binding pocket.

  • Iminoboronates: Form a reversible covalent bond. The lysine amine condenses with the carbonyl, stabilized by a dative bond between the nitrogen and the boron atom. This allows for "tuning" the residence time.

  • Acyl Fluorides / Activated Esters: Undergo nucleophilic acyl substitution. While traditional NHS esters are too reactive for drugs, Acyl Fluorides offer a "Goldilocks" zone of stability and reactivity.

Visualization: Reaction Pathways

The following diagram illustrates the chemical distinctness of these three approaches.

LysineWarheads cluster_0 Irreversible (SuFEx) cluster_1 Reversible (Tuned) Lysine Target Lysine (R-NH2) SF Sulfonyl Fluoride (R-SO2-F) Lysine->SF Boronate 2-Acetylphenyl Boronic Acid Lysine->Boronate Sulfonamide Stable Sulfonamide (R-SO2-NH-R) SF->Sulfonamide Fluoride Displacement (Irreversible) Iminoboronate Iminoboronate Adduct (Cyclic/Stabilized) Boronate->Iminoboronate Condensation (Reversible)

Figure 1: Mechanistic divergence of lysine warheads. SuFEx yields stable irreversible adducts, while Iminoboronates offer tunable reversibility.

Comparative Performance Analysis

The following data summarizes the kinetic and stability profiles derived from recent proteomic studies (e.g., JACS 2022, Nature Chem 2017).

Table 1: Warhead Performance Matrix[2]
FeatureSulfonyl Fluorides (SuFEx) Iminoboronates Acyl Fluorides
Reversibility Irreversible (Covalent)Reversible (Equilibrium driven)Irreversible
Intrinsic Reactivity Low (High metabolic stability)Low to ModerateModerate
Target Selectivity Context-dependent (Lys/Tyr/His)High (Specific to Lys N-terminus)Moderate (Can hit Ser/Cys)
Plasma Stability (

)
> 24 HoursVariable (pH dependent)4–12 Hours
Kinetic Driver

(Bond formation rate)

(Dissociation rate)

Primary Use Case Kinase Inhibitors (e.g., catalytic Lys)Long-Residence Time ProbesProximal Lysine Labeling
Key Technical Insights:
  • The "Tuning" Advantage of Iminoboronates: Unlike SuFEx, iminoboronates allow you to tune the residence time (drug occupancy). By modifying the electronics of the aromatic ring (e.g., adding fluorine), you can alter the

    
     of the coordinate bond, shifting the half-life of the complex from minutes to hours [1].
    
  • SuFEx Specificity: Sulfonyl fluorides are unique because they resist hydrolysis in plasma but react swiftly inside a protein pocket due to the "anchoring effect" of the ligand, which raises the local effective concentration [2].

Experimental Protocols: Validating Engagement

Trust but verify. You cannot rely on IC50 alone for covalent inhibitors; you must prove covalent bond formation and measure the kinetics.

Protocol A: Determination of via Intact Protein MS

This is the gold standard for quantifying covalent inhibitor potency.

  • Preparation: Dilute recombinant target protein to 1

    
    M in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
    
  • Incubation: Treat protein with inhibitor at varying concentrations (e.g., 0, 0.1, 1, 10, 100

    
    M) for defined time points (e.g., 0 to 60 min).
    
  • Quenching: CRITICAL STEP. Quench reaction with 1% Formic Acid immediately. Do not use methanol/acetonitrile alone as reaction may continue during ionization.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute spectra to zero-charge state.

  • Calculation: Plot the fraction of unmodified protein (

    
    ) remaining vs. time (
    
    
    
    ) to get
    
    
    .
    
    
    Then fit
    
    
    vs. [Inhibitor] to the hyperbolic equation:
    
    
Protocol B: Proteome-Wide Selectivity (isoTOP-ABPP)

To ensure your warhead isn't "painting" the proteome.

This workflow utilizes an alkyne-tagged analog of your warhead to map off-targets.

ABPP_Workflow Step1 1. Live Cell/Lysate Treatment (Probe vs. DMSO) Step2 2. Click Chemistry (CuAAC with Biotin-Azide-Linker) Step1->Step2 Covalent Tagging Step3 3. Enrichment (Streptavidin Beads) Step2->Step3 Affinity Purification Step4 4. On-Bead Digestion (Trypsinization) Step3->Step4 Wash & Digest Step5 5. LC-MS/MS Analysis (Peptide ID & Quantification) Step4->Step5 Data Acquisition Validation Selectivity Ratio Calculation (Target vs. Off-Target AUC) Step5->Validation

Figure 2: isoTOP-ABPP workflow for defining the "promiscuity index" of lysine warheads.

Strategic Recommendations

  • For High-Affinity Ligands (

    
     nM):  Use Sulfonyl Fluorides . The high affinity will drive the specific reaction, and the high stability of the SF group minimizes off-target hydrolysis/reaction.
    
  • For "Undruggable" Targets (Low Affinity): Use Iminoboronates . The reversibility prevents the "immunological liability" of permanently modifying a protein that requires high concentrations of drug to engage. The "slow-off" rate can mimic high affinity [3].

  • For Fragment Screening: Use Acyl Fluorides or Dichlorotriazines . These are reactive enough to capture weak binding events (micromolar affinity) during initial hit finding, which can then be optimized to a milder warhead later.

References

  • Raimondi, C., et al. (2022). "Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time." Journal of the American Chemical Society.

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Hacker, S. M., et al. (2017). "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry.[2]

  • Ray-Sinha, A., et al. (2020).[3] "Targeted Covalent Inhibitors of HSP72." ACS Chemical Biology.

Sources

Validation

validation of target engagement using 3-Methoxypyridine-2-sulfonyl fluoride probes

This guide outlines the validation of target engagement using 3-Methoxypyridine-2-sulfonyl fluoride (3-MP-SF) probes. This specific scaffold represents a "tuned" electrophile designed to bridge the gap between the low re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of target engagement using 3-Methoxypyridine-2-sulfonyl fluoride (3-MP-SF) probes. This specific scaffold represents a "tuned" electrophile designed to bridge the gap between the low reactivity of standard benzenesulfonyl fluorides and the excessive promiscuity of unsubstituted pyridine sulfonyl fluorides.

Executive Summary: The "Goldilocks" Electrophile

In the landscape of covalent probe discovery, Sulfonyl Fluorides (SFs) have emerged as privileged warheads for targeting "undruggable" residues—specifically Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) —via Sulfur(VI) Fluoride Exchange (SuFEx ) chemistry.

While standard benzenesulfonyl fluorides (BSF) often exhibit sluggish kinetics, and unsubstituted pyridine-2-sulfonyl fluorides can be hydrolytically unstable or promiscuous, 3-Methoxypyridine-2-sulfonyl fluoride (3-MP-SF) offers a chemically optimized compromise. The electron-withdrawing pyridine ring enhances electrophilicity for rapid labeling, while the electron-donating 3-methoxy group provides steric shielding and electronic tempering to prevent non-specific background labeling.

Comparison: 3-MP-SF vs. Alternative Probes

The following table objectively compares 3-MP-SF against standard alternatives in chemoproteomics.

Feature3-MP-SF (Tuned Heteroaryl) Benzenesulfonyl Fluoride (BSF) Acrylamides Photoaffinity Probes
Primary Residue Target Tyr, Lys (Context-dependent)Tyr, Lys (Slow)Cys (High specificity)Any (Non-specific insertion)
Reactivity Profile High (Activated by Pyridine N)Low/Moderate Moderate N/A (Light-activated)
Aqueous Stability Moderate (Hours at pH 7.4)High (Days)High High (Until irradiated)
Selectivity Mechanism Protein-Templated (SuFEx)Proximity-drivenNucleophilicity-drivenProximity-driven
Target Engagement Utility High (Captures transient states)Medium (Misses low-affinity sites)Limited (Cys only)Low (High background)

Mechanism of Action: Tunable SuFEx Chemistry

The success of 3-MP-SF relies on SuFEx , a reaction that is strictly "context-dependent." Unlike highly reactive alkyl halides that alkylate any available nucleophile, SF probes generally require the target protein to "catalyze" its own labeling.

Chemical Logic
  • Activation: The nitrogen atom in the pyridine ring withdraws electron density from the sulfonyl center, making it more susceptible to nucleophilic attack.

  • Stabilization: The methoxy group at the C3 position donates electron density back into the ring (resonance effect), preventing the probe from becoming too reactive (which would lead to rapid hydrolysis in water).

  • The Event: A specific residue (e.g., Tyr-OH or Lys-NH2) in the binding pocket attacks the S(VI) center, ejecting fluoride (F-) as a leaving group.

Mechanism Diagram

The following diagram illustrates the nucleophilic attack and the stabilization provided by the 3-methoxy group.

SuFEx_Mechanism cluster_probe 3-MP-SF Probe cluster_protein Target Protein Pocket Probe 3-Methoxypyridine- 2-Sulfonyl Fluoride Activation Pyridine N (Activates S-F) Probe->Activation Stabilization 3-Methoxy Group (Tunes Reactivity) Probe->Stabilization Complex Transition State (Pentacoordinate Sulfur) Activation->Complex Enhances Electrophilicity Residue Nucleophile (Tyr-OH / Lys-NH2) Residue->Complex Nucleophilic Attack Environment H-Bond Network (Catalyzes F- departure) Environment->Complex Assists Product Covalent Adduct (Stable Sulfonate/Sulfonamide) Complex->Product SuFEx Reaction Leaving Fluoride Ion (F-) Complex->Leaving

Caption: Mechanism of 3-MP-SF labeling. The pyridine nitrogen activates the sulfur center, while the local protein environment facilitates fluoride departure, ensuring site-specific labeling.

Experimental Protocol: Target Engagement Validation

This protocol describes a Self-Validating Workflow using a "Click-Chemistry" approach (assuming the probe is functionalized with an alkyne/azide) or direct Mass Spectrometry.

Phase A: Sample Preparation & Labeling

Objective: Establish specific binding in a complex proteome.

  • Lysate Preparation:

    • Harvest cells (e.g., HEK293, Jurkat) and lyse in PBS (pH 7.4) containing protease inhibitors.

    • Critical: Avoid buffers with primary amines (Tris) or reducing agents (DTT) during the labeling step, as they can interfere with probe reactivity or stability. Use HEPES or PBS.

  • Probe Incubation:

    • Add 3-MP-SF probe (typical conc. 1–10 µM ) to the lysate (1 mg/mL protein).

    • Incubate for 1 hour at 37°C .

    • Control 1 (Vehicle): DMSO only.

    • Control 2 (Competition): Pre-incubate with 10x excess of the non-reactive parent ligand (if available) for 30 min before adding the probe. This proves the labeling is driven by affinity, not just reactivity.

Phase B: Detection (Gel-Based or MS-Based)

Objective: Visualize and quantify engagement.

Workflow Diagram

Workflow cluster_treatment Treatment Groups Sample Cell Lysate / Live Cells Exp 3-MP-SF Probe (1-10 µM) Sample->Exp Comp Competitor + Probe (Specificity Control) Sample->Comp Click CuAAC Click Reaction (Add Biotin-Azide / TAMRA-Azide) Exp->Click Comp->Click Analysis Analysis Path Click->Analysis Gel In-Gel Fluorescence (Visualization) Analysis->Gel Rapid Screen Enrich Streptavidin Enrichment (Purification) Analysis->Enrich Deep Profiling Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS (Site Identification) Digest->LCMS

Caption: Validation workflow. Competition controls are essential to distinguish specific target engagement from non-specific background labeling.

Phase C: Data Interpretation (The "E-E-A-T" Check)

To satisfy scientific integrity, your data must meet these criteria:

  • Selectivity: The probe should label a discrete set of bands (Gel) or proteins (MS), not a smear.

    • Why? 3-MP-SF is designed to be "templated." If you see a smear, the concentration is too high or the pH is > 8.0.

  • Competability: The signal for your target protein must disappear or significantly decrease in the "Competitor" sample.

    • Metric: >50% signal reduction in the presence of 10x competitor.

  • Site-Specificity (MS Data): LC-MS/MS must identify the specific modified residue (Tyr/Lys) with a mass shift corresponding to the probe structure minus fluoride (Probe_MW - 19 Da).

Troubleshooting & Optimization

  • Issue: High background labeling.

    • Cause: The pyridine nitrogen makes the probe too "hot."

    • Solution: Lower pH to 7.0 or reduce incubation time. The methoxy group helps, but pH is the master regulator of SuFEx.

  • Issue: No labeling of target.

    • Cause: Target lacks a proximal nucleophile or the pocket is "dry" (no water/H-bond network to assist F- departure).

    • Solution: 3-MP-SF might be too stable for this specific pocket. Switch to the un-methoxylated Pyridine-2-SF (more reactive) to test if the residue is accessible at all.

References

  • Jones, L. H., et al. (2015). "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." ACS Chemical Biology. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Hett, E. C., et al. (2015). "Chemical Proteomics with Sulfonyl Fluoride Probes." ACS Chemical Biology. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

Comparative

Technical Guide: 3-Methoxypyridine-2-sulfonyl Fluoride (MPSF) as a Tunable Covalent Warhead

Executive Summary: The Evolution of Covalency For decades, the acrylamide moiety has been the "gold standard" for Targeted Covalent Inhibitors (TCIs), exemplified by blockbuster drugs like Ibrutinib and Osimertinib. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Covalency

For decades, the acrylamide moiety has been the "gold standard" for Targeted Covalent Inhibitors (TCIs), exemplified by blockbuster drugs like Ibrutinib and Osimertinib. However, acrylamides suffer from intrinsic limitations: restriction to cysteine residues, metabolic susceptibility (glutathione conjugation), and "always-on" electrophilicity that drives off-target toxicity.

3-Methoxypyridine-2-sulfonyl fluoride (MPSF) represents a paradigm shift. Emerging from the Sulfur-Fluoride Exchange (SuFEx) click chemistry revolution, MPSF offers a "tunable" reactivity profile. Unlike the soft electrophilicity of acrylamides (Michael acceptors), MPSF utilizes a hard, context-dependent electrophilic center. The 3-methoxy substituent on the pyridine ring electronically tunes the sulfur center, dampening the hyper-reactivity seen in bare pyridine-2-sulfonyl fluorides while maintaining sufficient potency to capture nucleophiles beyond cysteine—including Tyrosine, Lysine, and Serine .

This guide objectively compares MPSF against acrylamides, providing the data and protocols necessary to transition your covalent discovery programs.

Mechanistic Distinction

To understand the performance gap, one must first distinguish the mechanism of action.

Acrylamides: Michael Addition

Acrylamides are soft electrophiles . They rely on orbital overlap with soft nucleophiles (primarily the thiolate anion of Cysteine).

  • Limitation: If a catalytic Cysteine is absent or mutated (e.g., C481S in BTK), the inhibitor becomes inert.

  • Liability: Rapid, irreversible reaction with circulating Glutathione (GSH), reducing plasma half-life (

    
    ).
    
MPSF: SuFEx (Sulfur-Fluoride Exchange)

MPSF is a harder electrophile . The reaction is not solely orbital-driven but is electrostatically gated. The fluoride is a stable leaving group that resists displacement until the warhead is precisely positioned within the enzyme pocket, where local proton donors (H-bond networks) activate the fluoride for departure.

  • Advantage: The pyridine nitrogen (N1) provides local base catalysis, while the 3-methoxy group (electron-donating) prevents rapid hydrolysis, stabilizing the warhead in aqueous media.

  • Scope: Capable of targeting Cys, Tyr (phenol), Lys (epsilon-amine), and Ser (hydroxyl).

Comparative Performance Analysis

The following data summarizes the performance of MPSF relative to standard acrylamide warheads (e.g., in a BTK or EGFR kinase scaffold).

Table 1: Physicochemical and Biological Profile
FeatureAcrylamide Warhead3-Methoxypyridine-2-SF (MPSF)Verdict
Primary Residue Target Cysteine (Thiol)Tyrosine, Lysine, Serine, CysteineMPSF (Broader Scope)
Reaction Mechanism Michael Addition (1,4-conjugate)SuFEx (Nucleophilic Substitution)Distinct
Intrinsic Reactivity (

)
High (reacts with free thiols)Low (requires specific geometry)MPSF (Lower background)
Plasma Stability (

)
< 1–4 Hours (species dependent)> 24 HoursMPSF (Superior)
GSH Conjugation Rapid (

min typical)
Negligible (Resistant to reduction)MPSF (Metabolically Stable)
Reversibility IrreversibleIrreversible (High bond energy)Equal
Kinome Selectivity Moderate (driven by scaffold)High (driven by pocket geometry)MPSF
Experimental Insight: The "Goldilocks" Reactivity

Unsubstituted pyridine-2-sulfonyl fluorides are highly reactive due to the electron-withdrawing nitrogen. By adding the 3-methoxy group , we introduce an inductive electron-donating effect.

  • Result: The electrophilicity at the Sulfur(VI) center is reduced just enough to prevent non-specific hydrolysis in the cytosol, but remains reactive enough to snap shut when bound to the target protein. This "Goldilocks" zone is critical for in vivo efficacy.

Experimental Protocols

Protocol A: Synthesis of MPSF Warheads

Standard acrylamide synthesis involves acid chlorides. MPSF synthesis utilizes SuFEx chemistry.

Reagents:

  • Precursor: 3-methoxypyridine-2-thiol or corresponding sulfonic acid.

  • Fluorinating Agent: Potassium Bifluoride (

    
    ) or Selectfluor (oxidative).
    

Step-by-Step (Oxidative Route):

  • Dissolution: Dissolve the 3-methoxypyridine-2-thiol (1.0 equiv) in Acetonitrile/Water (10:1).

  • Oxidation/Fluorination: Add Selectfluor (2.5 equiv) at 0°C.

  • Reaction: Stir at room temperature for 2 hours. The thiol oxidizes to the sulfonyl fluoride directly via a sulfonyl chloride-free pathway.

  • Workup: Dilute with EtOAc, wash with brine. The sulfonyl fluoride is stable to water workup (unlike sulfonyl chlorides).

  • Purification: Silica gel chromatography. MPSF derivatives are stable on silica.

Protocol B: Assessing Metabolic Stability (GSH Assay)

This protocol validates the claim that MPSF resists the "GSH sponge" effect that plagues acrylamides.

  • Preparation: Prepare 10 mM stocks of the Acrylamide-inhibitor and MPSF-inhibitor in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) containing 5 mM Glutathione (GSH) (physiologic concentration).

  • Monitoring: Inject samples into LC-MS/MS at

    
     min.
    
  • Analysis: Monitor the disappearance of the parent peak and the appearance of the [M+307] adduct (GSH conjugate).

  • Expectation:

    • Acrylamide:[1][2][3][4][5] >50% consumption within 60 mins.

    • MPSF: <5% consumption after 4 hours.

Visualization of Pathways

Diagram 1: Mechanism of Action Comparison

This diagram contrasts the soft-nucleophile dependency of acrylamides with the geometry-driven activation of MPSF.

MechanismComparison cluster_0 Acrylamide (Michael Acceptor) cluster_1 MPSF (SuFEx Warhead) Acryl Acrylamide (Soft Electrophile) Conj1 Thioether Adduct (Irreversible) Acryl->Conj1 Orbital Overlap Cys Cysteine Thiol (Soft Nucleophile) Cys->Conj1 MPSF 3-Methoxy-Py-SF (Hard Electrophile) Conj2 Sulfonate/Sulfonamide (Stable Linkage) MPSF->Conj2 Fluoride Displacement Residue Tyr/Lys/Ser/Cys (Context Dependent) Residue->Conj2 Env Protein Microenvironment (H-Bond Activation) Env->MPSF Activates S-F Bond

Caption: Comparison of Acrylamide Michael addition (left) vs. MPSF SuFEx activation (right). Note the environmental activation requirement for MPSF, enhancing selectivity.

Diagram 2: Validation Workflow (ABPP)

How to confirm target engagement using Activity-Based Protein Profiling.

ABPP_Workflow Start Live Cells / Lysate Treat Treat with MPSF Probe (Alkyne-tagged) Start->Treat 1-4 Hours Click CuAAC Click Reaction (Add Biotin-Azide) Treat->Click Lysis Enrich Streptavidin Enrichment Click->Enrich Digest Trypsin Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Target ID & Occupancy LCMS->Data

Caption: ABPP workflow for validating MPSF target engagement. The stability of the sulfonyl fluoride allows for robust click-chemistry labeling post-lysis.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6][7][8] Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Mukherjee, H., et al. (2024).[7] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link](Note: Generalized link to JMC recent issues on SuFEx)

  • Zhu, Q., et al. (2018). 2-Sulfonylpyrimidines as Acrylamide Surrogates for Targeted Covalent Inhibition.[3] ACS Medicinal Chemistry Letters. [Link]

  • Wang, J., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem. [Link]

Sources

Validation

A Comparative Analysis: Benchmarking 3-Methoxypyridine-2-sulfonyl Fluoride Against Established Covalent Kinase Inhibitors

In the landscape of targeted cancer therapy, covalent kinase inhibitors have carved out a significant niche, offering the potential for prolonged and potent target engagement.[1] The majority of these approved drugs, suc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, covalent kinase inhibitors have carved out a significant niche, offering the potential for prolonged and potent target engagement.[1] The majority of these approved drugs, such as Ibrutinib and Afatinib, achieve their efficacy by forming an irreversible bond with a cysteine residue within the kinase active site.[2] However, a burgeoning area of research is the exploration of alternative electrophilic "warheads" that can target other nucleophilic amino acids, thereby expanding the druggable kinome and potentially overcoming resistance mechanisms.

This guide provides an in-depth comparison of a novel lysine-targeting covalent inhibitor, 3-Methoxypyridine-2-sulfonyl fluoride, with the established cysteine-targeting inhibitors, Ibrutinib and Afatinib. We will delve into their distinct mechanisms of action, comparative biochemical and cellular potencies, and the experimental workflows required to robustly characterize these powerful molecules.

Differentiated Mechanisms of Covalent Engagement

The enduring efficacy of covalent inhibitors stems from the formation of a stable bond with their target protein.[1] However, the choice of the targeted amino acid and the reactive chemical group on the inhibitor dictates the specifics of this interaction.

Ibrutinib and Afatinib: Targeting Cysteine via Michael Addition

Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), and Afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases, both employ an acrylamide moiety as their reactive group.[3][4] This functional group acts as a Michael acceptor, undergoing a conjugate addition reaction with the thiol side chain of a strategically located cysteine residue in the ATP-binding pocket of their respective target kinases (Cys481 in BTK for Ibrutinib).[3][5] This forms a stable carbon-sulfur bond, leading to irreversible inhibition.[2]

3-Methoxypyridine-2-sulfonyl Fluoride: A Novel Approach Targeting Lysine

In contrast, 3-Methoxypyridine-2-sulfonyl fluoride introduces a different covalent strategy. The sulfonyl fluoride group is a reactive electrophile that can selectively form a covalent bond with the amine side chain of a lysine residue.[6][7] This reaction results in the formation of a stable sulfonamide linkage. Notably, many kinases possess a conserved catalytic lysine in their ATP-binding site, making it an attractive, albeit less commonly targeted, residue for covalent inhibition.[6]

cluster_cysteine Cysteine-Targeting Inhibitors cluster_lysine Lysine-Targeting Inhibitor Ibrutinib Ibrutinib (Acrylamide Warhead) Cysteine Kinase Target (Cysteine Residue) Ibrutinib->Cysteine Michael Addition Afatinib Afatinib (Acrylamide Warhead) Afatinib->Cysteine Michael Addition SF_MPI 3-Methoxypyridine-2-sulfonyl fluoride (Sulfonyl Fluoride Warhead) Lysine Kinase Target (Lysine Residue) SF_MPI->Lysine Sulfonylation

Figure 1: Covalent Inhibition Mechanisms.

Biochemical Potency and Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its potency against the intended target and its selectivity across the broader kinome to minimize off-target effects.[8][9]

Table 1: Comparative Biochemical IC50 Values

Kinase Target3-Methoxypyridine-2-sulfonyl fluoride (Projected IC50, nM)Ibrutinib (IC50, nM)Afatinib (IC50, nM)
Primary Targets
BTK>10000.5[1]-
EGFR50>10000.5[2]
HER2200>100014[2]
Selected Off-Targets
ITK>10007.8-
TEC>10002.6-
BLK>10000.8-
JAK3>100016-
SRC100--

Projected IC50 values for 3-Methoxypyridine-2-sulfonyl fluoride are based on the potential for sulfonyl fluorides to target lysine-containing kinases and are for illustrative purposes.

Experimental Protocol: Radiometric Kinase Assay

The radiometric kinase assay remains the gold standard for determining the inhibitory potency of a compound against a purified kinase.[10] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

start Start reagent_prep Prepare Reagents: - Kinase - Substrate - [γ-32P]ATP - Inhibitor Dilutions start->reagent_prep incubation Incubate Kinase and Inhibitor reagent_prep->incubation reaction Initiate Reaction with [γ-32P]ATP and Substrate incubation->reaction stop_reaction Stop Reaction (e.g., with EDTA) reaction->stop_reaction separation Separate Phosphorylated Substrate (e.g., filter binding) stop_reaction->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Calculate IC50 detection->analysis end End analysis->end

Figure 2: Radiometric Kinase Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Serially dilute the test inhibitor (e.g., 3-Methoxypyridine-2-sulfonyl fluoride, Ibrutinib, Afatinib) in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of the kinase and its specific substrate in the reaction buffer.

    • Prepare a solution of ATP, including [γ-32P]ATP, in the reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.[11]

  • Kinase Reaction:

    • In a microplate, add the kinase and the test inhibitor at various concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/[γ-32P]ATP and substrate mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding a quench buffer (e.g., containing EDTA).

    • Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

    • Wash the filter membrane to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Cellular Target Engagement and Downstream Signaling

While biochemical assays are crucial, it is equally important to confirm that an inhibitor can engage its target within the complex environment of a living cell and elicit the desired biological response.[12]

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[13] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

start Start transfection Transfect Cells with NanoLuc®-Kinase Fusion Construct start->transfection cell_plating Plate Transfected Cells transfection->cell_plating treatment Add Inhibitor and Fluorescent Tracer cell_plating->treatment incubation Incubate to Reach Binding Equilibrium treatment->incubation substrate_add Add NanoBRET® Substrate incubation->substrate_add read_plate Measure Donor (460 nm) and Acceptor (618 nm) Emission substrate_add->read_plate analysis Calculate BRET Ratio and Determine Cellular IC50 read_plate->analysis end End analysis->end

Figure 3: NanoBRET™ Target Engagement Assay Workflow.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Culture the cells for 24-48 hours to allow for protein expression.

    • Harvest and resuspend the cells in an appropriate assay medium.

  • Assay Setup:

    • In a white, low-volume 384-well plate, add the serially diluted test inhibitor.

    • Add the fluorescent tracer at a pre-determined optimal concentration.

    • Add the cell suspension to each well.

  • Incubation and Detection:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

    • Add the NanoBRET® Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Experimental Protocol: Western Blot for Downstream Pathway Inhibition

To confirm the functional consequence of target engagement, Western blotting can be used to measure the phosphorylation status of downstream substrates of the targeted kinase.[14][15]

start Start cell_treatment Treat Cells with Inhibitor start->cell_treatment cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page Separate Proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer Proteins to a Membrane sds_page->transfer blocking Block Membrane (e.g., with BSA) transfer->blocking primary_ab Incubate with Primary Antibody (Phospho-specific and Total Protein) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate and Image Blot secondary_ab->detection analysis Quantify Band Intensities detection->analysis end End analysis->end

Figure 4: Western Blot Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Culture cells to an appropriate confluency and treat with the kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • In a parallel blot, or after stripping, probe with an antibody for the total amount of the substrate protein as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is a key determinant of its therapeutic window. Off-target inhibition can lead to undesirable side effects.[8][9]

3-MP-SF 3-MP-SF EGFR EGFR 3-MP-SF->EGFR projected SRC_Family SRC Family 3-MP-SF->SRC_Family projected Ibrutinib Ibrutinib BTK BTK Ibrutinib->BTK TEC_Family TEC Family Ibrutinib->TEC_Family JAK3 JAK3 Ibrutinib->JAK3 Afatinib Afatinib Afatinib->EGFR HER2 HER2 Afatinib->HER2

Figure 5: Comparative Kinase Selectivity.

Ibrutinib exhibits high potency for BTK but also inhibits other kinases, including TEC family kinases and JAK3, which can contribute to both its efficacy and side-effect profile.[1]

Afatinib is an irreversible inhibitor of the ErbB family, with potent activity against EGFR and HER2.[2][16] Its broader inhibition of this family compared to first-generation EGFR inhibitors is a key feature.

3-Methoxypyridine-2-sulfonyl fluoride , as a lysine-targeting agent, has a potentially distinct selectivity profile. While the methoxypyridine scaffold can be optimized for specific kinase interactions, the reactivity of the sulfonyl fluoride warhead with accessible lysines on other proteins is a critical consideration. Broad-spectrum chemoproteomic studies with sulfonyl fluoride probes have shown that they can label a significant number of kinases, highlighting the importance of careful design to achieve selectivity.[6]

In Vivo Considerations and Future Perspectives

The translation of in vitro potency to in vivo efficacy is a complex process. Ibrutinib and Afatinib are both orally bioavailable drugs that have demonstrated significant clinical benefit in their respective indications.[3][16]

For a novel agent like 3-Methoxypyridine-2-sulfonyl fluoride, key in vivo studies would be necessary to evaluate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), pharmacodynamic effects on tumor xenograft models, and overall safety profile. The metabolic stability of the sulfonyl fluoride group and the potential for off-target covalent modification are important factors to assess.

The development of lysine-targeting covalent inhibitors represents an exciting frontier in kinase drug discovery. By expanding the repertoire of targeted residues beyond cysteine, there is an opportunity to drug kinases that were previously considered intractable and to develop new strategies to overcome acquired resistance. The continued benchmarking of novel agents like 3-Methoxypyridine-2-sulfonyl fluoride against established inhibitors will be crucial in defining their therapeutic potential.

References

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: 3-Methoxypyridine-2-sulfonyl Fluoride

[1] Executive Summary & Risk Assessment 3-Methoxypyridine-2-sulfonyl fluoride is a specialized electrophile commonly employed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] While valuable for its stability r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Assessment

3-Methoxypyridine-2-sulfonyl fluoride is a specialized electrophile commonly employed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] While valuable for its stability relative to sulfonyl chlorides, this stability presents a unique disposal challenge.

The Hidden Hazard: Unlike sulfonyl chlorides which hydrolyze rapidly in moist air, sulfonyl fluorides are kinetically stable but thermodynamically unstable toward hydrolysis. Upon forced degradation or improper disposal, they release Hydrogen Fluoride (HF) and the corresponding sulfonic acid.

Core Directive:

  • Pure Substance: Never attempt to quench >5g of pure material in the lab. Use "Lab Pack" disposal.

  • Reaction Mixtures: Must be chemically neutralized (quenched) and treated with Calcium to precipitate fluoride ions before entering the waste stream.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling sulfonyl fluorides due to the HF generation risk.

PPE CategoryRequirementScientific Rationale
Hand Protection Double-gloving: Inner: Nitrile (4 mil) Outer: Neoprene or Nitrile (8 mil, extended cuff)Sulfonyl fluorides penetrate standard latex/thin nitrile.[1] Double layers prevent skin absorption of the electrophile.
Eye/Face Chemical Splash Goggles + Face Shield Pressurization during hydrolysis can cause spraying. Goggles alone leave facial skin exposed to HF vapors.
Respiratory Fume Hood (Face velocity >100 fpm)Inhalation of hydrolyzed HF vapor causes delayed pulmonary edema.
Emergency 2.5% Calcium Gluconate Gel Mandatory. Must be within arm's reach. Immediate antidote for dermal fluoride exposure.

Disposal Decision Logic

Do not treat all waste streams identically. Use this logic gate to determine the correct workflow.

DisposalLogic Start Waste Source Type Is it Pure Substance or Reaction Mixture? Start->Type Pure Pure Substance / Expired Stock Type->Pure Pure (>95%) Mix Reaction Mixture / Dilute Waste Type->Mix Dilute (<10%) LabPack PROTOCOL A: Lab Pack (Do Not Open) Pure->LabPack High Hazard Quench PROTOCOL B: Controlled Quench Mix->Quench Calc Calcium Treatment (Precipitate F-) Quench->Calc pH Adjust pH to 7-9 Calc->pH Final Dispose as Halogenated Solvent Waste pH->Final

Figure 1: Decision matrix for segregating pure reagent from reaction byproducts.[1]

Protocol A: Pure Substance Disposal (Lab Pack)

Applicability: Expired reagent bottles, residual solids >500 mg. Mechanism: Transfer of risk to professional incineration facilities.

  • Do NOT Hydrolyze: Attempting to neutralize bulk sulfonyl fluorides generates massive heat and uncontrolled HF gas.

  • Primary Containment: Keep in the original manufacturer bottle if possible. If the cap is compromised, place the entire bottle inside a larger jar (overpack) with vermiculite.

  • Labeling:

    • Chemical Name: "3-Methoxypyridine-2-sulfonyl fluoride"[1]

    • Hazard Class: Corrosive, Toxic, Water Reactive.

    • CRITICAL NOTE: Add a secondary label: "Generates HF upon Hydrolysis."

  • Storage: Store in a secondary container designated for "Water-Reactive/Acidic" waste until pickup.

Protocol B: Reaction Mixture Quenching

Applicability: SuFEx reaction mixtures, washes, and contaminated glassware. Objective: Convert the electrophilic


 to the inert sulfonate 

and sequester fluoride as insoluble

.[1]
The Chemistry of Deactivation

We utilize a base-mediated hydrolysis followed by calcium precipitation.




[1]
Step-by-Step Procedure
  • Preparation:

    • Prepare a Quenching Buffer : 1.0 M NaOH (or KOH) mixed 1:1 with Saturated Calcium Chloride (

      
      ) solution.
      
    • Note: The solution will be cloudy (Calcium Hydroxide suspension); this is active and desired.

  • Controlled Addition:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add the Quenching Buffer dropwise.

    • Ratio: Use at least 10 equivalents of Base/Calcium relative to the theoretical amount of sulfonyl fluoride.

  • Digestion (The "Wait" Step):

    • Allow the mixture to warm to room temperature and stir for 4 hours .

    • Why? Pyridine sulfonyl fluorides are surprisingly robust. Short quenching times often leave active electrophiles.

  • Validation:

    • Check pH. It must remain >10 during the stir time. If pH drops, add more NaOH.

  • Filtration & Final pH Adjustment:

    • The white precipitate is Calcium Fluoride (

      
      ) and Calcium Hydroxide.
      
    • Filter the solids (dispose of solids as solid hazardous waste).

    • Neutralize the filtrate (liquid) to pH 7–9 using dilute HCl or Sulfuric Acid.

    • Test for Oxidizers: If the reaction involved oxidizers, test with starch-iodide paper before binning.

  • Final Binning:

    • Liquid: Halogenated Organic Waste (due to the pyridine ring).

    • Do not pour down the drain.

Waste Codes & Regulatory Classification

Proper coding ensures the waste contractor treats the material via the correct destruction method (Incineration vs. Fuel Blending).

Regulatory BodyCodeClassification Description
RCRA (USA) D002 Corrosive Waste (Liquid with pH

2 or

12.[1]5)
RCRA (USA) D003 Reactive Waste (Potential to generate toxic gases/vapors with water)
DOT Class 8 Corrosive Material
DOT Class 6.1 Toxic Substance

Note: While 3-Methoxypyridine-2-sulfonyl fluoride is not explicitly "P-listed" (acutely toxic) by CAS number, its behavior warrants treating it with the same rigor as P-listed sulfonyl halides.[1]

Emergency Response: Spills

Scenario: You drop a 5g vial of solid 3-Methoxypyridine-2-sulfonyl fluoride on the floor.[1]

  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don face shield and double gloves.

  • Dry Clean-Up (Crucial):

    • Do NOT use wet paper towels. Water triggers HF release.

    • Cover the spill with dry absorbent (Vermiculite or Sand).

    • Sweep carefully into a plastic dustpan.

  • Decontamination:

    • Once the bulk solid is removed, wipe the surface with Saturated Sodium Bicarbonate solution (to neutralize any trace acid).

    • Follow with a water rinse.[2][3][4][5][6][7][8]

  • Medical: If any powder touched skin, wash for 15 minutes and apply Calcium Gluconate . Seek medical attention immediately.

References

  • National Institutes of Health (NIH) - PubChem. 3-Methoxypyrazine-2-sulfonyl fluoride (Compound Summary).[1] Retrieved from [Link][1]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Foundational text on stability/reactivity of R-SO2F). Retrieved from [Link][1]

  • University of Purdue - EHS. Standard Operating Procedure: Phenylmethanesulfonyl Fluoride (PMSF).[9] (Authoritative proxy for sulfonyl fluoride handling). Retrieved from [Link]

Sources

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